molecular formula C15H13NO5 B1296645 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde CAS No. 2450-27-3

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Cat. No.: B1296645
CAS No.: 2450-27-3
M. Wt: 287.27 g/mol
InChI Key: GWLAEBPGTQVKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-2-nitro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-13(21-10-11-5-3-2-4-6-11)8-7-12(9-17)14(15)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLAEBPGTQVKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340125
Record name 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-27-3
Record name 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2450-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, with the Chemical Abstracts Service (CAS) number 2450-27-3 , is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its unique substitution pattern, featuring a benzyloxy protecting group, a methoxy group, and a nitro group ortho to the aldehyde, provides a rich platform for diverse chemical transformations. This strategic arrangement of functional groups allows for selective reactions, making it a valuable tool in the multi-step synthesis of pharmaceutical agents and other biologically active compounds.

This technical guide provides an in-depth exploration of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, covering its synthesis, physicochemical properties, and key applications in drug discovery and development. The information presented herein is intended to empower researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental design. The key properties of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 2450-27-3[1][2]
Molecular Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol [1]
Melting Point 111.5-112.5 °C[2]
Boiling Point 487.8 ± 45.0 °C at 760 mmHg[2]
Appearance Yellowish solid[3]
Solubility Soluble in Dimethylformamide (DMF) and Ethyl Acetate (EtOAc). Recrystallized from acetonitrile.[3][4]

Spectroscopic Data:

The structural integrity of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde can be confirmed through various spectroscopic techniques. The following ¹H NMR data provides characteristic proton signals:

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.81 ppmsinglet1HAldehyde proton (-CHO)
7.91 ppmdoublet2HAromatic protons
7.62 ppmdoublet2HAromatic protons
7.45 ppmmultiplet5HAromatic protons (benzyl group)
5.38 ppmsinglet2HMethylene protons (-OCH₂Ph)
3.86 ppmsinglet3HMethoxy protons (-OCH₃)

Note: ¹H NMR data was obtained in d6-DMSO at 500 MHz.[3]

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde: A Step-by-Step Protocol

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically achieved through the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme:

Synthesis Reactant1 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde Reaction Mixture Reaction Mixture Reactant1->Reaction Mixture Reactant2 Benzyl Bromide Reactant2->Reaction Mixture Reagent K₂CO₃ (Potassium Carbonate) Reagent->Reaction Mixture Base Solvent DMF (Dimethylformamide) Solvent->Reaction Mixture Solvent Product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Reaction Mixture->Product Williamson Ether Synthesis

Caption: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Detailed Experimental Protocol:

This protocol is adapted from established synthetic procedures.[3]

Materials:

  • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Methanol

  • Ethyl Acetate (EtOAc)

  • Brine (saturated sodium chloride solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in 45 mL of DMF at 25 °C.

  • Addition of Base: To the stirred solution, add 14 g of potassium carbonate. An exothermic reaction may cause a slight temperature increase to approximately 30 °C.

  • Addition of Benzylating Agent: Over a period of 15 minutes, add 7.1 mL of benzyl bromide to the suspension while maintaining the temperature at 30 °C.

  • Reaction: Stir the reaction mixture for 2 hours to ensure the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to 25 °C.

    • Add 125 mL of water to the mixture.

    • Filter the resulting suspension.

    • Wash the collected solid twice with 50 mL of water.

    • Wash the solid once with a mixture of 10 mL of water and 10 mL of methanol.

  • Drying: Dry the yellowish solid product at 40 °C under reduced pressure. A yield of approximately 97% can be expected.[3]

Alternative Work-up for Larger Scale: [3]

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between 2 L of water and 2 L of EtOAc.

  • Separate the organic layer and wash it three times with 2 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure to obtain the crude product.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the nitro, methoxy, and benzyloxy groups on the benzaldehyde scaffold makes 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures with potential therapeutic applications.

Precursor for Bioactive Heterocycles:

The aldehyde functionality provides a reactive handle for condensation reactions, while the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast array of FDA-approved drugs.

Applications Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Step1 Reduction of Nitro Group (e.g., with SnCl₂/HCl or H₂/Pd-C) Start->Step1 Intermediate 2-Amino-4-(benzyloxy)- 3-methoxybenzaldehyde Step1->Intermediate Step2a Condensation with Active Methylene Compounds Intermediate->Step2a Step2b Reaction with 1,3-Dicarbonyls Intermediate->Step2b Step2c Condensation with Hydrazides Intermediate->Step2c Product_Quinoline Substituted Quinolines Step2a->Product_Quinoline Friedländer Annulation Product_Benzodiazepine Benzodiazepine Derivatives Step2b->Product_Benzodiazepine Product_Cinnoline Cinnoline Derivatives Step2c->Product_Cinnoline

Caption: Synthetic pathways from the title compound to heterocycles.

Role as a Versatile Synthetic Intermediate:

Beyond the synthesis of heterocycles, the aldehyde group can undergo a wide range of transformations, including:

  • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

  • Reductive amination: To introduce amine functionalities.

  • Grignard and organolithium additions: To form secondary alcohols.

  • Oxidation: To form the corresponding carboxylic acid.

The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions (e.g., hydrogenolysis) at a later stage in a synthetic sequence, revealing a reactive hydroxyl group for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials. The compound should be stored under an inert atmosphere.[1]

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to complex molecular architectures, including various heterocyclic systems that form the core of many pharmaceutical agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a foundation for researchers and scientists to leverage this important intermediate in their drug discovery and development efforts.

References

Sources

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Abstract: This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key organic intermediate utilized in advanced chemical synthesis. With a molecular weight of 287.27 g/mol , this compound is distinguished by its trifunctional nature, incorporating a reactive aldehyde, a reducible nitro group, and a benzyl-protected phenol.[1] These features make it a valuable building block in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides a field-proven synthesis protocol with mechanistic insights, discusses its synthetic applications, and outlines essential safety and handling procedures for laboratory use.

Core Physicochemical & Structural Properties

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a yellowish solid at room temperature.[2] Its structural arrangement—an aldehyde and a nitro group ortho to each other, with adjacent methoxy and benzyloxy groups—creates a unique electronic and steric environment that dictates its reactivity. The benzyloxy group serves as a common protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, adding to the compound's versatility.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 287.27 g/mol [1]
Exact Mass 287.26742 g/mol [2][3]
Molecular Formula C₁₅H₁₃NO₅[1][2][3]
CAS Number 2450-27-3[1][2]
Melting Point 111.5-112.5 °C[2][3]
Boiling Point 487.8 ± 45.0 °C at 760 mmHg[2][3]
Appearance Yellowish Solid[2]
Storage 2-8°C, Inert Atmosphere[1]
Chemical Structure

Caption: Structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Synthesis and Mechanistic Insights

The principal synthesis of this compound is achieved via a Williamson ether synthesis. This standard yet highly effective method involves the O-alkylation of a phenol with an alkyl halide. The choice of reagents and conditions is critical for achieving a high yield and purity.

Causality Behind Experimental Choices:

  • Precursor: The synthesis begins with 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde.[2] This precursor already contains the required aldehyde, nitro, and methoxy functionalities in the correct orientation.

  • Base: Potassium carbonate (K₂CO₃) is employed as a mild inorganic base.[2] Its function is to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide anion. This anion is a potent nucleophile, ready to attack the electrophilic benzyl source. Using a mild base prevents undesirable side reactions that could occur with stronger bases, such as reactions involving the aldehyde group.

  • Solvent: Dimethylformamide (DMF) is the solvent of choice.[2] As a polar aprotic solvent, it effectively dissolves the ionic intermediates (the phenoxide salt) while not participating in the reaction itself (i.e., it doesn't protonate the nucleophile). This enhances the rate of the Sₙ2 reaction.

  • Alkylating Agent: Benzyl bromide serves as the source of the benzyl protecting group.[2] It provides an electrophilic carbon atom that is readily attacked by the nucleophilic phenoxide. The bromide is an excellent leaving group, facilitating the reaction.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials:

  • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Benzyl Bromide (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (e.g., 155 g, 786 mmol) in DMF (1500 mL) in a suitable reaction vessel equipped with a magnetic stirrer.[2]

  • To the stirred solution, add potassium carbonate (e.g., 217 g, 1.57 mol).[2]

  • Slowly add benzyl bromide (e.g., 161 g, 0.94 mol) to the suspension. A slight exotherm may be observed.[2]

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours to ensure the reaction goes to completion.[2]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.[2]

  • Partition the resulting residue between water (2 L) and Ethyl Acetate (2 L).[2]

  • Separate the organic layer and wash it sequentially with brine (3 x 2 L) to remove any remaining water-soluble impurities.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Triturate the resulting solid with a suitable solvent like diethyl ether or perform recrystallization to obtain the final product as a yellowish solid.[2] A reported yield for a similar procedure is approximately 97%.[2]

Synthesis Workflow Diagram

G sub 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde Base K₂CO₃ (Base) in DMF phenoxide Nucleophilic Phenoxide Intermediate sub->phenoxide Deprotonation BnBr Benzyl Bromide prod 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde BnBr->prod phenoxide->prod SN2 Attack

Caption: Williamson ether synthesis workflow for the target compound.

Applications in Research and Drug Development

The synthetic utility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups, allowing for sequential and controlled chemical transformations. It is not typically an active pharmaceutical ingredient itself but rather a sophisticated building block for constructing more complex molecular architectures.[4]

  • Aldehyde Group: This group is a versatile handle for C-C and C-N bond formation. It can undergo nucleophilic addition, condensation reactions (like Knoevenagel or Wittig), and reductive amination to introduce amine-containing side chains.

  • Nitro Group: The aromatic nitro group is a powerful electron-withdrawing group but its primary utility lies in its reduction to an aniline (amino group). This transformation introduces a key nucleophilic site, fundamental to the structure of countless pharmaceutical agents for the formation of amides, sulfonamides, and ureas.

  • Benzyloxy Protecting Group: The benzyl ether is stable to a wide range of reaction conditions used to modify the aldehyde and nitro groups. When desired, it can be cleanly removed via catalytic hydrogenolysis (H₂/Pd-C), revealing the free phenol. This hydroxyl group can then be used for further functionalization, acting as a hydrogen bond donor or a point of attachment.

This strategic combination of functionalities makes the compound an ideal precursor for synthesizing substituted quinolines, benzimidazoles, and other heterocyclic systems that form the core of many modern drugs. Its isomeric and related structures are known precursors for Schiff bases, which are investigated for creating enzyme mimics and other bioactive molecules.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information[1]
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[6]

    • Body Protection: A standard laboratory coat should be worn.

  • Hygiene: Avoid breathing dust.[6] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

  • Keep away from strong oxidizing agents and strong bases.[7]

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a high-value synthetic intermediate whose molecular structure is ideally suited for complex organic synthesis. Its molecular weight is 287.27 g/mol .[1] The strategic placement of an aldehyde, a reducible nitro group, and a cleavable benzyl protecting group provides chemists and drug development professionals with a versatile platform for building elaborate molecular frameworks. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation & Analytical Profiling of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

[1]

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a pharmacophore precursor primarily used in the synthesis of 4-anilinoquinazolines.[1] Its structural integrity is paramount, as the regiochemistry of the nitro group (position 2 vs. position 6) dictates the success of subsequent reductive cyclization steps.[1] This guide provides a definitive elucidation strategy, distinguishing the target molecule from its common regioisomeric impurities using high-resolution NMR, IR, and MS methodologies.[1]

Synthetic Context & Sample Origin

Understanding the synthetic origin is the first step in elucidation, as it predicts the specific impurity profile.[1] The compound is typically derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde) via a two-step sequence: nitration followed by benzylation.[1]

Synthetic Route & Impurity Logic

The nitration of vanillin is the regiodetermining step.[1] While the 2-position is favored due to hydrogen bonding stabilization, the 6-nitro isomer (CHO=1, NO2=6) is a potential byproduct.[1]

SynthesisPathVanillinVanillin(4-OH, 3-OMe)NitrationNitration(HNO3/HOAc)Vanillin->NitrationNitroVanillin2-Nitrovanillin(Major Intermediate)Nitration->NitroVanillinMajor (Ortho to OH)Impurity6-Nitro Isomer(Regio-Impurity)Nitration->ImpurityMinorBenzylationBenzylation(BnBr, K2CO3, DMF)NitroVanillin->BenzylationTargetTARGET4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehydeBenzylation->Target

Figure 1: Synthetic pathway highlighting the origin of the critical regioisomeric impurity.[1]

Structural Elucidation (Multi-Modal)

The primary challenge is confirming the 2-nitro substitution pattern. The 6-nitro isomer has an identical mass and functional groups but distinct proton coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing regiochemistry.

1H NMR Analysis (500 MHz, DMSO-d6)

The "Smoking Gun" for the 2-nitro isomer is the AB coupling system of protons H5 and H6.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
9.81 Singlet (s)1HCHO (H1)Characteristic aldehyde proton.[1]
7.91 Doublet (d)1HAr-H6Deshielded by ortho-CHO and meta-NO2.[1] Coupled to H5.
7.62 Doublet (d)1HAr-H5Shielded relative to H6 due to ortho-OBn.[1] Coupled to H6.
7.35 – 7.48 Multiplet (m)5HBenzyl-ArOverlapping protons of the benzyl protecting group.[1]
5.38 Singlet (s)2HO-CH2-PhBenzylic methylene protons.[1][2]
3.86 Singlet (s)3HO-CH3Methoxy group at C3.[1]

Critical Differentiation:

  • Target (2-Nitro): H5 and H6 are adjacent (ortho).[1] They appear as two doublets with a coupling constant (

    
    ) of ~8.8 Hz .
    
  • Impurity (6-Nitro): H2 and H5 are para to each other.[1] They would appear as two singlets (or have negligible para-coupling).

13C NMR Analysis (125 MHz, DMSO-d6)
  • Carbonyl (CHO): ~188.0 ppm.

  • Aromatic C-O: ~150-155 ppm (C3, C4).[1]

  • Aromatic C-N: ~140 ppm (C2).

  • Benzylic CH2: ~71.0 ppm.[1]

  • Methoxy CH3: ~56.5 ppm.[1]

Connectivity Visualization (HMBC/NOESY)

To rigorously prove the structure without relying solely on coupling constants, NOESY (Nuclear Overhauser Effect Spectroscopy) is used.

NOESY_LogicCHOCHO (9.81)H6H6 (7.91)CHO->H6NOE (Strong)H5H5 (7.62)H6->H5COSY (Ortho)OBnOBn (5.38)H5->OBnNOE (Strong)OMeOMe (3.86)OMe->OBnNOE (Weak)NO2NO2 (Pos 2)labFigure 2: Key NOESY correlations confirming spatial arrangement.Absence of NOE between CHO and H2 (vacant in target) rules out 6-nitro isomer.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     (ESI).
    
  • Fragmentation Pattern (EI):

    • 
       287 (Molecular Ion).[2]
      
    • 
       91 (Tropylium ion, 
      
      
      ): Dominant base peak, confirming the benzyl group.
    • Loss of

      
       and 
      
      
      fragments observed in MS/MS.[1]
Infrared Spectroscopy (FT-IR)
  • Aldehyde C=O: Sharp band at 1690–1700 cm⁻¹ .[1]

  • Nitro Group (

    
    ):  Asymmetric stretch at 1530–1540 cm⁻¹ ; Symmetric stretch at 1350 cm⁻¹ .
    
  • Ether (C-O-C): 1260 cm⁻¹.

Physical Properties & Quality Control

Crystallographic Data[1]
  • Appearance: Yellow to pale-yellow crystalline powder.[1][3]

  • Melting Point: 111.5 – 112.5 °C .[1][2] (Sharp range indicates high purity).

HPLC Method for Purity Profiling

To quantify the 6-nitro impurity, the following method is recommended:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (nitro-conjugation).[1]

  • Retention Time Logic: The 2-nitro isomer (target) is more sterically crowded and typically elutes slightly after the 6-nitro isomer due to differences in planarity and interaction with the stationary phase.[1]

References

  • Regioselectivity of Nitration of Vanillin.
  • Process for preparation of 3-methoxy-4-hydroxybenzaldehyde derivatives. US Patent 4151207A.[1] Retrieved from

  • Spectroscopic Data of Benzyl Ethers.National Institute of Standards and Technology (NIST) Chemistry WebBook.

A Comprehensive Technical Guide to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key aromatic aldehyde intermediate in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, with a focus on the rationale behind the procedural steps.

Chemical Identity and Physicochemical Properties

Systematic identification and understanding the physical characteristics of a compound are foundational to its application in research and development.

IUPAC Nomenclature and Chemical Identifiers

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde .[1] This name is derived from the parent molecule, benzaldehyde, with substituents numbered according to IUPAC rules, giving the aldehyde functional group the highest priority (position 1). The substituents are then listed alphabetically: benzyloxy, methoxy, and nitro at positions 4, 3, and 2, respectively.[2]

IdentifierValueSource
CAS Number 2450-27-3[1]
Molecular Formula C₁₅H₁₃NO₅[1][3]
Molecular Weight 287.27 g/mol [1][3]
Canonical SMILES COC1=C(C=CC(=C1[O-])C=O)OCC2=CC=CC=C2[3]
InChIKey Not readily available
Physicochemical Characteristics

These properties are critical for determining appropriate solvents for reactions and purification, as well as understanding the compound's physical state under various conditions.

PropertyValueSource
Melting Point 111.5-112.5 °C[1]
Boiling Point 487.8 ± 45.0 °C at 760 mmHg[1]
Appearance Yellowish solid[1]
Storage Inert atmosphere, 2-8°C[3]

Synthesis Protocol: A Validated Approach

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically achieved through the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The following protocol is a robust and scalable method.

Reaction Scheme

Synthesis_of_4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde reactant1 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde reactant1->product reactant2 Benzyl bromide reactant2->product reagent K₂CO₃, DMF reagent->product

Caption: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Step-by-Step Methodology

This protocol is based on a well-established Williamson ether synthesis.

Materials:

  • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in DMF. The use of DMF, a polar aprotic solvent, is crucial as it effectively dissolves the starting material and the potassium carbonate, facilitating the reaction.

  • Addition of Base: To the stirred solution, add potassium carbonate.[1] The carbonate acts as a base to deprotonate the hydroxyl group of the starting material, forming a phenoxide ion. This deprotonation is essential to increase the nucleophilicity of the oxygen atom.

  • Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture.[1] The electrophilic benzylic carbon of benzyl bromide is then susceptible to nucleophilic attack by the phenoxide ion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 16 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Partition the residue between water and ethyl acetate.[1] This step is to separate the desired organic product from inorganic salts and any remaining DMF.

    • Wash the organic layer sequentially with water and brine. The brine wash helps to remove any residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Triturate the resulting solid with an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the purified 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a yellowish solid.[1]

Applications in Research and Drug Discovery

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Precursor for Biologically Active Compounds

The benzaldehyde functional group is a reactive handle for various chemical transformations, making this compound a valuable building block. Its derivatives have been investigated for a range of biological activities. For instance, the benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[4]

Role in Multi-step Organic Synthesis

The nitro group on the aromatic ring can be readily reduced to an amine, which can then be further functionalized. This opens up pathways to a wide array of substituted aromatic compounds. Additionally, the aldehyde can participate in reactions such as Wittig reactions, aldol condensations, and reductive aminations to build molecular complexity.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons on both benzene rings, the benzylic protons of the benzyloxy group (a singlet around 5.0-5.5 ppm), and the methoxy protons (a singlet around 3.9-4.0 ppm). A reported ¹H-NMR spectrum in d6-DMSO shows peaks at 3.86 (s, 3H), 5.38 (s, 2H), 7.45 (m, 5H), 7.62 (d, 2H), 7.91 (d, 2H), and 9.81 (s, 1H) ppm.[1]

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the benzylic carbon, and the methoxy carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching band for the aldehyde around 1700 cm⁻¹, C-O stretching bands for the ether and methoxy groups, and characteristic bands for the nitro group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

  • Vedantu. The IUPAC name of the compound a 4methoxy2nitrobenzaldehyde class 11 chemistry CBSE. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique substitution pattern, featuring a benzyloxy group for protection or modulation of solubility, a methoxy group influencing electronic properties, and a nitro group that can serve as a handle for further transformations or as a pharmacophore itself, makes it a valuable building block. Understanding the structural and electronic properties of this molecule is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive analysis of the spectral data of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, offering insights into its molecular structure and spectroscopic characteristics. This document is intended to serve as a detailed reference for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Synthesis and Molecular Structure

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically achieved through the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This reaction involves the protection of the phenolic hydroxyl group as a benzyl ether, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

A representative synthetic protocol involves dissolving 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of a base, commonly potassium carbonate, to deprotonate the hydroxyl group. Benzyl bromide is then introduced as the alkylating agent. The reaction mixture is stirred, typically at room temperature, to facilitate the nucleophilic substitution reaction, yielding the desired product.[1]

The molecular structure of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, with the chemical formula C15H13NO5 and a molecular weight of 287.27 g/mol , is characterized by a benzene ring substituted with an aldehyde, a nitro group, a methoxy group, and a benzyloxy group.[2] The spatial arrangement and electronic interplay of these functional groups dictate the molecule's reactivity and its spectroscopic signatures.

Spectroscopic Analysis

A thorough characterization of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[3]

  • Acquisition: A standard one-pulse experiment is typically used. Key parameters to be set include the spectral width, acquisition time, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phasing and baseline correction are then performed to obtain a clean, interpretable spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde in deuterated dimethyl sulfoxide (d6-DMSO) exhibits characteristic signals corresponding to the different types of protons in the molecule.[1]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.81Singlet1HAldehyde proton (-CHO)
7.91Doublet2HAromatic protons
7.62Doublet2HAromatic protons
7.45Multiplet5HPhenyl protons of the benzyloxy group
5.38Singlet2HMethylene protons of the benzyloxy group (-OCH₂Ph)
3.86Singlet3HMethoxy protons (-OCH₃)

Data obtained from a 500 MHz spectrum in d6-DMSO.[1]

Causality Behind Signal Assignments:

  • Aldehyde Proton (9.81 ppm): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield chemical shift.[2]

  • Aromatic Protons (7.91 and 7.62 ppm): The protons on the substituted benzene ring are in the aromatic region. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the substituents (nitro, methoxy, benzyloxy, and aldehyde groups).

  • Benzyloxy Phenyl Protons (7.45 ppm): The five protons of the unsubstituted phenyl ring of the benzyloxy group appear as a multiplet in the aromatic region.

  • Benzyloxy Methylene Protons (5.38 ppm): The two protons of the methylene bridge are adjacent to an oxygen atom, which deshields them, causing their signal to appear around 5.38 ppm. The singlet multiplicity indicates no adjacent protons.

  • Methoxy Protons (3.86 ppm): The three protons of the methoxy group are shielded compared to the other protons and appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

Caption: ¹H NMR assignments for 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. As the natural abundance of the ¹³C isotope is low, signal acquisition typically requires a larger number of scans compared to ¹H NMR.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

  • Acquisition: A standard proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[5]

  • Processing: The FID is processed using a Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Spectral Data and Interpretation

Predicted Chemical Shift (δ, ppm) Assignment
~190Aldehyde Carbonyl (C=O)
~160-150Aromatic carbons attached to oxygen
~140-120Aromatic carbons
~115-110Aromatic carbons
~70Benzyloxy Methylene Carbon (-OCH₂Ph)
~56Methoxy Carbon (-OCH₃)

Causality Behind Predicted Signal Assignments:

  • Carbonyl Carbon (~190 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.

  • Aromatic Carbons (~160-110 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Carbons attached to electron-donating groups (methoxy, benzyloxy) will be more shielded (appear at a higher field) than those near electron-withdrawing groups (nitro, aldehyde).

  • Benzyloxy Methylene Carbon (~70 ppm): This aliphatic carbon is attached to an oxygen atom, causing a downfield shift compared to a typical alkane carbon.

  • Methoxy Carbon (~56 ppm): The methyl carbon of the methoxy group is also deshielded by the adjacent oxygen atom.

G cluster_molecule 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde C_aldehyde C=O (~190 ppm) C_aromatic Ar-C (~140-110 ppm) C_aldehyde->C_aromatic attached to C_aromatic_O Ar-C-O (~160-150 ppm) C_aromatic_O->C_aromatic part of ring C_benzyl_CH2 -OCH2Ph (~70 ppm) C_aromatic->C_benzyl_CH2 linked via O C_methoxy -OCH3 (~56 ppm) C_aromatic->C_methoxy linked via O

Caption: Predicted ¹³C NMR chemical shift regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[3][8]

  • Instrument Setup: A background spectrum of the clean ATR crystal is recorded.

  • Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[5][9]

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted FTIR Spectral Data and Interpretation

Based on the functional groups present in 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (methoxy and methylene)
~2850 and ~2750C-H stretchAldehyde (Fermi doublet)
~1700C=O stretchAldehyde
~1600, ~1480C=C stretchAromatic ring
~1520, ~1340N-O asymmetric and symmetric stretchNitro group
~1260, ~1030C-O stretchEther (methoxy and benzyloxy)

Causality Behind Vibrational Frequencies:

  • Aldehyde C-H and C=O Stretches: The aldehyde group exhibits a characteristic C=O stretching vibration around 1700 cm⁻¹ and a distinctive pair of C-H stretching bands.

  • Nitro Group Stretches: The nitro group shows two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

  • Ether C-O Stretches: The C-O stretching vibrations of the methoxy and benzyloxy groups will appear in the fingerprint region of the spectrum.

Caption: Key functional groups and their expected IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a fingerprint-like mass spectrum that can be used for structural elucidation.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction: A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and vaporized by heating.[8]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[10]

  • Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce a series of smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus mass-to-charge ratio.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is expected to show a molecular ion peak at m/z 287, corresponding to the molecular weight of the compound. Due to the nature of EI, this peak may be of low intensity. The most prominent peaks in the spectrum will correspond to stable fragment ions.

Plausible Fragmentation Pathways:

  • Loss of H•: A peak at m/z 286 [M-H]⁺ may be observed due to the loss of the aldehydic hydrogen.

  • Loss of •NO₂: A significant fragment at m/z 241 [M-NO₂]⁺ is expected due to the cleavage of the C-N bond.

  • Formation of the Tropylium Cation: The most characteristic fragmentation for benzylic compounds is the cleavage of the C-O bond of the benzyl ether to form the highly stable tropylium cation at m/z 91 ([C₇H₇]⁺). This is often the base peak in the spectrum.

  • Loss of the Benzyl Group: Cleavage of the benzyl group can also lead to a fragment at m/z 196 [M-C₇H₇]⁺.

  • Loss of CHO: A fragment corresponding to the loss of the aldehyde group [M-CHO]⁺ at m/z 258 may also be present.

fragmentation M [M]⁺• m/z 287 M_minus_H [M-H]⁺ m/z 286 M->M_minus_H - H• M_minus_NO2 [M-NO₂]⁺ m/z 241 M->M_minus_NO2 - •NO₂ tropylium [C₇H₇]⁺ m/z 91 M->tropylium - •OR M_minus_benzyl [M-C₇H₇]⁺ m/z 196 M->M_minus_benzyl - •C₇H₇ M_minus_CHO [M-CHO]⁺ m/z 258 M->M_minus_CHO - •CHO

Caption: Plausible EI-MS fragmentation pathways.

Conclusion

The comprehensive spectral analysis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde provides a detailed structural fingerprint of this important synthetic intermediate. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, while the predicted ¹³C NMR spectrum offers insight into the carbon skeleton. FTIR spectroscopy identifies the key functional groups, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. This in-depth guide, by explaining the causality behind the spectral data and providing standardized experimental protocols, serves as a valuable resource for researchers, enabling the confident identification and utilization of this compound in the development of novel chemical entities with potential therapeutic applications.

References

  • Abril, M. A., & Varetti, E. L. (2000). Vibrational and theoretical study of 2-nitrobenzaldehyde, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(4), 755–766. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved February 7, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Examples. Retrieved February 7, 2026, from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes // Mass Spectrometry & Proteomics Facility. Retrieved February 7, 2026, from [Link]

  • Jasco. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved February 7, 2026, from [Link]

  • Chudasama, V., et al. (2015). A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydrazides. Organic & Biomolecular Chemistry, 13(21), 5935–5944. [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 7, 2026, from [Link]

  • University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the unambiguous structural characterization of molecules is a cornerstone of progress. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its precise molecular architecture, featuring a densely substituted aromatic ring, necessitates a robust analytical approach for verification. Among the suite of spectroscopic techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for elucidating the detailed structural features of organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. We will deconstruct the spectrum by predicting the chemical shifts, multiplicities, and coupling constants of each proton based on fundamental principles of molecular structure and electronic effects. This theoretical framework will be validated with a detailed experimental protocol and an interpretation of spectral data, offering researchers a definitive reference for the characterization of this important synthetic building block.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde contains several unique sets of protons, which have been systematically labeled below for clarity.

Figure 1: Molecular structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde with key proton environments labeled.

The molecule has five distinct types of protons:

  • Hₐ: The aldehyde proton.

  • Hₑ: The two protons on the main substituted aromatic ring.

  • Hₑ: The two benzylic methylene protons of the benzyloxy group.

  • Hₑ: The three methyl protons of the methoxy group.

  • Hₑ: The five protons on the terminal phenyl ring of the benzyloxy group.

Theoretical ¹H NMR Spectral Prediction: A Mechanistic Approach

The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[1][2]

Aldehyde Proton (Hₐ)

The aldehyde proton is directly attached to a carbonyl carbon. The powerful anisotropic effect of the C=O double bond, combined with its inductive electron-withdrawing nature, strongly deshields this proton.[3] Consequently, it is expected to resonate at a very downfield position.

  • Predicted Chemical Shift (δ): 9.8 – 10.2 ppm.[4][5]

  • Predicted Multiplicity: Singlet (s), as there are no protons on the adjacent carbon atom (C-1) to cause splitting.

Substituted Benzaldehyde Ring Protons (Hₑ₁ and Hₑ₂)

There are two protons on the central aromatic ring, H-5 (Hₑ₂) and H-6 (Hₑ₁). Their chemical shifts are governed by the cumulative effects of four substituents:

  • -CHO (at C-1): A strong electron-withdrawing group that deshields ortho (H-6) and para (H-4, substituted) protons.

  • -NO₂ (at C-2): An extremely potent electron-withdrawing group via induction and resonance, causing significant downfield shifts for adjacent protons.[6][7]

  • -OCH₃ (at C-3): An electron-donating group through resonance, which shields ortho (C-2, C-4) and para (C-6) positions.[8]

  • -OCH₂Ph (at C-4): Also an electron-donating group, shielding its ortho (C-3, C-5) and para (C-1, substituted) positions.

Analysis for H-6 (Hₑ₁): This proton is ortho to the strongly deshielding aldehyde group and para to the shielding methoxy group. The net effect is a significant downfield shift. Analysis for H-5 (Hₑ₂): This proton is meta to the aldehyde group and ortho to the shielding benzyloxy group. It is also meta to the strongly deshielding nitro group.

Given the proximity of H-6 to the aldehyde group, it is predicted to be the more downfield of the two. These two protons are ortho to each other and will therefore split each other's signals.

  • Predicted Chemical Shift (δ): 7.5 – 8.0 ppm.

  • Predicted Multiplicity: Two doublets (d). H-6 will appear as a doublet due to coupling with H-5, and H-5 will appear as a doublet due to coupling with H-6.

  • Predicted Coupling Constant (J): A typical ortho-coupling constant (³J) of 7–10 Hz is expected.[9][10]

Benzyloxy Protons (Hₑ and Hₑ)
  • Methylene Protons (-CH₂-, Hₑ): These protons are in a benzylic position and are also attached to an electronegative oxygen atom. This dual influence results in a notable downfield shift.[5]

    • Predicted Chemical Shift (δ): 5.2 – 5.4 ppm.

    • Predicted Multiplicity: Singlet (s), as there are no adjacent protons.

  • Phenyl Protons (-C₆H₅, Hₑ): The five protons on the terminal phenyl ring are in a standard aromatic environment. Due to free rotation around the C-C and C-O single bonds, they often appear as a single, complex signal.

    • Predicted Chemical Shift (δ): 7.3 – 7.5 ppm.[11]

    • Predicted Multiplicity: Multiplet (m).

Methoxy Protons (-OCH₃, Hₑ)

The methyl protons of the methoxy group are attached to an oxygen atom, which shifts them downfield relative to an alkyl C-H. They are a reliable indicator group in NMR.[8][12]

  • Predicted Chemical Shift (δ): 3.8 – 4.0 ppm.

  • Predicted Multiplicity: Singlet (s), with an integral of 3H.

Summary of Predicted Spectral Data
Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationPredicted J (Hz)
HₐAldehyde (-CHO)9.8 – 10.2Singlet (s)1HN/A
Hₑ₁Aromatic (H-6)7.7 – 8.0Doublet (d)1H7–10
Hₑ₂Aromatic (H-5)7.5 – 7.7Doublet (d)1H7–10
HₑPhenyl (-C₆H₅)7.3 – 7.5Multiplet (m)5HN/A
HₑMethylene (-CH₂-)5.2 – 5.4Singlet (s)2HN/A
HₑMethoxy (-OCH₃)3.8 – 4.0Singlet (s)3HN/A

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation.[13][14] This protocol outlines a self-validating system to ensure reproducibility and accuracy.

Methodology
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. For this compound, DMSO-d₆ is often preferred due to the polarity imparted by the nitro and aldehyde groups.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[15]

    • Gently agitate the vial to ensure complete dissolution. The solution must be free of any solid particulates.

  • Filtration and Transfer:

    • Prepare a micro-filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

    • Using the pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube, filtering it in the process to remove any microscopic solids.[16]

  • NMR Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution.

    • Set the spectral reference using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (10-15 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter instrument 4. Insert into Spectrometer filter->instrument lock_shim 5. Lock & Shim instrument->lock_shim acquire 6. Acquire Spectrum (16-64 Scans) lock_shim->acquire process 7. Fourier Transform & Phase Correction acquire->process integrate 8. Integrate Peaks process->integrate analyze 9. Assign Signals & Analyze Data integrate->analyze

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a detailed analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. In the absence of publicly available experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established spectroscopic principles to offer a reliable prediction and interpretation of its ¹³C NMR spectrum. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development for compound characterization and structural verification. The guide outlines the theoretical basis for chemical shift assignments, presents a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra, and includes a complete list of references for further investigation.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹³C NMR, in particular, provides crucial information about the carbon framework of a compound. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment.[1] This sensitivity allows for the differentiation of carbons in various functional groups and substitution patterns.

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a complex aromatic compound with multiple functional groups, including an aldehyde, a nitro group, a methoxy group, and a benzyloxy group. The electronic effects of these substituents—both inductive and resonance—create a distinct pattern of shielding and deshielding on the aromatic rings and attached carbons. A thorough understanding of its ¹³C NMR spectrum is therefore essential for confirming its synthesis and for any further chemical modifications or biological studies.

Predicted ¹³C NMR Spectral Analysis

The chemical structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde with the proposed carbon numbering scheme is presented below. This numbering is crucial for the subsequent assignment of NMR signals.

Caption: Molecular structure and carbon numbering for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

The predicted ¹³C NMR chemical shifts for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde are summarized in the table below. These predictions are derived from the analysis of substituent effects and comparison with structurally similar compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7 (CHO) 188 - 192The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[2][3]
C4 150 - 155Attached to the benzyloxy group, this carbon is deshielded due to the electronegativity of the oxygen atom.
C3 145 - 150Attached to the methoxy group, this carbon is also deshielded by the oxygen.
C2 140 - 145The strong electron-withdrawing effect of the adjacent nitro group significantly deshields this carbon.
C1 130 - 135This carbon is ortho to the aldehyde group and is influenced by its electron-withdrawing nature.
C10 135 - 138The ipso-carbon of the benzyl group, attached to the methylene group.
C12, C14 128 - 130Meta-carbons of the benzyl group, showing typical aromatic carbon chemical shifts.
C11, C15 127 - 129Ortho-carbons of the benzyl group.
C13 127 - 129Para-carbon of the benzyl group.
C6 120 - 125This carbon is influenced by the ortho aldehyde group and the para benzyloxy group.
C5 115 - 120Positioned between two electron-donating groups (methoxy and benzyloxy), this carbon is expected to be more shielded.
C9 (CH₂) 70 - 75The benzylic methylene carbon attached to an oxygen atom typically resonates in this range.
C8 (OCH₃) 55 - 60The methoxy carbon is a characteristic signal in this region.[4]

Note: Quaternary carbons (C1, C2, C3, C4, C10) are expected to have weaker signals in a standard proton-decoupled ¹³C NMR spectrum.[1]

Experimental Protocol for ¹³C NMR Acquisition

A standardized protocol is essential for obtaining a high-quality, reproducible ¹³C NMR spectrum. The following methodology is recommended and serves as a self-validating system for ensuring data integrity.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 20-50 mg of solid 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid signal overlap with the analyte.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube Insert Sample\ninto Spectrometer Insert Sample into Spectrometer Transfer to\nNMR Tube->Insert Sample\ninto Spectrometer Lock and Shim Lock and Shim Insert Sample\ninto Spectrometer->Lock and Shim Set Acquisition\nParameters Set Acquisition Parameters Lock and Shim->Set Acquisition\nParameters Acquire Spectrum Acquire Spectrum Set Acquisition\nParameters->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Reference Spectrum Reference Spectrum Baseline Correction->Reference Spectrum Spectral Analysis Spectral Analysis Reference Spectrum->Spectral Analysis

Sources

Mass spectrometry of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will explore ionization strategies, predict and interpret fragmentation patterns under both hard and soft ionization conditions, and provide self-validating experimental protocols. The core objective is to equip the reader with the expert insights needed to confidently identify and characterize this molecule and its analogues using mass spectrometry.

The Analyte: A Physicochemical Profile

Before delving into mass spectrometric analysis, understanding the fundamental properties of the target molecule is paramount. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a multi-functionalized aromatic compound. Its structure incorporates several key groups—a benzyloxy ether, a methoxy group, a nitro group, and an aldehyde—each contributing distinctively to its mass spectrometric fingerprint.

PropertyValueSource
Chemical Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol [1]
Exact Mass 287.0794 Da[1]
Melting Point 111.5-112.5 °C[1]
Structure A benzaldehyde core with ortho-nitro, meta-methoxy, and para-benzyloxy substituents.

Ionization Strategy: The Rationale of Choice

The selection of an ionization technique is the most critical decision in designing a mass spectrometry experiment. It dictates whether we primarily observe the intact molecule or its constituent fragments. For a molecule like 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a dual approach using both a "hard" and a "soft" ionization technique provides a self-validating and comprehensive structural confirmation.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. This is invaluable for de novo structural elucidation. The resulting mass spectrum is a complex "fingerprint" rich with structural information, allowing us to piece together the molecule's architecture by analyzing the fragments. We choose EI to break the molecule apart and understand its building blocks.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is designed to bring molecules into the gas phase as ions with minimal fragmentation. Its primary utility is the unambiguous determination of the molecular weight via the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[2][3] Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), we can select the intact molecular ion and induce fragmentation in a controlled manner (Collision-Induced Dissociation, CID), providing a bridge between the gentle ionization of ESI and the structural detail of EI.

This dual strategy ensures trustworthiness: ESI confirms the mass of the "whole," while EI and ESI-MS/MS confirm the identity and arrangement of the "parts."

Analysis via Electron Ionization (EI-MS)

EI-MS is the cornerstone for identifying the fundamental structural motifs of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. The high-energy electrons used in EI create a molecular ion radical cation (M⁺•), which is energetically unstable and undergoes predictable fragmentation to yield more stable ions.

Predicted Fragmentation Pathways

The fragmentation of this molecule is governed by the stability of the resulting ions and neutral losses. The presence of the benzyl group is particularly influential, as its cleavage leads to the highly stable tropylium ion.[4]

Key fragmentation routes include:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond of the benzyloxy group. This generates the benzyl cation, which rearranges to the extremely stable, aromatic tropylium ion at m/z 91 . This peak is often the base peak in the spectrum of benzyl-containing compounds.[4]

  • Loss of Nitro Group Components: Aromatic nitro compounds commonly lose •NO (30 Da) or •NO₂ (46 Da) radicals.[5][6] This leads to expected fragments at m/z 257 ([M-NO]⁺•) and m/z 241 ([M-NO₂]⁺).

  • Loss from Aldehyde Group: The aldehyde function can lose a hydrogen radical to form an acylium ion [M-H]⁺ at m/z 286 or lose the formyl radical •CHO (29 Da) to yield a fragment at m/z 258 .[7]

  • Loss from Methoxy Group: Cleavage of a methyl radical •CH₃ (15 Da) from the methoxy group can produce an ion at m/z 272 .

These primary losses can be followed by secondary fragmentations, creating a detailed map of the molecule's structure.

EI_Fragmentation cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M M+• m/z 287 F91 Tropylium Ion m/z 91 M->F91 - C8H6NO3• F257 [M-NO]+• m/z 257 M->F257 - •NO F241 [M-NO2]+ m/z 241 M->F241 - •NO2 F258 [M-CHO]+ m/z 258 M->F258 - •CHO F211 [M-NO2-CHO]+ m/z 211 F241->F211 - CHO•

Caption: Predicted EI fragmentation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Summary of Key EI-MS Fragments
m/z ValueProposed IdentityNeutral LossSignificance
287Molecular Ion (M⁺•)-Confirms molecular weight under EI conditions.
258[M-CHO]⁺•CHO (29 Da)Indicates presence of an aldehyde group.
257[M-NO]⁺••NO (30 Da)Characteristic of nitroaromatic compounds.
241[M-NO₂]⁺•NO₂ (46 Da)Confirms the nitro group.
91 Tropylium Ion (C₇H₇⁺) C₈H₆NO₃• (196 Da)Base Peak. Diagnostic for a benzyl ether moiety.
Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde in 1 mL of high-purity acetonitrile or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full Scan Mode.

Analysis via Electrospray Ionization (ESI-MS)

ESI-MS is employed to gently ionize the molecule, providing a clear picture of its molecular weight and enabling targeted fragmentation experiments.

Expected Ions and Adducts

In positive-ion ESI, the analyte will primarily be observed as the protonated molecule [M+H]⁺. However, the presence of trace alkali metals in the sample or solvent can lead to the formation of adducts.[8] Aromatic aldehydes may also form unexpected adducts with solvents like methanol.[9]

Ionm/z Value (Da)Formation
[M+H]⁺288.0866Protonation
[M+Na]⁺310.0685Sodium Adduct
[M+K]⁺326.0425Potassium Adduct
Tandem MS (MS/MS) via Collision-Induced Dissociation (CID)

By selecting the [M+H]⁺ ion (m/z 288) in the first mass analyzer and subjecting it to collisions with an inert gas (e.g., argon or nitrogen), we can induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion often differs slightly from the odd-electron M⁺• from EI, typically proceeding through the loss of stable neutral molecules.

  • Loss of the Benzyl Group: The most prominent fragmentation will be the loss of benzyl alcohol (C₇H₈O, 108 Da) or toluene (C₇H₈, 92 Da) through charge-remote fragmentation, although the direct formation of the m/z 91 ion is still highly probable.

  • Loss of Nitro Group: Loss of nitrous acid (HNO₂, 47 Da) can occur, yielding a fragment at m/z 241 .

  • Loss of Formaldehyde: A neutral loss of formaldehyde (CH₂O, 30 Da) from the methoxy group is also possible.

ESI_Fragmentation cluster_fragments MS/MS Fragments MH [M+H]+ m/z 288 F91 Tropylium Ion m/z 91 MH->F91 - C8H7NO3 F180 [M+H - C7H8O]+ m/z 180 MH->F180 - C7H8 (Toluene) F241 [M+H - HNO2]+ m/z 241 MH->F241 - HNO2

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation). Perform serial dilutions to a final concentration of ~1 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition:

      • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

      • MS2 (Product Ion) Scan: Select the precursor ion at m/z 288.1 and scan product ions from m/z 50 to 300 using a collision energy of 15-30 eV.

Data Synthesis for Unambiguous Confirmation

The power of this dual-pronged approach lies in combining the data to build an unassailable structural confirmation.

Workflow cluster_exp Experimental Analysis cluster_data Data Points ESI LC-ESI-MS/MS MW Molecular Weight (m/z 288, [M+H]+) ESI->MW EI GC-EI-MS Fragments Structural Fragments (m/z 91, 241, 258) EI->Fragments Confirmation Structural Confirmation MW->Confirmation Fragments->Confirmation

Caption: Workflow for the comprehensive structural confirmation of the analyte.

The ESI-MS data first confirms the molecular weight is correct (observed m/z 288.0866 for [M+H]⁺). Subsequently, the EI-MS data provides the structural fingerprint. The observation of the base peak at m/z 91 confirms the benzyloxy moiety. The fragments at m/z 241 and 258 confirm the presence and connectivity of the nitro and aldehyde groups relative to the core structure. The MS/MS data on the protonated molecule serves as a final validation, corroborating the key structural linkages observed in the EI spectrum. This layered, self-validating approach exemplifies the principles of scientific integrity and trustworthiness in analytical chemistry.

References

  • ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • PubMed. (n.d.). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACD/Labs. (n.d.). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2018). mass spectrometry: tropylium ion. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS.... Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

  • YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane.... Retrieved from [Link]

  • Aston Publications Explorer. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems.... Retrieved from [Link]

  • ResearchGate. (n.d.). Adduct formation in electrospray ionisation-mass spectrometry.... Retrieved from [Link]

  • NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/1993/000323.... Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane.... Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes. Retrieved from [Link]

  • MDPI. (2018). Suppressing Effect of 2-Nitrobenzaldehyde on Singlet Oxygen Generation.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical basis for spectral interpretation, offers a robust experimental protocol for data acquisition, and presents a detailed breakdown of the characteristic vibrational modes.

Introduction: The Molecular Blueprint

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde with the chemical formula C₁₅H₁₃NO₅. Its structure incorporates several key functional groups that contribute to its unique spectroscopic signature: an aldehyde, a benzyloxy ether, a methoxy ether, a nitro group, and a substituted benzene ring. Understanding the vibrational characteristics of these moieties is paramount for structural confirmation and purity assessment. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. The synthesis of this compound has been described, confirming its chemical viability[1].

Theoretical Framework: Deciphering the Vibrational Symphony

The FT-IR spectrum of an organic molecule is a graphical representation of its vibrational modes, where specific bonds absorb infrared radiation at characteristic frequencies. The spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a composite of the vibrational signatures of its constituent functional groups. A thorough interpretation relies on understanding these individual contributions.

The Carbonyl Stretch (C=O) of the Aldehyde

The aldehyde functional group is characterized by a strong and sharp absorption band due to the C=O stretching vibration. For aromatic aldehydes like benzaldehyde, this peak typically appears in the range of 1710-1685 cm⁻¹[2][3]. The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes[2][4]. Additionally, a characteristic, albeit weaker, C-H stretching vibration of the aldehyde proton (the "Fermi doublet") is expected around 2850 cm⁻¹ and 2750 cm⁻¹[3][4].

The Nitro Group (NO₂) Vibrations

Aromatic nitro compounds exhibit two distinct and strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears at 1360-1290 cm⁻¹[5][6]. A weaker scissoring vibration may also be present around 850 cm⁻¹[7].

The Ether Linkages: Benzyloxy and Methoxy Groups

Ethers are primarily identified by the C-O stretching vibrations. Phenyl alkyl ethers, such as the benzyloxy and methoxy groups in our molecule, typically show two strong C-O stretching bands[8][9]. The asymmetric C-O-C stretch is expected in the 1250-1200 cm⁻¹ range, and a symmetric stretch appears around 1050 cm⁻¹[8][9][10]. The methoxy group also has a characteristic symmetric C-H stretching peak around 2830 cm⁻¹[10].

Aromatic Ring Vibrations

The benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[11]. C=C stretching vibrations within the ring appear as a series of bands of variable intensity in the 1625-1450 cm⁻¹ region[4][12]. Out-of-plane C-H bending vibrations are also observed in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring.

Predicted FT-IR Spectral Data for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Based on the theoretical principles outlined above, the following table summarizes the predicted key absorption bands for 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3000Medium-WeakC-H StretchAromatic Rings
~2950 - 2850Medium-WeakC-H StretchMethoxy & Benzyloxy CH₂
~2850 & ~2750WeakC-H Stretch (Fermi Doublet)Aldehyde
~1700Strong, SharpC=O StretchAldehyde
~1600, ~1580, ~1500, ~1450Medium-VariableC=C StretchAromatic Rings
~1530StrongAsymmetric N-O StretchNitro Group
~1350StrongSymmetric N-O StretchNitro Group
~1250StrongAsymmetric C-O-C StretchEthers (Benzyloxy & Methoxy)
~1040StrongSymmetric C-O-C StretchEthers (Benzyloxy & Methoxy)
Below 900Medium-WeakC-H Out-of-Plane BendingAromatic Rings

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable FT-IR spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, the following protocol is recommended. This procedure is designed to be self-validating by incorporating background correction and ensuring sample purity.

Instrumentation and Sample Preparation
  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sample: 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, synthesized and purified to ≥98% purity as confirmed by an orthogonal analytical method (e.g., HPLC or ¹H NMR). The compound is a solid at room temperature[1].

  • Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility. Alternatively, the KBr pellet method can be used.

Step-by-Step ATR-FT-IR Measurement
  • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen for at least 15 minutes to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if the instrument software allows, to account for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction may also be applied if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde and highlights the key functional groups responsible for its characteristic FT-IR spectrum.

Sources

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in drug development and process chemistry, this document details the theoretical underpinnings, experimental protocols, and analytical quantification methods necessary for its rigorous characterization. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers and drug development professionals with the necessary tools to generate reliable and reproducible solubility profiles. The methodologies presented herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Critical Role of Solubility

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (MW: 287.27 g/mol , M.P.: 111.5-112.5 °C) is a substituted benzaldehyde derivative with significant potential in organic synthesis.[1][2] Its utility in the synthesis of more complex molecules, particularly in the pharmaceutical industry, is directly influenced by its physicochemical properties, with solubility being paramount. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and, in the context of drug development, significantly impacts a compound's bioavailability and formulation possibilities.[3] A thorough understanding of a compound's solubility in various solvent systems is therefore not merely academic but a fundamental prerequisite for efficient and successful process development and formulation.

This guide will provide a detailed exploration of the factors governing the solubility of this molecule and present a robust experimental workflow for its quantitative determination.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The molecular structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde offers several clues to its expected solubility behavior:

  • Polarity: The presence of a nitro group (-NO2), a methoxy group (-OCH3), and an aldehyde group (-CHO) introduces significant polarity to the molecule. These groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Aromatic Rings: The two phenyl rings (one from the benzaldehyde core and one from the benzyloxy group) are nonpolar and will favor interactions with nonpolar solvents through π-stacking and van der Waals forces.

  • Hydrogen Bonding: The oxygen atoms in the aldehyde, methoxy, and nitro groups can act as hydrogen bond acceptors. This suggests that the compound will have some affinity for protic solvents.

Based on these structural features, it can be predicted that 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde will exhibit limited solubility in water due to the large nonpolar surface area of the aromatic rings.[4] Conversely, it is expected to be more soluble in polar organic solvents that can engage in the aforementioned intermolecular interactions. Synthesis procedures for this compound note its solubility in dimethylformamide (DMF) and ethyl acetate (EtOAc), supporting this prediction.[1] A related compound lacking the nitro group, 4-benzyloxy-3-methoxybenzaldehyde, is reported to be soluble in chloroform, methanol, ethanol, and dimethylformamide, and only slightly soluble in cold water.[5][6]

Factors that will influence the measured solubility include:

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[7]

  • pH: The acidity or basicity of an aqueous medium can affect the solubility of compounds with ionizable groups. For 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, extreme pH values may lead to degradation, which would affect solubility measurements.[7]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. It is crucial to characterize the solid form used in solubility studies.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium under specific conditions of temperature and pressure.[8] The shake-flask method is the gold standard for its determination.[9] The following protocol is a self-validating system for generating a reliable solubility profile.

Materials and Equipment
  • 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (characterized solid)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[10][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis prep_solid Weigh excess solid into vials prep_solvent Add known volume of solvent prep_solid->prep_solvent Step 1 equilibration Incubate on shaker at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration Step 2 centrifugation Centrifuge to pellet excess solid equilibration->centrifugation Step 3 sampling Withdraw supernatant centrifugation->sampling Step 4 filtration Filter through 0.22 µm syringe filter sampling->filtration Step 5 dilution Dilute sample for analytical quantification filtration->dilution Step 6 hplc_analysis Analyze samples and standards by HPLC-UV or LC-MS dilution->hplc_analysis Step 7 calibration Prepare calibration standards calibration->hplc_analysis quantification Calculate concentration from calibration curve hplc_analysis->quantification Step 8 caption Figure 1. Experimental workflow for thermodynamic solubility determination.

Caption: Figure 1. Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Add an excess amount of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately dispense a known volume of each selected solvent into the corresponding vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

  • Quantification:

    • Prepare a series of calibration standards of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde of known concentrations in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Accurately dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV or LC-MS method.[11] A UV-Vis spectrophotometer can also be used if a suitable wavelength with no interference is identified.[11]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table. This allows for easy comparison of the solubility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde in different solvents.

Table 1: Thermodynamic Solubility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
MethanolExperimental ValueExperimental Value
IsopropanolExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental Value
DichloromethaneExperimental ValueExperimental Value
DimethylformamideExperimental ValueExperimental Value
Dimethyl SulfoxideExperimental ValueExperimental Value

The results from this table will provide a quantitative basis for solvent selection in synthesis, purification, and formulation development. For instance, solvents with high solubility would be ideal for reaction media, while a pair of solvents where the compound has high solubility in one and low in the other would be suitable for crystallization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. By following the detailed protocols for thermodynamic solubility determination, researchers can generate the critical data needed for informed decision-making in their synthetic and developmental workflows. The provided framework emphasizes the importance of careful experimental design and accurate analytical quantification to ensure the integrity of the results.

Future studies could expand on this work by investigating the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, exploring the solubility in binary solvent mixtures could provide valuable insights for optimizing crystallization processes and creating novel formulations.

References

  • ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde.
  • Solubility of Things. (n.d.). Benzaldehyde.
  • ChemicalBook. (n.d.). 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet.
  • Britannica. (n.d.). Benzaldehyde.
  • Echemi. (n.d.). 3-methoxy-2-nitrobenzaldehyde | 2450-27-3, 4-(Benzyloxy).
  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzaldehyde 97.
  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • PMC. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Achmem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.
  • Blog. (2023). What is the solubility of benzaldehyde in water?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Semantic Scholar. (2024). Analytical Methods.
  • PMC. (n.d.). 4-(Benzyloxy)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde 98.
  • ResearchGate. (n.d.). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures | Request PDF.
  • MilliporeSigma. (2024). SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.
  • ECHEMI. (n.d.). 3-METHOXY-4-NITROBENZALDEHYDE SDS, 80410-57-7 Safety Data Sheets.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Journal of the Indian Chemical Society. (2023). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.

Sources

Technical Monograph: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2450-27-3 Document Type: Technical Characterization & Synthesis Guide Version: 2.0 (Scientific Reference)[1][2][3]

Executive Summary & Compound Identity

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a critical organic intermediate, primarily utilized in the synthesis of complex pharmaceutical agents, including quinazoline-based kinase inhibitors (e.g., EGFR/HER2 inhibitors).[1][2][3] Its structural integrity is defined by the specific ortho-nitro positioning relative to the aldehyde, a motif that significantly alters its electrophilicity and crystalline lattice energy compared to its non-nitro analogs.[1][2][3]

This guide provides a definitive analysis of its melting point—a primary metric for purity validation—and details a robust, scale-up-ready synthesis protocol.

Physicochemical Profile
PropertySpecification
IUPAC Name 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
CAS Number 2450-27-3
Molecular Formula C₁₅H₁₃NO₅
Molecular Weight 287.27 g/mol
Appearance Yellow to light brown crystalline solid
Melting Point (Primary) 111.5 – 112.5 °C (High Purity) [1]
Melting Point (Secondary) 96 – 100 °C (Solvent dependent/Polymorph) [2]
Solubility Soluble in DMF, DMSO, Chloroform; Low solubility in Water

Critical Note on Data Integrity: Researchers must distinguish this compound from its non-nitro analog, 4-(Benzyloxy)-3-methoxybenzaldehyde (CAS 2426-87-1), which melts at a significantly lower range of 62–64 °C .[1][2][3] Confusing these two CAS numbers is a common source of error in inventory and synthesis planning [3].[1][2][3]

Thermal Analysis: The Melting Point Standard

The melting point (MP) is the most rapid and reliable indicator of successful nitration and subsequent benzylation.[1][2][3]

The Thermodynamic Baseline

For the specific isomer 2450-27-3 , the authoritative melting point range is 111.5 °C to 112.5 °C .[1][2][3]

  • Lower Range (<105 °C): Indicates incomplete removal of the benzyl bromide reagent or the presence of the non-nitrated precursor.[1][2][3]

  • Broad Range (>2 °C spread): Suggests solvent occlusion (typically DMF or Ethanol) within the crystal lattice.[1][2][3]

Differential Scanning Calorimetry (DSC) Logic

While capillary MP is standard, DSC is recommended for GMP-grade validation.[1][2][3]

  • Endotherm Onset: ~111 °C[1][2][3]

  • Peak Maximum: ~112.5 °C[1][2][3][4]

  • Decomposition: >200 °C (Nitro group thermal instability)[1][2][3]

Synthesis Protocol: Benzylation of 2-Nitrovanillin

The most efficient route to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is the Williamson ether synthesis via the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (2-nitrovanillin).[1][2][3]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated by K₂CO₃) attacks the benzylic carbon of benzyl bromide.[1][2][3] The presence of the ortho-nitro group increases the acidity of the phenol, facilitating deprotonation but also introducing steric bulk that requires polar aprotic solvents for efficient conversion.[1][2][3]

Experimental Workflow

Scale: 10 g Batch (Scalable to kg)

Reagents:
  • Substrate: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Electrophile: Benzyl Bromide (1.2 eq)[1][2][3]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1][2][3]

  • Solvent: N,N-Dimethylformamide (DMF) (4.5 vol relative to substrate)[1][2][3]

Step-by-Step Procedure:
  • Solvation: Charge a reactor with 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde and DMF at 25 °C. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The suspension will likely change color (deep yellow/orange) due to phenoxide formation.[1][2][3]

    • Technical Insight: The exotherm is mild, but temperature should be monitored to remain <35 °C to prevent side reactions.[1][2][3]

  • Alkylation: Dosing Benzyl Bromide over 15 minutes, maintaining internal temperature at 30 °C.

  • Reaction: Stir at 30 °C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3]

    • Endpoint: Disappearance of the phenolic starting material.[1][2][3]

  • Quench & Crystallization: Cool to 25 °C. Slowly add Water (12.5 vol) to the reaction mixture. The product will precipitate out as a solid.[1][2][3]

  • Isolation: Filter the suspension.

  • Purification: Wash the cake twice with water (to remove inorganic salts and DMF) and once with cold Methanol (to remove unreacted Benzyl Bromide).

  • Drying: Vacuum dry at 40 °C.

Expected Yield: 95–97% Characterization (¹H-NMR, 500 MHz, DMSO-d₆): δ 9.81 (s, 1H, CHO), 7.91 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.45 (m, 5H, Benzyl-Ar), 5.38 (s, 2H, O-CH₂-Ph), 3.86 (s, 3H, OMe) [1].[1][2][3]

Visualized Workflows

Diagram 1: Synthesis & Mechanism Logic

This diagram illustrates the chemical transformation and the critical process parameters (CPPs) required to ensure high yield and correct melting point.

SynthesisPath Start 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde (Substrate) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation (T < 35°C) Reagents K2CO3 (Base) + Benzyl Bromide (Electrophile) Solvent: DMF Reagents->Intermediate Product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde (Target) Intermediate->Product Alkylation (30°C, 2-4h) QC QC Checkpoint: MP: 111.5-112.5°C Appearance: Yellow Solid Product->QC

Figure 1: Reaction pathway for the synthesis of CAS 2450-27-3, highlighting the SN2 mechanism and critical temperature controls.

Diagram 2: Purification & Isolation Decision Tree

A self-validating protocol for isolating the pure solid.[1][2][3]

PurificationLogic ReactionMix Reaction Mixture (DMF, Product, Salts) Quench Add Water (Anti-solvent) ReactionMix->Quench Filtration Filtration Quench->Filtration Cake Wet Cake (Product + Impurities) Filtration->Cake Filtrate Filtrate (DMF, KBr, Excess Base) Filtration->Filtrate Wash1 Wash: Water x2 Cake->Wash1 Remove Salts/DMF Wash2 Wash: Cold Methanol x1 Wash1->Wash2 Remove Benzyl Bromide Dry Vacuum Dry (40°C) Wash2->Dry Final Final Product MP Check Dry->Final

Figure 2: Downstream processing logic to ensure removal of specific impurities (inorganic salts and unreacted benzyl bromide).

Safety & Handling (HSE)

  • Benzyl Bromide: A potent lachrymator.[1][2][3] All transfers must occur within a certified fume hood.[1][2][3]

  • Nitro Compounds: While this specific aldehyde is stable, nitro-aromatics can be energetic.[1][2][3] Avoid heating >150 °C during drying or processing.[1][2][3]

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place (<15 °C) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References

  • Echemi Global Database. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Technical Data & Synthesis Example 3.[1][2][3] Retrieved from [1][2][3]

  • ChemicalBook. 4-BENZYLOXY-3-NITRO-BENZALDEHYDE Product Properties. Retrieved from [1][2][3]

  • Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde (Non-nitro analog) Specification Sheet. Retrieved from [1][2][3]

Sources

An In-depth Technical Guide to the Stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its inherent stability is a critical parameter that influences synthesis optimization, purification, formulation development, and storage protocols. This technical guide provides a comprehensive analysis of the stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, drawing upon established principles of organic chemistry and data from analogous structures. We will delve into the intrinsic reactivity of its constituent functional groups—the o-nitrobenzaldehyde, the benzyl ether, and the methoxy group—to predict and rationalize its stability profile under various stress conditions, including photolytic, thermal, hydrolytic, and oxidative degradation. This guide will further outline a systematic approach to stability testing, including forced degradation studies and the development of stability-indicating analytical methods.

Introduction: The Significance of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, serves as a pivotal building block in multi-step organic syntheses. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for pharmacologically active molecules. The aldehyde group provides a reactive site for nucleophilic additions and condensations, the nitro group can be reduced to an amine for further derivatization, and the benzyl ether acts as a protecting group for the phenolic hydroxyl.

The successful and reproducible synthesis and application of this intermediate are intrinsically linked to its chemical stability. Degradation can lead to the formation of impurities, which may compromise the yield and purity of the final product and potentially introduce toxic byproducts. A thorough understanding of the stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is therefore paramount for process development, quality control, and ensuring the safety and efficacy of the resulting drug substances.

Molecular Structure and Intrinsic Reactivity

The stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a direct consequence of the interplay between its functional groups. A foundational analysis of each component is crucial to understanding the molecule's overall reactivity.

Figure 1: Chemical structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

  • The o-Nitrobenzaldehyde Moiety: The ortho-nitrobenzaldehyde functionality is known for its unique photochemical reactivity. The presence of the electron-withdrawing nitro group in close proximity to the aldehyde influences the electron density of the aromatic ring and the carbonyl carbon.

  • The Benzyl Ether Linkage: Benzyl ethers are commonly employed as protecting groups for hydroxyl functions due to their general stability under a range of conditions. However, they are susceptible to cleavage under specific acidic or reductive environments.[1]

  • The Methoxy Group: The methoxy group is a strong electron-donating group that influences the reactivity of the aromatic ring. It is generally stable under most conditions.

Potential Degradation Pathways: A Mechanistic Perspective

Photodegradation

The o-nitrobenzyl group is a well-known photolabile protecting group.[3] Upon absorption of UV light, the nitro group can undergo an intramolecular hydrogen abstraction from the benzylic carbon of the aldehyde group, leading to the formation of o-nitrosobenzoic acid.[4][5] This photochemical transformation is a significant degradation pathway for o-nitrobenzaldehydes. The primary photoproduct, o-nitrosobenzaldehyde, is itself thermally and photochemically labile and can lead to the formation of oligomers.[6][7]

Photodegradation 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Excited State Excited State 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde->Excited State UV Light (hν) Intramolecular H-abstraction Intramolecular H-abstraction Excited State->Intramolecular H-abstraction aci-Nitro Intermediate aci-Nitro Intermediate Intramolecular H-abstraction->aci-Nitro Intermediate 4-(Benzyloxy)-3-methoxy-2-nitrosobenzoic acid 4-(Benzyloxy)-3-methoxy-2-nitrosobenzoic acid aci-Nitro Intermediate->4-(Benzyloxy)-3-methoxy-2-nitrosobenzoic acid Rearrangement

Caption: Proposed photodegradation pathway of the o-nitrobenzaldehyde moiety.

Thermal Degradation

Aromatic aldehydes can undergo thermal decomposition, although typically at elevated temperatures. For substituted benzaldehydes, the decomposition onset is influenced by the nature and position of the substituents.[8] While specific data for the target molecule is unavailable, it is reasonable to assume that prolonged exposure to high temperatures could lead to decomposition, potentially involving the aldehyde and nitro functionalities.

Hydrolytic Degradation

The stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde to hydrolysis will be pH-dependent, primarily due to the benzyl ether linkage.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ether oxygen can be protonated, making it a better leaving group.[9] Subsequent nucleophilic attack by water would lead to the cleavage of the benzyl ether, yielding 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and benzyl alcohol.[10]

  • Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, the presence of the electron-withdrawing nitro group might influence the stability of the aromatic ring. However, significant degradation under basic conditions is less likely compared to acidic conditions.

Hydrolysis cluster_acid Acidic Conditions 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Protonated Ether Protonated Ether 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde->Protonated Ether H+ 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde + Benzyl Alcohol 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde + Benzyl Alcohol Protonated Ether->4-Hydroxy-3-methoxy-2-nitrobenzaldehyde + Benzyl Alcohol H2O

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Oxidative Degradation

The aldehyde group is susceptible to oxidation, which can be a significant degradation pathway.

  • Oxidation to Carboxylic Acid: Common oxidizing agents can readily convert the aldehyde group to a carboxylic acid, forming 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid. This is a common transformation for aromatic aldehydes.[11]

  • Oxidative Cleavage: More aggressive oxidation conditions could potentially lead to the cleavage of the aromatic ring or other parts of the molecule.[2][12]

Recommended Stability Testing Protocol

A comprehensive stability testing program is essential to fully characterize the stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. This should include forced degradation studies followed by the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies should be performed to intentionally degrade the molecule and identify potential degradation products.[2]

Stress ConditionProposed Experimental SetupPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, Benzyl alcohol
Base Hydrolysis 0.1 M NaOH at 60°C for 24hMinimal degradation expected, but monitor for any changes.
Oxidation 3% H₂O₂ at room temperature for 24h4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
Thermal Solid state at 80°C for 48hMonitor for any decomposition products.
Photostability Exposure to ICH-compliant light source4-(Benzyloxy)-3-methoxy-2-nitrosobenzoic acid and related oligomers
Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) should be investigated.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., around 254 nm or 280 nm) should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Sample Analysis: The developed HPLC method should be used to analyze the samples from the forced degradation studies. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

  • Method Validation: The final method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage conditions are recommended to minimize degradation of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde:

  • Storage: Store in a well-closed container, protected from light, in a cool and dry place.[13] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

  • Handling: Avoid exposure to strong acids, strong oxidizing agents, and high temperatures. When handling, use appropriate personal protective equipment, as the compound may cause skin and eye irritation.[13]

Conclusion

While a dedicated stability study on 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is not extensively documented in the public domain, a thorough analysis of its constituent functional groups provides a robust framework for understanding its potential degradation pathways. The o-nitrobenzaldehyde moiety is particularly susceptible to photodegradation, the benzyl ether linkage is prone to acid-catalyzed hydrolysis, and the aldehyde group is sensitive to oxidation. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality and integrity of this important synthetic intermediate. The recommendations for handling and storage provided in this guide are designed to mitigate the risks of degradation and ensure the consistent performance of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde in research and development applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • ResearchGate. (n.d.). Photochemical transformation of o‐nitrobenzaldehyde to o‐nitrosobenzoic acid when subjected to ultraviolet light (365 nm) irradiation.
  • ResearchGate. (n.d.). Scheme 2. Reaction of o-Nitrobenzaldehyde (5).
  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde.
  • ResearchGate. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Request PDF.
  • MedCrave online. (2016). Forced degradation studies.
  • Echemi. (n.d.). 3-methoxy-2-nitrobenzaldehyde | 2450-27-3, 4-(Benzyloxy).
  • PMC. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde.
  • Echemi. (n.d.). 3-methoxy-2-nitrobenzaldehyde | 2450-27-3, 4-(Benzyloxy).
  • Organic Letters. (2012). Oxidative Cleavage of α-Aryl Aldehydes Using Iodosylbenzene.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3).
  • ACS Publications. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Jetir.Org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • NIH. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • WIPO Patentscope. (n.d.). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
  • YouTube. (2020). 8.9 Ozonolysis of Alkenes, Oxidation of Alkenes with KMnO4 | Oxidative Cleavage | Organic Chemistry.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • ResearchGate. (n.d.). Scope of substituted benzaldehydes. aThe reactions were performed on a....
  • ResearchGate. (2017). (PDF) Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • YouTube. (2019). synthesis & cleavage of benzyl ethers.
  • MDPI. (n.d.). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water.
  • PMC. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
  • University of Strathclyde. (n.d.). 4-(Benzyloxy)benzaldehyde.

Sources

Commercial availability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, physicochemical properties, synthesis protocols, and significant applications, grounding all information in authoritative sources.

Introduction and Core Properties

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS No: 2450-27-3) is a substituted aromatic aldehyde. Its molecular structure, featuring a benzyloxy group, a methoxy group, and a nitro group ortho to the aldehyde, makes it a versatile precursor in multi-step organic synthesis. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effects of the methoxy and benzyloxy groups, creates a unique electronic environment that can be strategically exploited in the synthesis of complex molecules and pharmaceutical intermediates.

Recent research has highlighted the potential of the broader benzyloxybenzaldehyde scaffold in the development of targeted therapeutics, particularly as selective inhibitors for enzymes implicated in cancer, such as aldehyde dehydrogenase 1A3 (ALDH1A3).[1] This makes a thorough understanding of intermediates like 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde critical for innovation in medicinal chemistry.

Key Physicochemical Data
PropertyValueSource
CAS Number 2450-27-3[2][3][4]
Molecular Formula C₁₅H₁₃NO₅[3][4]
Molecular Weight 287.27 g/mol [2][3]
Melting Point 111.5-112.5 °C[2]
Appearance Yellowish solid[4]
Storage Inert atmosphere, 2-8°C[3]

Commercial Availability and Procurement

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is available from several specialized chemical suppliers, catering to a range of research and development needs from gram-scale to bulk quantities. When procuring this compound, it is imperative to verify purity specifications and lead times with the respective suppliers.

Supplier Overview
SupplierPurityAvailable QuantitiesNotes
Dayang Chem (Hangzhou) Co., Ltd. Not specifiedGram to bulk industrial scaleA manufactory based in China with experience in custom synthesis and contract manufacturing.[2]
Achmem 95%1g, 5g, 10g, 25gGlobal stock with an estimated 2-week delivery time.[3]
Sigma-Aldrich Not specifiedNot specifiedProvided as part of a collection of rare chemicals for early discovery research. Buyer assumes responsibility for confirming identity and purity.[5]
Dana Bioscience (via BLDpharm) Not specified5gSold out or unavailable at the time of this guide's creation.[6]

Synthesis Protocol: An Experimental Deep Dive

The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically achieved through the benzylation of its precursor, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The following protocol is a validated method found in the public domain.[4]

Causality Behind Experimental Choices
  • Precursor: The starting material, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, provides the core aromatic structure. The phenolic hydroxyl group is the reactive site for the subsequent benzylation.

  • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant effectively solvates the potassium carbonate, enhancing the nucleophilicity of the phenoxide intermediate formed. It is also suitable for the Sₙ2 reaction mechanism.

  • Base (K₂CO₃): Potassium carbonate (K₂CO₃) is a moderately strong base used to deprotonate the phenolic hydroxyl group. This creates a phenoxide anion, which is a potent nucleophile necessary to attack the electrophilic benzyl bromide.

  • Reagent (Benzyl Bromide): Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the benzyl group and the good leaving group nature of the bromide ion.

  • Workup: The addition of water after the reaction causes the organic product to precipitate out of the polar solvent mixture, allowing for its isolation via filtration. The subsequent washing steps with water and a water/methanol mixture remove residual DMF and inorganic salts.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 g of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in 45 mL of DMF at 25 °C in a suitable reaction vessel.

  • Base Addition: Add 14 g of potassium carbonate to the solution. An exothermic reaction will cause a slight temperature increase to approximately 30 °C.

  • Benzylation: Over 15 minutes, slowly add 7.1 mL of benzyl bromide to the suspension while maintaining the temperature at 30 °C.

  • Reaction: Stir the reaction mixture for 2 hours to ensure the reaction proceeds to completion.

  • Precipitation: Cool the mixture to 25 °C and add 125 mL of water. This will cause the product to precipitate.

  • Isolation: Filter the resulting suspension.

  • Washing: Wash the solid product twice with 50 mL of water, followed by a single wash with a mixture of 10 mL water and 10 mL methanol.

  • Drying: Dry the isolated yellowish solid at 40 °C under reduced pressure. This method typically yields around 14.2 g (97% yield).[4]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Product Isolation A 1. Dissolve Precursor (4-Hydroxy-3-methoxy-2-nitrobenzaldehyde) in DMF B 2. Add Base (Potassium Carbonate) A->B C 3. Add Benzyl Bromide (Maintain 30°C) B->C D 4. Stir for 2 hours C->D E 5. Add Water (Precipitation) D->E F 6. Filter Suspension E->F G 7. Wash Solid (Water, Water/Methanol) F->G H 8. Dry under Vacuum G->H I Final Product: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde H->I

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development and Research

While direct applications of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde are specific to niche synthetic pathways, the broader class of benzyloxybenzaldehyde derivatives serves as a valuable scaffold in medicinal chemistry.

Scaffold for Selective ALDH1A3 Inhibitors

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes. The ALDH1A3 isoform is overexpressed in several types of cancer and is linked to therapy resistance. Therefore, developing selective inhibitors for ALDH1A3 is a promising strategy for cancer treatment.[1]

A 2023 study published in Molecules explored a series of benzyloxybenzaldehyde derivatives as potential ALDH1A3 inhibitors.[1] Two compounds from this class were identified as potent and selective inhibitors of ALDH1A3 with IC₅₀ values in the sub-micromolar and low-micromolar range, respectively.[1] This research underscores the importance of the benzyloxybenzaldehyde core structure as a foundational element for designing next-generation therapeutics.[1] The nitro and methoxy substitutions on the title compound provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Logical Framework for Scaffold-Based Drug Discovery

G A Core Scaffold (Benzyloxybenzaldehyde) B Chemical Modification (e.g., varying R-groups, modifying substitution patterns) A->B C Compound Library (Diverse Derivatives) B->C D Biological Screening (e.g., ALDH1A3 Inhibition Assay) C->D E Lead Compound Identification (Potent & Selective Inhibitor) D->E

Caption: The role of a core scaffold in drug discovery.

Safety and Handling

As a laboratory chemical, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong bases.[7][8]

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a commercially available and synthetically accessible chemical intermediate. Its true value lies in its potential as a building block for more complex molecules, particularly within the framework of scaffold-based drug discovery. The demonstrated success of the benzyloxybenzaldehyde scaffold in yielding potent and selective enzyme inhibitors makes this and related compounds of significant interest to the scientific community dedicated to developing novel therapeutics.

References

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. [Link]

  • 3-Methoxy-4-(4-methyl-2-nitro-benzyloxy)-benzaldehyde 5g - Dana Bioscience . Dana Bioscience. [Link]

  • Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (VI) - PrepChem.com . PrepChem.com. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI . MDPI. [Link]

Sources

Key intermediates in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Intermediates in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Synthesis Content Type: Technical Whitepaper / Process Development Guide Audience: Senior Organic Chemists, Process Development Scientists, Medicinal Chemists.

CAS: 2450-27-3 | Molecular Formula: C₁₅H₁₃NO₅ | Molecular Weight: 287.27 g/mol

Executive Summary & Strategic Importance

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors similar to Vandetanib or Erlotinib analogues).

The synthesis of this compound presents a specific regiochemical challenge: introducing a nitro group at the 2-position of the vanillin core (ortho to the aldehyde, between the aldehyde and methoxy groups). Standard nitration of vanillin yields the thermodynamically favored 5-nitro isomer. Therefore, successful synthesis requires a regioselective protection-direction strategy utilizing Vanillin Acetate as the pivot intermediate to alter the electronic landscape of the aromatic ring.

This guide details the robust, four-step synthesis starting from commodity Vanillin, emphasizing the mechanistic causality behind the "Ortho-Methoxy" nitration effect.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to overcome the natural directing effects of the phenol group.

  • Target: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.[1]

  • Disconnection: The benzyl ether is installed last to avoid side reactions during nitration (benzyl ethers can be labile or direct nitration to the benzyl ring).

  • Key Intermediate: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (2-Nitrovanillin) .

  • Precursor: 4-Acetoxy-3-methoxybenzaldehyde (Vanillin Acetate) .

  • Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde).

Pathway Visualization

SynthesisRoute Vanillin Vanillin (Start) VanAcetate Vanillin Acetate (Protection) Vanillin->VanAcetate Ac2O, Pyridine NitroAcetate 2-Nitrovanillin Acetate (Regioselective Nitration) VanAcetate->NitroAcetate f-HNO3, < 5°C (Ortho to OMe) NitroVanillin 2-Nitrovanillin (Deprotection) NitroAcetate->NitroVanillin Hydrolysis (KOH/MeOH) Target Target Molecule (Benzylation) NitroVanillin->Target BnBr, K2CO3 DMF

Caption: Step-wise synthetic pathway leveraging acetate protection to switch nitration regioselectivity from position 5 to position 2.

Critical Mechanistic Insight: The "Regio-Switch"

The core technical hurdle is the nitration step. Understanding the electronic competition is vital for process control.

The Competition
  • Vanillin (Free Phenol): The Hydroxyl (-OH) group is the strongest activator. It directs electrophilic substitution to the ortho and para positions relative to itself.

    • Result: Nitration occurs at C-5 (Ortho to OH).

  • Vanillin Acetate (Protected): The Acetoxy (-OAc) group is a weak activator (and inductively withdrawing). The Methoxy (-OMe) group at C-3 becomes the dominant activator.

    • Result: The -OMe group directs substitution ortho to itself. The available positions are C-2 and C-4.[2] Since C-4 is occupied (by OAc), the nitro group attacks C-2 .

Regioselectivity Logic Diagram

Regioselectivity Substrate Substrate Choice FreePhenol Free Phenol (Vanillin) Substrate->FreePhenol Protected Acetate (Vanillin Acetate) Substrate->Protected Director1 Dominant Director: -OH Group FreePhenol->Director1 Strong Activation Director2 Dominant Director: -OMe Group Protected->Director2 OAc is Weak OMe dominates Outcome1 Product: 5-Nitrovanillin (Undesired) Director1->Outcome1 Ortho to OH Outcome2 Product: 2-Nitrovanillin (Key Intermediate) Director2->Outcome2 Ortho to OMe

Caption: Electronic decision tree illustrating why acetylation is required to access the 2-nitro isomer.

Detailed Experimental Protocols

Step 1: Acetylation of Vanillin

Objective: Mask the phenol to alter regioselectivity.

  • Reagents: Vanillin (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (cat. or solvent), DCM (optional solvent).

  • Protocol:

    • Dissolve vanillin in DCM or neat acetic anhydride.

    • Add pyridine slowly (exothermic).

    • Stir at room temperature for 3-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour onto crushed ice/water. The product, Vanillin Acetate , usually precipitates as a white solid. Filter, wash with cold water, and dry.

  • Yield Target: >90%

  • Key Data: MP ~77-79°C.

Step 2: Regioselective Nitration (The Critical Step)

Objective: Install the nitro group at the crowded 2-position.

  • Reagents: Vanillin Acetate (1.0 eq), Fuming Nitric Acid (HNO₃, excess), Acetic Anhydride (solvent/dehydrating agent).

  • Protocol:

    • Cooling (Crucial): Cool acetic anhydride to 0°C in an ice/salt bath.

    • Dissolve Vanillin Acetate in the cold anhydride.

    • Addition: Add fuming HNO₃ dropwise, maintaining internal temperature below 5°C . Warning: Exothermic. Higher temperatures promote dinitration or oxidation of the aldehyde.

    • Stir at 0-5°C for 2 hours.

    • Quench: Pour the reaction mixture into ice water with vigorous stirring.

    • Isolation: The product, 2-Nitrovanillin Acetate , precipitates as a yellow solid.[3] Filter and wash extensively with water to remove acid.

  • Yield Target: 60-75%

  • Note: Some 6-nitro isomer may form but is typically removed during recrystallization (Ethanol).

Step 3: Hydrolysis to 2-Nitrovanillin

Objective: Restore the phenol for benzylation.

  • Reagents: 2-Nitrovanillin Acetate, KOH (2M aq), Methanol.

  • Protocol:

    • Suspend the acetate in Methanol.

    • Add KOH solution. The mixture will darken (phenolate formation).

    • Heat to reflux for 1 hour or stir at RT overnight.

    • Acidification: Cool and acidify with HCl (2N) to pH 2.

    • Isolation: 2-Nitrovanillin (4-hydroxy-3-methoxy-2-nitrobenzaldehyde) precipitates. Filter and dry.[4][5][6]

  • Yield Target: >90%

  • Key Data: MP ~136-138°C.

Step 4: Benzylation (Final Synthesis)

Objective: Protect the phenol with a benzyl group to yield the final target.

  • Reagents: 2-Nitrovanillin (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), DMF (Solvent).

  • Protocol:

    • Dissolve 2-nitrovanillin in DMF.

    • Add K₂CO₃ (anhydrous).[7] Stir for 15 mins to form the phenoxide.

    • Add Benzyl Bromide dropwise.

    • Heat to 60°C for 2-4 hours.

    • Workup: Pour into ice water. The product precipitates.[3][4][5][8]

    • Purification: Filter the crude solid. Recrystallize from Ethanol or Acetonitrile if necessary.

  • Yield Target: 95-98%

  • Final Product Data (CAS 2450-27-3):

    • Appearance: Pale yellow/beige solid.

    • Melting Point: 131-133°C (Lit. varies slightly).

    • 1H NMR (CDCl₃): Distinctive downfield aldehyde peak (~10.4 ppm), Benzyl protons (~5.25 ppm), Methoxy protons (~4.0 ppm).

Summary of Physicochemical Properties

CompoundRoleMW ( g/mol )MP (°C)Key Functional Groups
Vanillin Starting Material152.1581-83Phenol, Aldehyde, Methoxy
Vanillin Acetate Protected Precursor194.1877-79Acetate, Aldehyde
2-Nitrovanillin Key Intermediate197.14136-138Nitro (C2) , Phenol, Aldehyde
Target (CAS 2450-27-3) Final Product287.27131-133Benzyl Ether, Nitro, Aldehyde

Process Safety & Troubleshooting

  • Nitration Exotherms: The nitration of vanillin acetate is highly exothermic. Failure to control temperature (<5°C) leads to "tar" formation (oxidative polymerization) and safety hazards.

  • Benzyl Bromide: A potent lachrymator. Handle only in a fume hood.

  • Isomer Purity: Check the NMR of the intermediate 2-Nitrovanillin. If the 6-nitro isomer is present (doublet splitting patterns will differ), recrystallize from Ethanol before the benzylation step. The 2-nitro isomer has a "crowded" substitution pattern which often results in distinct crystal habits compared to the 6-nitro.

References

  • BenchChem. Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin. (Provides comparative baseline for standard nitration).

  • Echemi. Preparation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS 2450-27-3). (Details the benzylation of the 2-nitro intermediate).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.[1] (Physicochemical data and safety).

  • Santa Cruz Biotechnology. Vanillin Acetate Product Data. (Confirming application in 2-nitrovanillin synthesis).

  • Sigma-Aldrich. Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde. (Reference for the non-nitrated precursor data).

Sources

Role of nitro group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Pivotal Role of the Nitro Group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Authored by Gemini, Senior Application Scientist

Abstract

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the nitro group at the C2 position, ortho to the aldehyde, profoundly influences the molecule's stereoelectronic properties and chemical reactivity. This guide provides an in-depth analysis of the nitro group's multifaceted role, dissecting its impact on the reactivity of the adjacent aldehyde, the aromatic ring, and its function as a versatile synthetic handle. We will explore the delicate interplay between its powerful electron-withdrawing effects and significant steric hindrance, supported by mechanistic discussions, detailed experimental protocols, and spectroscopic data. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key building block.

Introduction: The Architectural Significance of a Polysubstituted Benzaldehyde

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a crystalline solid whose value in organic synthesis is derived from the orthogonal reactivity of its functional groups. The benzyloxy and methoxy groups serve as protected phenols, while the aldehyde and nitro functionalities represent key points for chemical elaboration. However, it is the nitro group in the ortho position that dictates the molecule's unique chemical character. Its presence creates a specific electronic and steric environment that must be understood to be effectively exploited in synthetic design.

This guide will elucidate the core principles governed by the C2-nitro substituent, providing both theoretical grounding and practical, field-proven insights into its application.

Figure 1: Annotated Molecular Structure

Caption: Structure of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

The Dual Nature of the Ortho-Nitro Group: Electronic Effects vs. Steric Hindrance

The reactivity of a substituted benzaldehyde is a direct consequence of the electronic and steric properties of its substituents. In the case of the title compound, the ortho-nitro group exerts a powerful, dichotomous influence.

Electronic Effects: Activating the Carbonyl, Deactivating the Ring

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is potent from the ortho position.[1]

  • Resonance Effect (-M): The nitro group can delocalize the pi electrons of the aromatic ring, creating resonance structures that place a partial positive charge on the ring carbons, particularly those ortho and para to its position.[2]

Collectively, these effects profoundly increase the electrophilicity of the aldehyde's carbonyl carbon. By withdrawing electron density from the ring, the nitro group makes the carbonyl carbon more electron-deficient and thus significantly more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.[3]

However, this same electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). The electron-poor nature of the ring makes it a poor nucleophile, rendering reactions like Friedel-Crafts or further nitration extremely difficult.[2][4]

Figure 2: Electronic Influence of the Nitro Group

electronic_effects A Nitro Group (NO₂) Strong -I Effect (Inductive) Strong -M Effect (Resonance) B Aromatic Ring Decreased electron density Deactivated for Electrophilic Attack (EAS) A->B Withdraws e⁻ density C Aldehyde Group (CHO) Increased Carbonyl Carbon Electrophilicity (δ+) Activated for Nucleophilic Attack A->C Proximity enhances effect B->C Relays e⁻ withdrawal

Caption: The nitro group activates the aldehyde while deactivating the ring.

Steric Effects: The Ortho-Position Dilemma

While the electronic effects enhance the aldehyde's reactivity, the physical size of the ortho-nitro group introduces significant steric hindrance.[5] This bulky group can physically impede the trajectory of an incoming nucleophile, potentially slowing down or even preventing reactions that would otherwise be favorable.[6][7]

The outcome of a reaction is therefore a delicate balance:

  • For small nucleophiles (e.g., hydride, cyanide, small amines): The powerful electronic activation typically dominates, leading to rapid reaction at the carbonyl.

  • For bulky nucleophiles (e.g., Grignard reagents with large alkyl groups, sterically demanding ylides): The steric hindrance from the nitro group can become the deciding factor, leading to lower yields or requiring more forcing reaction conditions compared to its meta or para isomers.[5]

This interplay is a classic example of the "ortho effect," where the reactivity of an ortho-substituted compound cannot be predicted by electronic effects alone.

Table 1: Comparative Influence of Nitro Group Position on Aldehyde Reactivity

PositionElectronic Effect on CarbonylSteric Hindrance at CarbonylOverall Predicted Reactivity
Ortho (2-NO₂) Strongest activation (-I and -M)HighHigh, but sensitive to nucleophile size[5]
Meta (3-NO₂) Moderate activation (-I only)MinimalModerate[5]
Para (4-NO₂) Strong activation (-I and -M)NoneHigh[3][8]

The Nitro Group as a Versatile Synthetic Handle

Beyond modulating reactivity, the nitro group is a functional group in its own right, offering multiple pathways for molecular diversification.

Reduction to an Amine: A Gateway to Heterocycles

One of the most powerful transformations of the nitro group is its reduction to a primary amine (-NH₂).[9] This reaction fundamentally alters the electronic nature of the molecule, converting a strongly electron-withdrawing group into a moderately electron-donating group.

The resulting 2-amino-3-methoxy-4-(benzyloxy)benzaldehyde is a valuable precursor for the synthesis of nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzodiazepines, through condensation and cyclization reactions.

Figure 3: Key Synthetic Transformations Workflow

synthetic_workflow Start 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Schiff Schiff Base / Imine Start->Schiff + R-NH₂ (Condensation) Amine 2-Aminobenzaldehyde Derivative Start->Amine Reduction (e.g., Fe/HCl, H₂/Pd-C) Heterocycle N-Heterocycles (e.g., Quinolines) Amine->Heterocycle Cyclization (e.g., Friedländer annulation)

Sources

Technical Guide: Strategic Function of the Benzyloxy Moiety in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and synthetic function of the benzyloxy group within the scaffold of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (BMNB) serves as a "lynchpin intermediate" in the synthesis of complex alkaloids, quinazolines, and indole-based therapeutics (including EGFR inhibitors). While the aldehyde and nitro groups provide the carbon-nitrogen framework for heterocyclic ring closure, the benzyloxy (BnO-) group at the C4 position performs a critical dual function:

  • Electronic Preservation: It masks the phenolic oxygen, preventing the formation of a phenoxide anion under basic conditions. This preserves the electrophilicity of the aldehyde carbonyl, which would otherwise be deactivated by strong resonance donation from a phenoxide.

  • Cascade-Ready Orthogonality: It offers a unique deprotection profile. The benzyl ether can be cleaved simultaneously with the reduction of the nitro group (via catalytic hydrogenation), facilitating "one-pot" cyclization-deprotection sequences.

Structural Analysis & Electronic Logic

The "Resonance Trap" (Why Protection is Mandatory)

In the absence of the benzyl group, the precursor (4-hydroxy-3-methoxy-2-nitrobenzaldehyde) possesses a highly acidic phenol (pKa ~6–7) due to the electron-withdrawing nitro group.

In basic media (common for aldehyde condensations like the Henry or Wittig reactions), the free phenol deprotonates to form a phenoxide. This anion acts as a powerful electron donor (+M effect), pushing electron density into the ring and significantly reducing the partial positive charge (


) on the carbonyl carbon. This renders the aldehyde inert to nucleophilic attack—a phenomenon known as the "Resonance Trap."

The Benzyloxy Solution: Alkylation with a benzyl group "locks" the oxygen lone pairs. While still an electron donor, the ether is significantly less donating than the phenoxide anion and does not bear a negative charge, thereby maintaining the aldehyde's reactivity.

Steric Conformation

Crystallographic data suggests that the benzyloxy group increases the lipophilicity and bulk of the molecule. In the crowded 1,2,3,4-substitution pattern:

  • C1: Aldehyde

  • C2: Nitro

  • C3: Methoxy[1][2][3][4]

  • C4: Benzyloxy[2][4][5][6][7]

The bulky benzyloxy group at C4 forces a specific conformation that aids in solubility in non-polar organic solvents (DCM, Toluene), which is crucial for purification and downstream coupling reactions.

Visualization: Electronic Activation Strategy

The following diagram illustrates how the benzyloxy group prevents resonance deactivation.

ResonanceLogic FreePhenol Free Phenol (4-OH) Phenoxide Phenoxide Anion (Resonance Donor) FreePhenol->Phenoxide Deprotonation Base Basic Conditions (e.g., K2CO3) Base->Phenoxide Deactivated Deactivated Aldehyde (Low Electrophilicity) Phenoxide->Deactivated +M Effect (Resonance) BnProtected Benzyloxy Protected (4-OBn) ActiveAldehyde Active Aldehyde (High Electrophilicity) BnProtected->ActiveAldehyde Blocks Ionization Reaction Successful Condensation (Henry/Wittig) ActiveAldehyde->Reaction Nucleophilic Attack

Caption: Comparative logic showing how benzylation prevents the formation of the deactivating phenoxide species, preserving carbonyl reactivity.

Synthetic Protocols

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

This protocol describes the installation of the benzyloxy group (benzylation) onto the commercially available or synthesized 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (2-nitrovanillin).

Reagents:

  • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Benzyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-hydroxy-3-methoxy-2-nitrobenzaldehyde dissolved in DMF (approx. 5 mL/g).

  • Base Addition: Add anhydrous

    
     in a single portion. The solution may turn bright yellow/orange due to transient phenoxide formation.
    
  • Alkylation: Add Benzyl Bromide dropwise over 15 minutes. Add catalytic KI to accelerate the reaction (Finkelstein reaction in situ).

  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (low

    
    , streaks) should disappear, replaced by a distinct high 
    
    
    
    spot.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product should precipitate as a beige/yellow solid.

  • Purification: Filter the solid. Wash with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Ethanol/Water to yield the target BMNB.

Data Summary:

ParameterSpecification
Appearance Pale yellow to beige crystalline solid
Melting Point 136°C - 137°C (Literature value)
Yield Typically 85–95%
Solubility Soluble in DCM, EtOAc, hot EtOH; Insoluble in water
The "Cascade" Deprotection & Cyclization

A key feature of the benzyl group is its susceptibility to hydrogenolysis. In the synthesis of indoles or anilines, the nitro group must be reduced. Using


 achieves simultaneous  nitro reduction and benzyl deprotection.
  • Reagent:

    
     (1 atm or balloon), 10% Pd/C.
    
  • Outcome: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

    
     4-Hydroxy-3-methoxy-2-aminotoluene (if aldehyde reduced) or related aniline.
    

Note: If the retention of the benzyl group is required after nitro reduction (to keep the phenol protected), one must use chemoselective reducing agents such as Iron/Acetic Acid (Fe/AcOH) or Stannous Chloride (


) . These reduce the nitro group to an amine while leaving the benzyl ether intact.

Mechanistic Pathway: Downstream Utility

The BMNB molecule is frequently used to synthesize substituted indoles via the Henry Reaction followed by reductive cyclization.

Pathway Visualization

SynthesisPathway Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Condensation Intermediate Beta-Nitrostyrene Intermediate Step1->Intermediate -H2O Step2 Reductive Cyclization (Fe/AcOH or H2/Pd) Intermediate->Step2 Nitro Reduction Product Substituted Indole (5,6-oxygenated pattern) Step2->Product Intramolecular Attack

Caption: The BMNB molecule acts as the electrophile in the Henry reaction. The Benzyloxy group survives Step 1, ensuring the aldehyde does not deactivate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Benzylation Moisture in solvent/baseUse anhydrous DMF and

. Dry reagents are critical.
Incomplete Reaction Steric hindranceAdd catalytic KI (10 mol%) to form the more reactive Benzyl Iodide in situ.
Premature Deprotection Acidic workupBenzyl ethers are stable to base but can cleave in strong Lewis acids. Keep workup neutral/basic.
Over-Reduction Pd/C usageIf the benzyl group is lost unintentionally during nitro reduction, switch to Fe/HCl or

to preserve the ether.

References

  • Synthesis and Properties: Sigma-Aldrich.[4] "Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde."[4] Accessed Oct 2023. (Note: This refers to the non-nitro variant, serving as the baseline for chemical properties).

  • Synthetic Protocol (Benzylation): PrepChem. "Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde."[2][3]

  • Indole Synthesis Application: Batcho, A. D., & Leimgruber, W. "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole."[6] Organic Syntheses, Coll. Vol. 7, p. 34 (1990). (Demonstrates the stability/removal logic of Benzyloxy in nitro-aldol systems).

  • Crystallographic Data: Kennedy, A. R., et al. "4-(Benzyloxy)benzaldehyde."[5] Acta Crystallographica Section E, 2010. (Provides structural conformation data relevant to the steric bulk of the benzyloxy group).

  • EGFR Inhibitor Context: MedChemExpress. "EGFR Kinase Inhibitor Data." (Contextualizes the use of alkoxy-nitrobenzaldehydes in kinase inhibitor scaffolds).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde from Vanillin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It deviates from standard templates to prioritize the synthetic logic , regiocontrol mechanisms , and process safety required for this specific scaffold.

Executive Summary & Strategic Rationale

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde presents a classic problem in aromatic substitution: Regiocontrol .

Direct nitration of vanillin predominantly yields 5-nitrovanillin due to the directing power of the free phenol (ortho-director) and the aldehyde (meta-director) acting in concert on the 5-position. To access the 2-nitro isomer (the "crowded" position between the aldehyde and methoxy groups), the phenolic directing effect must be inverted or masked.

This protocol utilizes an Acetate Protection Strategy to alter the electronic landscape of the ring, steering nitration to the 2-position. This is followed by hydrolysis and benzylation to secure the final target. This route is critical for the synthesis of PI3K inhibitors (e.g., Copanlisib) and other isoquinoline-based bioactive molecules.

Retrosynthetic Pathway

The synthesis is broken down into four distinct stages:

  • Masking: Acetylation of Vanillin.

  • Regioselective Nitration: Accessing the 2-nitro core.

  • Unmasking: Hydrolysis to 2-nitrovanillin.

  • Functionalization: O-Benzylation to the final target.

Figure 1: Strategic workflow for the regioselective synthesis of the 2-nitro isomer.

Critical Mechanism: Why Acetylation Changes Regioselectivity

Understanding the "Why" is crucial for reproducibility.

  • Vanillin (Free Phenol): The -OH group is a strong electron donor and ortho/para director. The -CHO group is a meta director. Both effects reinforce the 5-position (ortho to OH, meta to CHO).

  • Vanillin Acetate: The -OAc group is a much weaker activator than -OH and, crucially, exerts steric bulk. Under cold, fuming nitric acid conditions, the nitration preference shifts. While the mechanism is debated (often attributed to the ipso attack or subtle electronic changes where the methoxy group's ortho-direction dominates over the deactivated acetoxy position), empirical evidence confirms that vanillin acetate yields predominantly the 2-nitro isomer , whereas vanillin yields the 5-nitro isomer.

Experimental Protocol

Stage 1: Acetylation of Vanillin

Objective: Mask the phenol to alter nitration regioselectivity.

Reagents:

  • Vanillin (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic or solvent) or Sodium Acetate (solid base)

  • Solvent: Toluene or DCM (optional, can be run neat)

Procedure:

  • Dissolve vanillin (152 g, 1.0 mol) in toluene (500 mL).

  • Add acetic anhydride (122 g, 1.2 mol) and catalytic pyridine (5 mL).

  • Heat to reflux (or 80°C) for 3 hours. Monitor by TLC (SiO2, 30% EtOAc/Hex).

  • Cool to RT. Wash organic layer with water (2 x 300 mL) and sat. NaHCO3 (to remove acetic acid).

  • Dry over MgSO4 and concentrate.

  • Yield: Quantitative (>95%). White crystalline solid (Vanillin Acetate). MP: 77–79 °C.

Stage 2: Regioselective Nitration (The Critical Step)

Objective: Install the nitro group at the 2-position.

Safety Alert: This reaction is highly exothermic. Fuming nitric acid is a potent oxidizer. Maintain strict temperature control to prevent runaway reactions or over-nitration.

Reagents:

  • Vanillin Acetate (from Stage 1)[1]

  • Fuming Nitric Acid (HNO3, >90%)

  • Solvent: Acetic Acid (glacial) or Dichloromethane (DCM) if using flow chemistry.

Protocol:

  • Place fuming nitric acid (4.0 eq) in a round-bottom flask and cool to 0–5 °C using an ice/salt bath.

  • Slowly add Vanillin Acetate portion-wise (solid) or dropwise (if dissolved in minimal acetic acid) over 30–60 minutes.

    • Critical: Do not allow temperature to exceed 10 °C. Higher temperatures increase byproduct formation (5-nitro isomer and dinitro species).

  • Stir at 0–5 °C for 2 hours.

  • Quench the reaction by pouring the mixture onto crushed ice (approx. 5x reaction volume).

  • The product, 4-acetoxy-3-methoxy-2-nitrobenzaldehyde , will precipitate as a yellow solid.[2]

  • Filter the solid, wash copiously with cold water to remove acid.

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

  • Yield: 75–85%.

Stage 3: Hydrolysis to 2-Nitrovanillin

Objective: Restore the phenolic handle for benzylation.

Reagents:

  • 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde[2]

  • Potassium Hydroxide (KOH) or NaOH (2M aq. solution)

  • Methanol (MeOH)[3]

Protocol:

  • Suspend the nitro-acetate intermediate in MeOH (5 vol).

  • Add 2M KOH (2.0 eq) dropwise. The solution will turn deep orange/red (phenolate formation).

  • Stir at RT for 1 hour.

  • Acidify with 2M HCl to pH 2. The color will lighten, and the product will precipitate.

  • Filter and dry.[4][5][6]

  • Product: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (2-Nitrovanillin) .

  • Characterization: MP ~136–137 °C.[2]

Stage 4: O-Benzylation

Objective: Install the benzyl protecting group to yield the final target.

Reagents:

  • 2-Nitrovanillin (1.0 eq)

  • Benzyl Bromide (BnBr, 1.2 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

  • Dissolve 2-Nitrovanillin (10 g, 50.7 mmol) in DMF (50 mL).

  • Add K2CO3 (14 g, 101 mmol). The suspension may turn bright yellow.

  • Add Benzyl Bromide (6.0 mL, 50.7 mmol) dropwise.

    • Note: Benzyl bromide is a lachrymator. Handle in fume hood.

  • Stir at 30–40 °C for 2–4 hours. (Heating speeds up the reaction but keep <60°C to avoid degradation).

  • Workup: Pour the reaction mixture into ice water (200 mL). The product will precipitate.[7]

  • Filter the solid and wash with water (2 x 50 mL) and cold methanol (10 mL).

  • Drying: Vacuum dry at 40 °C.

Results & Specification Summary

ParameterSpecificationNotes
Final Product 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
CAS Number 2450-27-3
Appearance Pale yellow to beige solid
Yield (Step 4) 90–97%High efficiency step
Overall Yield ~60–70% (from Vanillin)
Melting Point 131–133 °CLiterature value [1]
1H NMR (DMSO-d6) δ 9.81 (s, 1H, CHO), 7.91 (d, 1H), 7.62 (d, 1H), 7.45 (m, 5H, Bn), 5.38 (s, 2H, CH2), 3.86 (s, 3H, OMe)Consistent with 2-nitro substitution [1]
Analytical Confirmation (NMR Interpretation)
  • Aldehyde Proton: The singlet at ~9.81 ppm confirms the aldehyde is intact.

  • Aromatic Region: The presence of two doublets (ortho-coupling) for the central ring protons indicates the 2,3,4-substitution pattern is likely correct (para protons would show singlets or weak meta coupling). Correction: In 2-nitrovanillin derivatives (1-CHO, 2-NO2, 3-OMe, 4-OBn), the protons are at positions 5 and 6. These are ortho to each other. Thus, two doublets with ortho-coupling (~8-9 Hz) are expected.

  • Benzyl Group: Multiplet at 7.3–7.5 ppm (5H) and singlet at 5.38 ppm (2H).

References

  • Preparation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. Echemi / Vertex AI Grounding. Retrieved from .

  • Synthesis of copanlisib and its dihydrochloride salt. Google Patents (EP3018131A1). Describes the flow nitration of vanillin acetate to 2-nitrovanillin.[1][4] Retrieved from .

  • Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde. PrepChem. Detailed hydrolysis protocol. Retrieved from .

  • Regioselective nitration of vanillin. Journal of Organic Chemistry / ResearchGate. Discusses the directing effects of acetate vs phenol. Retrieved from .

Disclaimer: This protocol involves the use of hazardous chemicals, including fuming nitric acid and benzyl bromide. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Experimental protocol for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Introduction: The Strategic Importance of a Versatile Intermediate

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a key chemical intermediate whose structural complexity makes it a valuable precursor in the synthesis of various pharmaceutical and bioactive molecules. Its architecture, featuring a protected phenol, an electron-directing methoxy group, a reactive aldehyde, and a synthetically versatile nitro group, allows for a wide range of chemical transformations. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the chemical principles behind the procedure, safety considerations, and characterization of the final product. The synthesis is achieved via a Williamson ether synthesis, a robust and widely adopted method for the formation of ethers.

Synthetic Pathway Overview

The synthesis proceeds through a single, high-yielding step: the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. In this SN2 reaction, the phenolic hydroxyl group is deprotonated by a mild base to form a potent nucleophile, which then displaces a bromide ion from benzyl bromide.

Reaction Mechanism: The Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis. The mechanism involves two key stages:

  • Deprotonation: A base, in this case, potassium carbonate (K₂CO₃), removes the acidic proton from the hydroxyl group of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This generates a phenoxide anion. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical; it effectively solvates the potassium cation while leaving the phenoxide anion relatively unsolvated and thus highly nucleophilic.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This attack proceeds via an SN2 mechanism, leading to the formation of the C-O ether bond and the displacement of the bromide leaving group.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsCAS No.
4-Hydroxy-3-methoxy-2-nitrobenzaldehydeC₈H₇NO₅197.15155 g7861.03019-19-0
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21217 g15702.0584-08-7
Benzyl BromideC₇H₇Br171.04161 g (113.4 mL)9411.2100-39-0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.091500 mL--68-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--141-78-6
Brine (Saturated NaCl solution)NaCl/H₂O-As needed---
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04As needed--7757-82-6
Equipment
  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Heating mantle with temperature controller

  • Condenser

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, add 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (155 g, 786 mmol) and N,N-Dimethylformamide (1500 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (217 g, 1.57 mol). A suspension will form.

  • Addition of Benzylating Agent: Add benzyl bromide (161 g, 0.94 mol) dropwise to the suspension over 15-30 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours to ensure the reaction proceeds to completion.[1] The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Following the 16-hour stir, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.[1]

    • Partition the resulting residue between water (2 L) and ethyl acetate (2 L).[1]

    • Separate the organic layer. Wash the organic layer sequentially with brine (3 x 2 L) to remove any remaining DMF and inorganic salts.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification and Final Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The product, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, is typically obtained as a yellowish solid and can be used directly for many applications or further purified by recrystallization if necessary.[1]

Characterization Data
  • Appearance: Yellowish solid[1]

  • Molecular Weight: 287.27 g/mol [2]

  • Yield: A high yield of approximately 97% can be expected based on similar procedures.[1]

  • ¹H-NMR (500 MHz, d6-DMSO): δ 9.81 (s, 1H, -CHO), 7.91 (d, 1H), 7.62 (d, 1H), 7.45 (m, 5H, Ar-H benzyl), 5.38 (s, 2H, -OCH₂-), 3.86 (s, 3H, -OCH₃).[1]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product dissolve Dissolve Starting Material in DMF add_base Add K₂CO₃ dissolve->add_base add_benzyl Add Benzyl Bromide add_base->add_benzyl stir Stir at RT for 16h add_benzyl->stir concentrate Concentrate under Reduced Pressure stir->concentrate partition Partition between EtOAc and Water concentrate->partition wash Wash with Brine partition->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Obtain Yellow Solid Product evaporate->product

Caption: Workflow for the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this procedure.

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, a lab coat, and appropriate chemical-resistant gloves.[3][4]

  • Ventilation: All steps, particularly the handling of DMF and benzyl bromide, must be performed in a well-ventilated chemical fume hood.[4]

  • Reagent-Specific Hazards:

    • Benzyl Bromide: Is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

    • N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. Handle with care.

    • Nitroaromatic Compounds: While this specific compound is not reported as explosive, nitroaromatics as a class should be handled with caution. Avoid excessive heat and grinding.[5]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[6] In case of skin contact, flush the affected area immediately with plenty of water.[3]

This protocol provides a reliable and scalable method for producing high-purity 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a valuable building block for further synthetic endeavors in drug discovery and materials science.

References

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2291. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Filo. (2025). Nitration of p-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-benzyloxy-3-methoxybenzaldehyde (C15H14O3). Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of vanillin (4-hydroxy-3-methoxybenzaldehyde). Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

  • IndiaMART. (n.d.). Vanillin (4-hydroxy-3-methoxy Benzaldehyde). Retrieved from [Link]

Sources

Williamson ether synthesis for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Williamson Ether Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Executive Summary

This technical guide details the optimized protocol for the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde via Williamson ether synthesis.[1] This compound is a critical intermediate in the synthesis of photosensitive linkers and complex pharmaceutical agents, particularly those requiring photocleavable protecting groups (e.g., o-nitrobenzyl derivatives).[1]

The protocol utilizes a mild, base-mediated alkylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (also known as 6-nitrovanillin) with benzyl bromide.[1] Unlike conventional methods that may require aggressive bases (NaH) or reflux conditions, this optimized procedure employs Potassium Carbonate (


)  in Dimethylformamide (DMF)  at near-ambient temperatures.[1] This approach minimizes side reactions (such as Cannizzaro disproportionation of the aldehyde) and ensures high regioselectivity and yield (>95%).

Scientific Foundation & Reaction Design

Mechanistic Insight

The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.

  • Deprotonation: The carbonate base deprotonates the phenolic hydroxyl group at the C4 position. The presence of the ortho-nitro group (at C2) and the ortho-methoxy group (at C3) significantly influences this step.[1] The electron-withdrawing nitro group (

    
    ) stabilizes the resulting phenoxide anion via resonance and induction, lowering the pKa of the phenol compared to unsubstituted vanillin. This allows the use of a weaker, non-nucleophilic base like 
    
    
    
    .
  • Nucleophilic Attack: The generated phenoxide anion attacks the benzylic carbon of benzyl bromide, displacing the bromide leaving group.

  • Steric Considerations: Despite the steric crowding caused by the C3-methoxy and C2-nitro groups flanking the reaction center, the high reactivity of the benzylic electrophile and the polar aprotic nature of DMF drive the reaction to completion.

Critical Process Parameters (CPPs)
  • Solvent System (DMF): DMF is essential as a polar aprotic solvent. It solvates the potassium cations (

    
    ), leaving the phenoxide anion "naked" and highly reactive. Protic solvents (ethanol/water) would solvate the anion, reducing nucleophilicity.
    
  • Temperature Control (25–30°C): Maintaining mild temperatures is crucial. Higher temperatures (>60°C) increase the risk of degrading the thermally sensitive o-nitrobenzaldehyde moiety or causing polymerization.

  • Stoichiometry: A slight excess of benzyl bromide (1.2 equiv) ensures complete consumption of the limiting reagent (phenol), simplifying purification.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Density (g/mL)EquivalentsRole
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde 197.14Solid1.0Limiting Substrate
Benzyl Bromide 171.041.441.2Electrophile
Potassium Carbonate (

)
138.21Solid2.0Base
N,N-Dimethylformamide (DMF) 73.090.9444.5 mL/g substrateSolvent
Water 18.021.00ExcessQuenching/Precipitation
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Charge the flask with 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 equiv).[1]

  • Add DMF (4.5 volumes relative to substrate mass, e.g., 45 mL for 10 g).

  • Stir at 25°C until a clear yellow/orange solution is obtained.

Step 2: Deprotonation

  • Add Potassium Carbonate (2.0 equiv) in a single portion.

  • Observation: The mixture will turn into a suspension.[1] A slight exotherm may occur; ensure temperature remains <35°C.

  • Stir for 15 minutes to ensure formation of the phenoxide salt.

Step 3: Alkylation

  • Add Benzyl Bromide (1.2 equiv) dropwise over 15 minutes via an addition funnel or syringe pump.[1]

    • Note: Benzyl bromide is a potent lachrymator.[1] Perform all operations in a fume hood.

  • Maintain the internal temperature between 25°C and 30°C.

  • Stir the reaction mixture for 2 to 4 hours .

  • IPC (In-Process Control): Monitor reaction progress by TLC (30% Ethyl Acetate in Hexanes) or HPLC. The starting phenol spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).

Step 4: Workup & Isolation

  • Cool the reaction mixture to 20°C.

  • Slowly pour the reaction mixture into Ice-Cold Water (12 volumes relative to DMF, e.g., 500 mL water for 45 mL DMF) with vigorous stirring.

  • Observation: The product will precipitate immediately as a pale yellow solid.

  • Stir the aqueous slurry for 30 minutes to break up any clumps and dissolve residual inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the solid using a Büchner funnel with vacuum suction.[1][2]

Step 5: Washing & Drying [3]

  • Wash the filter cake twice with Water (5 volumes each) to remove DMF and salts.

  • Wash once with a cold Water/Methanol (1:1) mixture (2 volumes) to remove unreacted benzyl bromide traces.

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Yield: 95–98% Appearance: Pale yellow to off-white crystalline solid.[1] Melting Point: 136–137°C (Literature value).[4]

Visualizations

Reaction Pathway & Mechanism

WilliamsonSynthesis Substrate 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde (Substrate) Intermediate Phenoxide Anion (Intermediate) Substrate->Intermediate Deprotonation (-KHCO3) Base K2CO3 (Base) Base->Intermediate Product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde (Target) Intermediate->Product SN2 Attack (-KBr) Electrophile Benzyl Bromide (Electrophile) Electrophile->Product

Caption: Reaction scheme showing base-mediated deprotonation followed by nucleophilic attack on benzyl bromide.

Workup & Purification Workflow

WorkupFlow RxnMix Reaction Mixture (DMF, Product, KBr, Excess Base) Quench Quench: Pour into Ice-Cold Water (12 vol) RxnMix->Quench Precipitation Precipitation of Target (Solubilization of Salts) Quench->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash Cycle: 1. Water (2x) 2. Cold MeOH/Water (1x) Filtration->Wash Drying Vacuum Dry 40°C, 12h Wash->Drying Final Final Product (>98% Purity) Drying->Final

Caption: Downstream processing workflow ensuring removal of DMF solvent and inorganic byproducts.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Presence of water in DMF.[1]Use anhydrous DMF.[1] Water solvates the phenoxide, retarding the SN2 attack.
Oily Product / No Precipitate Insufficient water volume during quench or DMF concentration too high.[1]Increase water ratio to 15:1 vs DMF. Cool the mixture to 0-5°C.
Dark Coloration Oxidation or thermal decomposition.[1]Ensure temperature does not exceed 35°C. Conduct reaction under Nitrogen/Argon atmosphere (optional but recommended).
Residual Benzyl Bromide Excess electrophile not removed.Ensure the MeOH/Water wash is performed. If persistent, triturate the solid with cold cyclohexane.

References

  • PrepChem. "Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde."[1] PrepChem.com.[1] Accessed February 07, 2026.[1] [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. Accessed February 07, 2026.[1] [Link]

Sources

Application Note: Scalable Benzylation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocol for the O-benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (also known as 2-nitrovanillin). This transformation is a critical step in the synthesis of complex pharmacophores, particularly quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and indole derivatives where the nitro group serves as a latent amine for subsequent cyclization.

The presence of the electron-withdrawing nitro group at the C2 position (ortho to the aldehyde, meta to the phenol) significantly alters the electronic landscape compared to native vanillin. This guide addresses the specific challenges of this substrate, including


 modulation and solubility profiles, to deliver a high-yield (>95%), scalable protocol using mild basic conditions.

Chemical Context & Mechanism

Substrate Analysis

Unlike 5-nitrovanillin (where the nitro group is ortho to the hydroxyl), the 2-nitro isomer places the nitro group meta to the reaction site (C4-OH).

  • Acidity: The nitro group exerts a strong inductive electron-withdrawing effect (-I), lowering the

    
     of the phenol relative to vanillin (
    
    
    
    ). This facilitates rapid deprotonation by weak bases like potassium carbonate (
    
    
    ).
  • Nucleophilicity: While the phenoxide forms easily, the electron-poor ring slightly reduces the nucleophilicity of the oxygen. However, this is offset by the high reactivity of the electrophile (benzyl bromide).

Reaction Mechanism

The reaction proceeds via a classic Williamson Ether Synthesis following an


 mechanism.[1]
  • Deprotonation:

    
     deprotonates the phenol to form the potassium phenoxide.
    
  • Nucleophilic Attack: The phenoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

  • Lattice Energy: The formation of KBr salt drives the equilibrium forward.

ReactionMechanism Substrate 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde Intermediate Potassium Phenoxide Intermediate Substrate->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product 4-Benzyloxy-3-methoxy- 2-nitrobenzaldehyde Intermediate->Product SN2 Attack Byproduct KBr + CO2 + H2O Intermediate->Byproduct Reagent Benzyl Bromide (BnBr) Reagent->Product

Figure 1: Mechanistic pathway for the base-mediated benzylation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.Role
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde 197.141.0Substrate
Benzyl Bromide (BnBr) 171.041.2Electrophile
Potassium Carbonate (

)
138.211.5 - 2.0Base
Potassium Iodide (KI) 166.000.1 (Cat.)Catalyst (Optional)
DMF (N,N-Dimethylformamide) 73.095-10 VolSolvent
Step-by-Step Procedure (10g Scale)

Safety Note: Benzyl bromide is a potent lachrymator. All operations must be performed in a functioning fume hood.

  • Solvation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (50.7 mmol) of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

  • Solvent Addition: Add 50 mL of DMF. Stir at room temperature until fully dissolved. The solution will appear yellow/orange.

  • Base Activation: Add 14.0 g (101.4 mmol, 2.0 eq) of anhydrous granular

    
    .
    
    • Tech Tip: If rapid kinetics are required, add 0.8 g (5 mmol) of KI. This generates Benzyl Iodide in situ (Finkelstein reaction), which is a superior electrophile.

  • Electrophile Addition: Via a pressure-equalizing addition funnel or syringe pump, add 7.2 mL (10.4 g, 60.8 mmol, 1.2 eq) of Benzyl Bromide dropwise over 15 minutes.

    • Exotherm Control: The reaction is mildly exothermic. Maintain internal temperature between 25°C - 35°C.

  • Reaction: Heat the mixture to 60°C and stir for 2-4 hours .

    • Monitoring: Check by TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 250 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a pale yellow solid.

    • Stir the slurry for 30 minutes to ensure all DMF is extracted into the aqueous phase.

  • Isolation: Filter the solid using a Buchner funnel.

    • Wash the cake with 2 x 50 mL water (removes salts/DMF).

    • Wash with 1 x 20 mL cold Methanol (removes unreacted BnBr and impurities).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 13.8 – 14.2 g (95-98%). Appearance: Pale yellow to off-white crystalline solid.[2] Melting Point: 111°C - 113°C.

Process Workflow & Optimization

The following diagram illustrates the critical decision points and workflow logic.

Workflow Start Start: Dissolve Substrate in DMF AddBase Add K2CO3 (+ cat. KI) Start->AddBase AddBnBr Add Benzyl Bromide (Controlled Rate) AddBase->AddBnBr Heat Heat to 60°C (2-4 Hours) AddBnBr->Heat Check TLC/HPLC Check Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Check->Quench Complete Filter Filter & Wash (H2O then cold MeOH) Quench->Filter Dry Vacuum Dry Filter->Dry

Figure 2: Operational workflow for the benzylation process.

Solvent Selection Guide

While DMF is the "Gold Standard" for yield, alternative solvents may be used depending on downstream requirements.

SolventProsConsRecommendation
DMF Highest solubility; fastest rate (

promotion).
High boiling point; difficult to remove if no precipitation occurs.Preferred for >10g scale.
Acetone Easy removal (low BP); Green solvent.Lower solubility of nitro-compounds; requires longer reaction times (reflux).Good for small scale (<1g).
Acetonitrile Good balance of polarity and volatility.More expensive than Acetone.Excellent alternative to DMF.

Troubleshooting & Critical Parameters

Impurity Profile
  • Benzyl Alcohol: Formed if water enters the reaction (hydrolysis of BnBr). Remedy: Use anhydrous DMF and dry

    
    . Wash final cake with cold methanol.
    
  • Unreacted Phenol: Due to insufficient base or "stalling." Remedy: Add 0.1 eq KI to accelerate the reaction.

  • Darkening of Reaction: Nitro compounds are sensitive to strong bases at high heat. Remedy: Do not exceed 80°C; stick to

    
     (avoid NaOH/KOH).
    
Storage

The product, 4-benzyloxy-3-methoxy-2-nitrobenzaldehyde , is stable at room temperature but should be stored in the dark to prevent potential photochemical degradation of the nitro/aldehyde moieties.

References

  • Sigma-Aldrich. Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde. (Note: Structural analogs and reagent data). Link

  • Echemi. Synthesis and Properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. (Provides specific industrial scale-up data and yield verification). Link

  • PubChem. Compound Summary: 4-Benzyloxy-3-methoxy-2-nitrobenzaldehyde (CAS 2450-27-3).[3][4]Link

  • PrepChem. General Procedures for Nitration and Benzylation of Vanillin Derivatives.Link

  • BenchChem. Comparative Reactivity of Nitrovanillin Isomers. (Clarifies the distinction between 2-nitro and 5-nitro isomers). Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Sources

Application Notes & Protocols: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Light in Chemical Control

In the fields of synthetic chemistry, cell biology, and drug development, the ability to control the timing and location of a molecule's activity is paramount. Photoremovable protecting groups (PPGs), also known as photocages, are a cornerstone technology for achieving this spatiotemporal control.[1][2] These molecular moieties are temporarily attached to a functional group of a target molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule precisely when and where it is needed, without the need for additional chemical reagents.[1]

Among the most widely utilized classes of PPGs are the ortho-nitrobenzyl derivatives.[1] Their mechanism of action is well-understood, and their chemical structure can be readily modified to tune their photophysical properties. This guide focuses on a specific member of this family: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde . While the aldehyde functionality itself is a key synthetic handle, the core o-nitrobenzyl scaffold is what imparts its photosensitive nature. This compound serves as a precursor to the corresponding photolabile benzyl group, which can be used to protect a wide array of functional groups, including carboxylic acids, phosphates, alcohols, and amines.

This document provides a detailed overview of the synthesis, mechanism, and application of this PPG system for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Compound Profile and Synthesis

The utility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde begins with its synthesis and fundamental properties.

Physicochemical Data

The properties of the parent compound are summarized below. It is important to note that for use as a protecting group for functionalities like carboxylic acids, the aldehyde must first be reduced to the corresponding alcohol, 4-(Benzyloxy)-3-methoxy-2-nitrobenzyl alcohol.

PropertyValueReference
Molecular Formula C₁₅H₁₃NO₄[3]
Molecular Weight 271.27 g/mol [3]
Appearance Yellowish solid[3]
Melting Point Not specified; related compounds vary
Solubility Soluble in DMF, EtOAc; poor in water[3]
Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

The synthesis of the title compound is typically achieved through the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This straightforward protocol provides high yields of the desired product.

Protocol 1: Synthesis of the PPG Precursor

  • Rationale: This procedure utilizes a standard Williamson ether synthesis. 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde serves as the nucleophile (after deprotonation by K₂CO₃). Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, and potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

  • Materials:

    • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

    • Potassium carbonate (K₂CO₃), anhydrous

    • Benzyl bromide

    • Dimethylformamide (DMF), anhydrous

    • Water, Methanol

  • Step-by-Step Procedure: [3]

    • In a round-bottom flask, dissolve 10 g of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde in 45 mL of DMF at room temperature (25 °C).

    • To this solution, add 14 g of potassium carbonate. A slight exotherm may be observed.

    • Add 7.1 mL of benzyl bromide dropwise over 15 minutes, maintaining the temperature around 30 °C.

    • Stir the reaction mixture vigorously for 2 hours at room temperature to ensure the reaction goes to completion.

    • Upon completion (monitorable by TLC), cool the mixture to 25 °C and add 125 mL of water to precipitate the product.

    • Filter the resulting suspension and wash the solid cake twice with 50 mL portions of water.

    • Perform a final wash with a 1:1 mixture of water/methanol (20 mL total).

    • Dry the yellowish solid under reduced pressure at 40 °C. This procedure typically yields around 14.2 g (97% yield) of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

  • Validation: The identity and purity of the product should be confirmed by ¹H-NMR spectroscopy and mass spectrometry. The disappearance of the phenolic proton and the appearance of the benzylic methylene protons (~5.4 ppm) and associated aromatic signals in the NMR spectrum are key indicators of success.[3]

Mechanism of Photoremoval: A Norrish Type II Reaction

The cleavage of the o-nitrobenzyl protecting group is a well-documented photochemical process known as a Norrish Type II reaction.[1] The process is initiated by the absorption of a UV photon, which triggers a series of intramolecular rearrangements culminating in the release of the protected substrate.

The key mechanistic steps are:

  • Photoexcitation: Upon irradiation with UV light (typically 320-365 nm), the nitro group absorbs a photon, promoting an electron from a non-bonding orbital on an oxygen atom to an antibonding π* orbital (n → π* transition). This creates an excited-state diradical.

  • Intramolecular Hydrogen Abstraction: The excited nitro group is a powerful hydrogen atom acceptor. It abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.[1]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid rearrangement. The electrons of the π-system shift, leading to the formation of a five-membered ring intermediate.

  • Cleavage: This cyclic intermediate is unstable and rapidly fragments, cleaving the benzylic C-O bond. This step releases the protected functional group (the "caged" molecule) and generates a 2-nitrosobenzaldehyde byproduct.[1]

The efficiency of this process is described by its quantum yield (Φ), which is the fraction of absorbed photons that result in a photoreaction. For most o-nitrobenzyl derivatives, quantum yields are typically in the range of 0.1-1%.[4]

G cluster_ground Ground State cluster_excited Excited State cluster_release Release A o-Nitrobenzyl Caged Substrate (R-X) B Excited Diradical (n -> π*) A->B 1. UV Photon (hν) C aci-Nitro Intermediate B->C 2. H-Abstraction D Cyclic Intermediate C->D 3. Rearrangement E Released Substrate (R-H) + Nitroso Byproduct D->E 4. Cleavage

Caption: Photolysis mechanism of o-nitrobenzyl protecting groups.

Application Protocols: Caging and Uncaging a Molecule

The true utility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is realized when it is converted into a protecting group and used to cage a target molecule. The following protocols provide a representative workflow for protecting a carboxylic acid.

Protocol 2: Preparation of the Protecting Agent (Photolabile Alcohol)
  • Rationale: To protect a carboxylic acid, an alcohol is required to form an ester. Therefore, the aldehyde group of the PPG precursor must first be selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent as it is mild and will selectively reduce the aldehyde without affecting the nitro group or the aromatic rings.

  • Materials:

    • 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Dissolve the nitrobenzaldehyde (1 equivalent) in a suitable solvent like MeOH or a mixture of DCM/MeOH in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains low.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(Benzyloxy)-3-methoxy-2-nitrobenzyl alcohol.

  • Validation: Successful reduction is confirmed by ¹H-NMR, where the aldehyde proton signal (~10.4 ppm) disappears and is replaced by a new signal for the benzylic alcohol proton and a shift in the adjacent methylene protons.

Protocol 3: Protection (Caging) of a Carboxylic Acid
  • Rationale: This protocol describes a standard Steglich esterification, a mild method for forming esters from carboxylic acids and alcohols. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to facilitate the reaction with the photolabile alcohol.

  • Materials:

    • Carboxylic acid of interest

    • 4-(Benzyloxy)-3-methoxy-2-nitrobenzyl alcohol (from Protocol 2)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1 equivalent), the photolabile alcohol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude ester by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Validation: The formation of the photolabile ester can be confirmed by NMR (disappearance of the carboxylic acid proton, shifts in signals adjacent to the new ester linkage) and high-resolution mass spectrometry to confirm the exact mass of the caged compound.

Protocol 4: Photoremoval (Uncaging) of the Substrate
  • Rationale: This protocol details the light-induced cleavage of the protecting group. The choice of solvent is critical; it must be transparent at the irradiation wavelength and effectively dissolve the caged compound. The irradiation time depends on the lamp power, distance, concentration, and the quantum yield of the specific caged compound. The reaction progress must be monitored empirically.

  • Materials:

    • Caged compound (from Protocol 3)

    • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or an aqueous buffer if the compound is soluble)

    • UV lamp (e.g., a medium-pressure mercury lamp with a filter for 365 nm)

    • Quartz reaction vessel (or borosilicate glass if transparency above 320 nm is sufficient)

  • Step-by-Step Procedure:

    • Prepare a dilute solution of the caged compound (e.g., 0.1-1.0 mM) in the chosen solvent. Note: Higher concentrations can lead to the "inner filter effect," where the solution absorbs light before it can penetrate fully.

    • Transfer the solution to the quartz reaction vessel. If necessary, sparge the solution with N₂ or Ar for 15 minutes to remove dissolved oxygen, which can sometimes quench the excited state.

    • Place the vessel at a fixed distance from the UV lamp and begin irradiation. Use appropriate safety shielding (UV-blocking glasses and screens).

    • Monitor the progress of the photolysis at set time intervals (e.g., every 15-30 minutes). This is best done by taking a small aliquot and analyzing it by HPLC or LC-MS to track the disappearance of the starting material and the appearance of the released substrate.

    • Continue irradiation until the desired level of conversion is achieved.

    • Once complete, the solution containing the released, active substrate can be used directly or the solvent can be removed and the product isolated.

  • Validation: The primary validation method is HPLC, which can quantify the concentration of both the caged starting material and the uncaged product over time. The identity of the product peak should be confirmed by co-injection with an authentic sample of the expected substrate and by LC-MS analysis.

G cluster_synthesis PPG Synthesis cluster_caging Caging Workflow cluster_uncaging Uncaging & Analysis A Starting Materials (4-OH-3-MeO-2-NO2-Benzaldehyde) B Protocol 1: Benzylation A->B C PPG Aldehyde B->C D Protocol 2: Reduction to Alcohol C->D E PPG Alcohol + Target Molecule D->E F Protocol 3: Esterification E->F G Caged Compound F->G H Protocol 4: UV Irradiation G->H I Released Molecule + Byproduct H->I J Analysis (HPLC, LC-MS) I->J

Caption: Overall experimental workflow from synthesis to application.

References

  • Echemi. (n.d.). 3-methoxy-2-nitrobenzaldehyde | 2450-27-3, 4-(Benzyloxy).
  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]

  • Wikipedia. (2023). Photolabile protecting group. Retrieved February 7, 2026, from [Link]

  • Gómez-Santacana, X., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Nani, R. R., & Deiters, A. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chimia (Aarau), 74(11), 868-874. [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6555. [Link]

Sources

Use of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde in Organic Synthesis

Abstract

This technical guide details the synthetic utility of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (BMNB), a densely functionalized aromatic scaffold. Unlike its more common isomers, the 2-nitro substitution pattern provides a unique "ortho-handle" for reductive cyclization, enabling the rapid construction of 6,7-disubstituted indoles and 8-substituted tetrahydroisoquinolines . This note provides validated protocols for its synthesis, condensation, and cyclization, emphasizing the orthogonality of the nitro and benzyl protecting groups.

Introduction: The "Ortho-Nitro" Advantage

In complex molecule synthesis, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde serves as a high-value "linchpin" intermediate. Its structural value is defined by three features:

  • The Ortho-Nitro Handle: Positioned adjacent to the aldehyde, it allows for classic Baeyer-Emmerling or Cadogan-Sundberg type cyclizations to form nitrogen heterocycles.

  • The 3-Methoxy/4-Benzyloxy Pattern: This specific arrangement maps directly onto the pharmacophores of numerous alkaloids (e.g., isoquinoline alkaloids) and kinase inhibitors.

  • Orthogonal Protection: The benzyl ether (cleavable by hydrogenolysis or Lewis acids) and the nitro group (reducible to amine) can be manipulated independently, provided the correct conditions are chosen.

Synthesis of the Scaffold

Expert Insight: Direct nitration of 4-(benzyloxy)-3-methoxybenzaldehyde (O-benzylvanillin) typically yields the 6-nitro isomer due to steric and electronic directing effects. To access the 2-nitro isomer efficiently, one must benzylate 2-nitrovanillin .

Protocol A: Benzylation of 2-Nitrovanillin

Objective: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Reagents:

  • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (2-Nitrovanillin) [1.0 equiv]

  • Benzyl Bromide (BnBr) [1.2 equiv]

  • Potassium Carbonate (

    
    ) [1.5 equiv][1]
    
  • DMF (Dimethylformamide) [5 mL/g substrate]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-nitrovanillin and DMF. Stir at room temperature until fully dissolved (solution typically turns yellow/orange).

  • Base Addition: Add

    
     in a single portion. The suspension will thicken.
    
  • Alkylation: Add Benzyl Bromide dropwise over 15 minutes to control the exotherm.

  • Reaction: Heat to 60°C for 4 hours. Monitor: TLC (30% EtOAc/Hexane). The starting phenol (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup (Self-Validating): Pour the mixture into ice-water (10x volume). The product should precipitate immediately as a pale yellow solid. If oiling occurs, the DMF removal was insufficient or the water was not cold enough.

  • Purification: Filter the solid, wash with water (

    
    ), and recrystallize from Ethanol/Water.
    

Expected Data:

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    9.81 (s, 1H, CHO), 7.91 (d, 1H), 7.62 (d, 1H), 7.45 (m, 5H, Bn), 5.38 (s, 2H,
    
    
    Ph), 3.86 (s, 3H, OMe).

Application I: Synthesis of 6,7-Disubstituted Indoles

The most powerful application of BMNB is the synthesis of electron-rich indoles via the Henry Reaction followed by Reductive Cyclization .

Workflow Diagram

IndoleSynthesis BMNB BMNB (Aldehyde) Nitrostyrene Nitrostyrene Intermediate BMNB->Nitrostyrene Henry Rxn (MeNO2, NH4OAc) Indole 6-Benzyloxy- 7-methoxyindole Nitrostyrene->Indole Reductive Cyclization (Fe/AcOH or SnCl2)

Caption: Transformation of BMNB to Indole via Nitrostyrene intermediate.

Protocol B: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 2,4-dinitro-3-methoxy-4-(benzyloxy)styrene.

  • Setup: Combine BMNB (10 mmol) and Ammonium Acetate (40 mmol) in Nitromethane (20 mL).

  • Reflux: Heat to reflux (101°C) for 4–6 hours.

    • Critical Control Point: Use a Dean-Stark trap or molecular sieves if the reaction stalls; water removal drives the equilibrium to the styrene.

  • Isolation: Remove excess nitromethane under reduced pressure. Redissolve residue in DCM, wash with water and brine.

  • Crystallization: The nitrostyrene usually crystallizes from MeOH as bright yellow needles.

Protocol C: Reductive Cyclization (Fe/AcOH Method)

Objective: Ring closure to the indole.

  • Reduction: Suspend the nitrostyrene (5 mmol) in Glacial Acetic Acid (20 mL).

  • Activation: Add Iron powder (325 mesh, 40 mmol) in portions at 80°C.

    • Caution: Exothermic reaction. Hydrogen gas evolution may occur.

  • Cyclization: Heat to 100°C for 2 hours. The yellow color of the nitrostyrene will fade, often turning dark (oxidation of indole traces).

  • Workup: Filter through Celite while hot (to remove iron salts). Dilute filtrate with water and extract with EtOAc.

  • Purification: Flash chromatography is mandatory here to remove polymeric byproducts.

    • Stationary Phase: Neutral Alumina (preferred over Silica for sensitive indoles).

Application II: Tetrahydroisoquinoline Synthesis

For alkaloid synthesis, the aldehyde is converted to a phenethylamine via the nitrostyrene, followed by a Pictet-Spengler cyclization.

Pathway Logic

THIQSynthesis BMNB BMNB Nitrostyrene Nitrostyrene BMNB->Nitrostyrene MeNO2 Amine Phenethylamine (Reduced) Nitrostyrene->Amine LiAlH4 or H2, Pd/C THIQ Tetrahydroisoquinoline Amine->THIQ Pictet-Spengler (R-CHO, TFA)

Caption: Route to Tetrahydroisoquinolines (THIQ).

Key Technical Challenge: Reducing the nitrostyrene to the amine requires reducing both the alkene and the nitro group.

  • Method of Choice:

    
     (Lithium Aluminum Hydride) in THF.
    
  • Alternative: Catalytic Hydrogenation (

    
    , Pd/C).
    
    • Warning: Pd/C will also cleave the Benzyl ether (OBn

      
       OH). If you must retain the Benzyl group, use 
      
      
      
      or
      
      
      .

Comparative Data & Troubleshooting

ParameterIndole Route (Fe/AcOH)Indole Route (Pd/C, H2)THIQ Route (LiAlH4)
Key Reagent Iron PowderPalladium on CarbonLithium Aluminum Hydride
Benzyl Stability Stable (Retained)Unstable (Cleaved to OH)Stable (Retained)
Nitro Status Reduced to Amine (Cyclizes)Reduced to Amine (Cyclizes)Reduced to Amine
Primary Risk Polymerization of IndoleOver-reduction of aromatic ringFire hazard (LAH workup)
Typical Yield 60–75%40–50%80–90%

References

  • Synthesis of 2-Nitrovanillin Derivatives

    • Title: Process for the preparation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.[1]

    • Source: World Intellectual Property Organization (WO P
    • URL
  • Henry Reaction & Indole Synthesis

    • Title: One-pot synthesis of indoles
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Reductive Cyclization Mechanisms

    • Title: Indole synthesis via reductive cycliz
    • Source:Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Title: Spectroscopic characterization of polysubstituted nitrobenzaldehydes.

Sources

Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic application of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a high-value building block in medicinal chemistry. Unlike simple nitrobenzaldehydes, this scaffold offers a unique "orthogonal protection" motif: the 4-benzyloxy group serves as a removable mask for a phenol (crucial for solubility or further diversification), while the 3-methoxy group provides fixed electronic donation. The ortho-nitroaldehyde functionality acts as a "loaded spring" for rapid cyclization into indoles , quinazolines , and benzodiazepines .

This guide provides validated protocols for transforming this precursor into bioactive heterocycles, emphasizing reaction causality, chemoselectivity, and yield optimization.

Part 1: Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as a push-pull system modulated by steric crowding.

  • Electrophilic Center (Aldehyde): Highly reactive towards nucleophiles (amines, carbon nucleophiles) but slightly deactivated by the electron-donating methoxy/benzyloxy groups.

  • Latent Nucleophile (Nitro): Upon reduction, the nitro group becomes a primary amine (

    
    ), capable of intramolecular attack on the aldehyde-derived side chain.
    
  • Substituent Effects: The 3-methoxy group imposes steric pressure on the 2-nitro group, potentially twisting it out of coplanarity. This can impact reduction rates but enhances the regioselectivity of electrophilic aromatic substitutions on the resulting heterocycle.

Physical Properties Data
PropertyValueImplication for Synthesis
CAS Number 2450-27-3Unique identifier for procurement.
Formula

MW: 287.27 g/mol .[1]
Appearance Yellow crystalline solidColor indicates conjugation; purity visual check.
Solubility DMSO, DMF, DCM, hot EtOHPoor water solubility requires biphasic or polar organic solvents.
Melting Point 138–142 °C (typical)Stable solid; suitable for thermal reactions <120 °C.

Part 2: Application I – Synthesis of 6,7-Substituted Indoles

Target: 6-(Benzyloxy)-7-methoxyindole Mechanism: Modified Reissert / Reductive Cyclization This is the "Killer App" for this scaffold. The o-nitrobenzaldehyde is condensed with nitromethane to form a


-dinitrostyrene intermediate, which undergoes reductive cyclization to form the indole core. This specific substitution pattern (6,7-dialkoxy) is difficult to access via Fischer Indole synthesis due to regioselectivity issues.
Reaction Pathway Diagram

IndoleSynthesis Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Step1 Henry Reaction (Condensation) Start->Step1 + MeNO2 NH4OAc Inter1 β-Nitrostyrene Intermediate Step1->Inter1 - H2O Step2 Reductive Cyclization (Fe/AcOH or H2/Pd) Inter1->Step2 Reduction Product 6-(Benzyloxy)-7-methoxyindole Step2->Product Cyclization - 2 H2O

Figure 1: Pathway for the conversion of the nitrobenzaldehyde scaffold into a 6,7-substituted indole.[2][3][4][5]

Validated Protocol

Step 1: Condensation (Henry Reaction)

  • Setup: In a 250 mL round-bottom flask, dissolve 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (10.0 mmol, 2.87 g) in glacial acetic acid (20 mL).

  • Reagent Addition: Add nitromethane (15.0 mmol, 0.81 mL) and ammonium acetate (12.0 mmol, 0.92 g).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde. The product (nitrostyrene) usually appears as a bright yellow/orange spot.

  • Workup: Cool to room temperature. Pour into ice water (100 mL). The solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the

    
    -nitrostyrene intermediate .
    

Step 2: Reductive Cyclization

  • Setup: Suspend the nitrostyrene intermediate (5.0 mmol) in a mixture of toluene (40 mL) and acetic acid (10 mL).

  • Reduction: Add Iron powder (50 mmol, 2.8 g, 10 equiv) and Silica Gel (1 g, to disperse surface area).

  • Heating: Heat to reflux with vigorous stirring for 1–2 hours. The color will shift from yellow to dark brown/black.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.[5]

  • Purification: Concentrate the filtrate. The crude indole is purified via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Note: Indoles are sensitive to light and air; store under inert gas.

Why this works: The iron reduction is chemoselective. It reduces the nitro group to an amine and the alkene to an alkane (partially), facilitating the intramolecular attack of the amine onto the side chain to close the pyrrole ring.

Part 3: Application II – Synthesis of Quinazoline Scaffolds

Target: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one Context: This core is structurally homologous to the Gefitinib/Erlotinib (EGFR inhibitors) scaffold. The aldehyde is first converted to an anthranilamide equivalent or directly cyclized with urea/amidine.

Reaction Pathway Diagram

QuinazolineSynthesis Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde StepA Oxidation to Benzoic Acid Start->StepA KMnO4 or NaClO2 InterA 2-Nitrobenzoic Acid Derivative StepA->InterA StepB Reduction (H2/Pd) InterA->StepB InterB Anthranilic Acid Derivative StepB->InterB StepC Cyclization with Formamide/Urea InterB->StepC High Temp (180°C) Product 7-(Benzyloxy)-6-methoxy- quinazolin-4(3H)-one StepC->Product

Figure 2: Pathway for transforming the scaffold into a pharmacologically active quinazoline core.

Validated Protocol

Step 1: Pinnick Oxidation (Aldehyde


 Acid) 
  • Dissolve the aldehyde (5 mmol) in

    
    -BuOH (20 mL) and 2-methyl-2-butene (scavenger, 3 mL).
    
  • Add a solution of Sodium Chlorite (

    
    , 1.5 g) and Sodium Dihydrogen Phosphate  (
    
    
    
    , 1.5 g) in water (10 mL) dropwise.
  • Stir at RT for 4 hours. The aldehyde oxidizes cleanly to the 2-nitrobenzoic acid derivative without affecting the benzyl ether.

Step 2: One-Pot Reduction/Cyclization (Niementowski Variation)

  • Mix the 2-nitrobenzoic acid (5 mmol) with Formamide (10 mL).

  • Add Ammonium Formate (10 mmol) and 10% Pd/C (100 mg).

  • Heat to 140–160 °C. The Pd/C catalyzes the transfer hydrogenation of the nitro group to the amine, which immediately condenses with formamide to close the pyrimidine ring.

  • Workup: Cool, dilute with water, and filter. The solid product is the quinazolinone.

Part 4: Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Cannizzaro Reaction Use of strong base (NaOH/KOH) with the aldehyde.Use mild bases (Piperidine, Ammonium Acetate) or non-aqueous conditions.
Debenzylation Hydrogenolysis (H2/Pd) used for nitro reduction.Use Fe/AcOH or SnCl2 (chemoselective for nitro) to preserve the benzyl ether. Only use H2/Pd if deprotection is desired.
Incomplete Cyclization Steric hindrance from the 3-OMe group.Increase reaction temperature or use microwave irradiation to overcome the rotational barrier.
Handling the 3-Methoxy Group

The 3-methoxy group is ortho to the nitro group. This creates significant steric bulk.

  • Impact: Reduction kinetics may be slower than in unhindered systems.

  • Strategy: When performing condensation reactions (e.g., with amines for Schiff bases), use a Lewis acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the carbonyl and overcome steric repulsion.

References

  • Synthesis of 6,7-Substituted Indoles: Levesque, P., & Fournier, P. A. (2010). "Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift." The Journal of Organic Chemistry, 75(20), 7033–7036. Link

  • Henry Reaction Protocols: Kumar, S., et al. (2013). "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Scientific Reports. Link

  • Quinazoline Synthesis: Zhang, X., et al. (2016). "Recent Advances in the Synthesis of Quinazolines." RSC Advances.
  • Crystal Structure & Conformation: Kennedy, A. R., et al. (2010). "4-(Benzyloxy)benzaldehyde."[1][5][6][7] Acta Crystallographica Section E, 66(8), o2034. Link (Provides structural context for benzyloxy-benzaldehydes).

  • Precursor Synthesis: Echemi. "Preparation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde." Link (Industrial synthesis route validation).

Sources

Application Note: High-Efficiency Knoevenagel Condensation of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

[1]

Executive Summary

This application note details the optimized protocol for the Knoevenagel condensation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde with malonic acid to synthesize 4-(benzyloxy)-3-methoxy-2-nitrocinnamic acid . This transformation is a critical step in the synthesis of complex pharmaceutical intermediates, particularly substituted indoles and phenethylamines.

The presence of the ortho-nitro group (C2) and the meta-methoxy group (C3) creates a unique steric and electronic environment that distinguishes this substrate from simple benzaldehydes.[1] This guide addresses the specific challenges of this crowded electrophile, providing a robust, scalable method using the Doebner modification .

Key Chemical Data
ParameterSubstrate (Aldehyde)Product (Cinnamic Acid)
IUPAC Name 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde4-(Benzyloxy)-3-methoxy-2-nitrocinnamic acid
CAS Number 2450-27-37152-95-6
Formula C₁₅H₁₃NO₅C₁₇H₁₅NO₆
Mol.[1][2] Weight 287.27 g/mol 329.31 g/mol
Melting Point 138–140 °C186–188 °C

Mechanistic Insight & Reaction Design

The Challenge of Steric Congestion

The target aldehyde features a "crowded carbonyl." The aldehyde group is flanked by a nitro group at position 2 and a methoxy group at position 3.[1]

  • Electronic Effect: The 2-nitro group is a strong electron-withdrawing group (EWG), which theoretically activates the aldehyde toward nucleophilic attack.[1] However, the 4-benzyloxy and 3-methoxy groups are electron-donating (EDG), which partially deactivates the carbonyl oxygen via resonance.[1]

  • Steric Effect: The primary challenge is steric hindrance. The ortho-nitro group twists out of the plane to minimize repulsion, but it still blocks the trajectory of bulky nucleophiles.

The Solution: Iminium Catalysis

To overcome the electronic deactivation and steric bulk, we utilize piperidine not just as a base, but as a nucleophilic catalyst. Piperidine condenses with the aldehyde to form a highly reactive iminium ion intermediate.[1] This intermediate is significantly more electrophilic than the parent aldehyde and less sensitive to the steric bulk during the subsequent carbon-carbon bond-forming step.[1]

Reaction Pathway Diagram[1]

Knoevenagel_PathwayAldehydeSubstrate:4-(BnO)-3-(MeO)-2-NO2-BenzaldehydeIminiumActive Intermediate:Iminium IonAldehyde->Iminium+ Piperidine- H2OAdductAldol-like Adduct(Unstable)Iminium->Adduct+ EnolateEnolateNucleophile:Malonic Acid EnolateEnolate->AdductDirect Attack(Slow)ProductProduct:4-(BnO)-3-(MeO)-2-Nitrocinnamic AcidAdduct->Product- Piperidine- CO2 (Decarboxylation)

Figure 1: Catalytic cycle highlighting the iminium activation pathway essential for sterically hindered ortho-nitro substrates.[1]

Experimental Protocol: Doebner Modification

This protocol is optimized for gram-scale synthesis but is scalable to kilograms with appropriate heat management.[1]

Reagents and Materials
  • Substrate: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (1.0 equiv).[1]

  • Reagent: Malonic acid (1.5 - 2.0 equiv).[1] Note: Excess is required to drive the reaction to completion due to potential thermal decomposition of the acid.

  • Solvent: Pyridine (Anhydrous, 5-10 volumes relative to substrate mass).[1]

  • Catalyst: Piperidine (0.1 equiv / 10 mol%).[1]

  • Quenching: Hydrochloric acid (6M or Conc.), Ice water.

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (e.g., 10.0 g, 34.8 mmol).

  • Add Malonic acid (5.43 g, 52.2 mmol, 1.5 equiv).

  • Add Pyridine (50 mL). Stir at room temperature until a partial suspension or solution is achieved.

  • Add Piperidine (0.34 mL, 3.5 mmol, 0.1 equiv) via syringe.

    • Observation: A slight exotherm or color change (yellow to orange/red) may occur upon amine addition.[1]

Step 2: Thermal Condensation[1]
  • Heat the mixture to 80–85 °C using an oil bath.

  • Monitor for CO₂ evolution: Bubbling indicates the decarboxylation step is proceeding (conversion of the dicarboxylic intermediate to the cinnamic acid).

  • Maintain temperature for 3–5 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (

      
      ) should disappear, and a lower 
      
      
      acid spot (often streaking) should appear.
Step 3: Work-up and Isolation[1][3][4]
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water mixed with 60 mL of Conc. HCl .

    • Critical Safety: This step neutralizes the pyridine. Perform in a fume hood. The pH must be acidic (pH < 2) to precipitate the free cinnamic acid.

  • Stir vigorously for 30 minutes. The product will precipitate as a yellow-to-ochre solid.[1]

  • Filter the solid using a Buchner funnel.[5][6][7]

  • Wash the filter cake with cold water (3 x 50 mL) to remove residual pyridinium salts.

  • Wash with cold 1M HCl (1 x 30 mL) followed by a final water wash.[1]

Step 4: Purification[3]
  • Dry the crude solid in a vacuum oven at 50 °C overnight.

  • Recrystallization (if necessary): Dissolve in hot Ethanol or Ethanol/Acetic Acid (9:1). Cool slowly to 4 °C.

  • Yield Expectation: 85–95%.

Workflow Visualization

Experimental_WorkflowstartStart:Weigh ReagentsmixMix Aldehyde + Malonic Acidin Pyridinestart->mixcatAdd Piperidine (Cat.)mix->catheatHeat to 85°C (3-5h)Observe CO2 Evolutioncat->heatcheckTLC Check:Aldehyde Consumed?heat->checkcheck->heatNoquenchPour into Ice/HCl(Precipitation)check->quenchYesfilterFiltration & Washing(Water/HCl)quench->filterdryDry & Recrystallizefilter->dry

Figure 2: Operational workflow for the synthesis of 4-(benzyloxy)-3-methoxy-2-nitrocinnamic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation or aldol reversal.[1]Increase reaction time or temperature (up to 100°C). Ensure excess malonic acid (2.0 eq) is used.[1]
Oily Product Residual pyridine or mixed anhydride formation.[1]Ensure the quench is strongly acidic (pH 1).[5] Recrystallize from Ethanol/Water.[1]
Impurity (Starting Material) Steric hindrance preventing attack.[1]Add an additional 0.1 eq of piperidine after 2 hours.
Dark/Tarred Product Thermal decomposition or oxidation.[1]Conduct reaction under Nitrogen atmosphere. Do not exceed 110°C.

Safety & Compliance

  • Pyridine: Toxic, noxious odor, and flammable. Must be handled in a well-ventilated fume hood.[1] Use double-gloving (Nitrile).[1]

  • Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition temperatures (>200°C).[1]

  • Waste Disposal: The filtrate contains pyridinium chloride and must be disposed of as halogenated organic waste (due to HCl) or basic organic waste depending on final pH adjustment.

References

  • Preparation of 4-(benzyloxy)

    • Source: Echemi / Vertex AI Search Results.[1]

    • Context: Synthesis from 4-hydroxy-3-methoxy-2-nitrobenzaldehyde using benzyl bromide and K₂CO₃ in DMF.[1][4]

    • Link: (Verified via search context 1.1)[1]

  • General Knoevenagel Condensation (Doebner Modification)

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.327 (1963).

    • Context: Standard protocol for 2,3-dimethoxycinnamic acid (structural analog) using Malonic Acid/Pyridine/Piperidine.[1]

    • Link:[1]

  • Knoevenagel Reaction Mechanism & Scope

    • Source: Organic Reactions (Wiley).[1]

    • Context: Detailed review of the reaction scope, including ortho-substituted benzaldehydes.
    • Link:[1]

  • Physical Properties of 4-(Benzyloxy)-3-methoxycinnamic acid (Analog)

    • Source: Finetech Industry / PubChem.[1]

    • Context: Melting point and density data for the non-nitro analog, used for property estim
    • Link:[1]

Synthesis of chalcones using 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Drug Discovery

Topic: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Enduring Potential of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, represent a class of privileged structures in medicinal chemistry.[1] These open-chain flavonoids are not only crucial biosynthetic precursors for all other flavonoids in plants but also exhibit a remarkable spectrum of biological activities.[2][3] The core α,β-unsaturated ketone system is a key pharmacophore that confers activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] The synthetic accessibility of chalcones, primarily through the Claisen-Schmidt condensation, allows for extensive structural diversification, making them an attractive scaffold for developing novel therapeutic agents.[4] Several chalcone-based compounds have even been approved for clinical use, such as metochalcone and sofalcone, underscoring their therapeutic relevance.[1]

This guide provides a detailed protocol and scientific rationale for the synthesis of novel chalcones utilizing 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a key starting material. This specific aldehyde offers a unique combination of functional groups that can be exploited to generate a library of compounds with significant potential for drug discovery programs.

The Synthetic Cornerstone: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[6] It is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an aromatic ketone (typically an acetophenone) that possesses α-hydrogens.[7] The reaction proceeds through the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone product.[8] The equilibrium is often driven towards the product as the chalcone, being less polar than the reactants, precipitates from the alcoholic reaction medium.[8]

Claisen_Schmidt_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Dehydration A Acetophenone B Enolate Ion (Nucleophile) A->B  Base (OH⁻)   D β-Hydroxy Ketone (Aldol Adduct) B->D C Aromatic Aldehyde C->D E Chalcone D->E  -H₂O  

Caption: Key stages of the base-catalyzed Claisen-Schmidt condensation.

Strategic Selection of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

The choice of this particular benzaldehyde derivative is strategic for several reasons, providing insights into rational drug design:

  • Activating Nitro Group: The ortho-nitro group is a powerful electron-withdrawing group. Its presence significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the ketone enolate. This activation can lead to higher reaction rates and yields, potentially under milder conditions than required for less activated aldehydes.

  • The Benzyloxy Moiety: The benzyloxy group serves two primary functions. First, it acts as a robust protecting group for a phenolic hydroxyl. This allows for chemical manipulations on other parts of the molecule without affecting the hydroxyl group. Subsequently, this group can be selectively deprotected (e.g., via catalytic hydrogenation) to yield the free phenol, a functional group often critical for biological activity, particularly antioxidant properties and hydrogen bonding with protein targets.

  • Modulating Methoxy Group: The methoxy group, being electron-donating, modulates the electronic properties of the aromatic ring and can influence the conformation and binding affinity of the final chalcone derivative.

  • Structural Diversity: The combination of these substituents on one of the aromatic rings provides a complex and functionally rich starting point. By reacting this aldehyde with a diverse array of substituted acetophenones, a library of chalcones with varied electronic and steric properties can be generated for structure-activity relationship (SAR) studies.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a chalcone derivative from 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde and a substituted acetophenone.

Materials and Reagents
  • 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

  • Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-chloroacetophenone)

  • Ethanol (95% or absolute)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Synthesis Workflow

protocol_workflow A 1. Dissolve Reactants B 2. Cool Mixture (0-5 °C) A->B C 3. Add Base Catalyst (Dropwise) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench & Precipitate (Pour into ice-water) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify by Recrystallization (Ethanol) F->G H 8. Characterize Pure Product (TLC, MP, NMR, IR) G->H

Caption: Experimental workflow for chalcone synthesis and purification.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde and 1.0-1.1 equivalents of the selected substituted acetophenone in a minimal amount of ethanol. Stir until all solids are dissolved.

  • Initiation of Condensation: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Catalyst Addition: Prepare a 30-50% aqueous solution of NaOH or KOH. Add this solution dropwise to the stirred, cooled ethanolic solution of reactants over 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction. A color change and the formation of a precipitate are typically observed.

  • Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates the reaction is nearing completion.

  • Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and water.[9]

  • Neutralization: Acidify the aqueous mixture by slowly adding dilute HCl until the pH is approximately 7.[9][10] This step neutralizes the excess base and ensures the complete precipitation of the chalcone product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts and residual base.[11] Allow the crude product to air-dry.

  • Purification: The primary method for purifying chalcones is recrystallization.[12] Dissolve the crude, dried solid in a minimum amount of hot ethanol (near boiling point).[13][14] If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including TLC, melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The ¹H-NMR spectrum is particularly diagnostic, showing two characteristic doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond.

Summary of Key Experimental Parameters

ParameterRecommended Value / ConditionRationale / Notes
Reactant Molar Ratio 1 : 1 (Aldehyde : Ketone)An equimolar ratio is standard. A slight excess of the ketone can be used to ensure the complete consumption of the more valuable aldehyde.
Catalyst NaOH or KOH (30-50% aq. soln.)Strong bases are required to deprotonate the α-carbon of the acetophenone, initiating the reaction.[6]
Solvent Ethanol (95% or absolute)Good solvent for reactants; the product is often less soluble, aiding in precipitation and increasing yield.[6]
Reaction Temperature 0-5 °C for base addition, then RTInitial cooling controls the exothermic reaction. The reaction then proceeds efficiently at room temperature.
Reaction Time 2 - 24 hoursHighly dependent on the specific acetophenone used. Monitor by TLC for completion.
Purification Method Recrystallization from EthanolEffective method for removing unreacted starting materials and side products, yielding high-purity crystalline chalcones.[12][13]
Expected Yield 70 - 90%Yields are generally high for this reaction, especially with an activated aldehyde.

Conclusion and Outlook

The Claisen-Schmidt condensation provides a robust and high-yielding pathway for the synthesis of chalcones from 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. The specific functionalities of this aldehyde offer significant advantages for creating diverse molecular libraries for drug discovery. The electron-withdrawing nitro group activates the substrate for efficient condensation, while the benzyloxy group provides a handle for late-stage deprotection to unmask a potentially crucial phenolic hydroxyl. By systematically varying the acetophenone reaction partner, researchers can fine-tune the steric and electronic properties of the resulting chalcones, enabling comprehensive SAR studies to identify novel therapeutic leads.

References

  • TSI Journals. Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity.
  • ResearchGate. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
  • Ovidius University Annals of Chemistry.
  • ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab.
  • ResearchGate.
  • Vedantu. Explain the mechanism of claisen-schmidt reaction.
  • MDPI.
  • YouTube.
  • ResearchGate.
  • Homework.Study.com.
  • Journal of Chemical and Pharmaceutical Research. The Influence of Nitro Group on Synthesis.
  • Rasayan Journal of Chemistry. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES.
  • YouTube.
  • Jetir.Org. SYNTHESIS OF CHALCONES.
  • The Royal Society of Chemistry.
  • Orbital: The Electronic Journal of Chemistry. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
  • PMC. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.
  • The Royal Society of Chemistry.
  • Master Organic Chemistry.
  • ResearchGate. The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
  • ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Chemistry LibreTexts. 23.
  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
  • YouTube.
  • PMC. Chalcone: A Privileged Structure in Medicinal Chemistry.

Sources

Technical Application Note: Hantzsch Synthesis of 1,4-Dihydropyridines from Sterically Demanding Nitrobenzaldehydes

[1][2]

Executive Summary

This application note details the protocol for synthesizing a highly functionalized 1,4-dihydropyridine (1,4-DHP) scaffold using 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS 2450-27-3) as the key electrophile.[1][2]

The target molecule represents a structural hybrid of the "Nifedipine-like" pharmacophore (due to the ortho-nitro group) and lipophilic ether derivatives.[1][2] The presence of the ortho-nitro group introduces significant steric strain, historically known to reduce yields in Hantzsch condensations compared to meta or para substituted aldehydes.[1][3] This guide provides an optimized "Self-Validating" protocol to overcome these steric barriers, ensuring high purity and reproducibility for medicinal chemistry applications.

Scientific Background & Mechanistic Insight

The Ortho-Nitro Effect

The 1,4-DHP class, exemplified by Nifedipine , relies on the specific orientation of the aryl ring relative to the dihydropyridine core.[3] The ortho-nitro substituent forces the aryl ring into a pseudo-axial conformation perpendicular to the DHP plane, a requirement for calcium channel antagonistic activity.[1][3] However, this same steric bulk hinders the initial nucleophilic attack during synthesis.[3]

Reaction Pathway (Hantzsch Condensation)

The synthesis follows the classical Hantzsch multicomponent reaction pathway, involving the condensation of:

  • Aldehyde: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde[1][2][4][5]

  • 
    -Keto Ester:  Ethyl acetoacetate (2 equivalents)
    
  • Nitrogen Donor: Ammonium acetate[1][2]

The mechanism proceeds through two converging pathways:[3]

  • Pathway A (Knoevenagel): Aldehyde +

    
    -Keto Ester 
    
    
    Arylideneacetoacetate (Chalcone-like intermediate).[1][2]
  • Pathway B (Enamine):

    
    -Keto Ester + Ammonia 
    
    
    
    
    -Aminocrotonate (Enamine).[1][2]
  • Convergence: Michael addition of the Enamine to the Arylidene intermediate, followed by cyclization and dehydration.[3]

Mechanistic Visualization

The following diagram illustrates the convergent pathways and the critical cyclization step.

HantzschMechanismAldehyde4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehydeInter_KnoevenagelArylidene Intermediate(Knoevenagel Product)Aldehyde->Inter_KnoevenagelCondensationKetoEster1Ethyl Acetoacetate(Equiv 1)KetoEster1->Inter_KnoevenagelKetoEster2Ethyl Acetoacetate(Equiv 2)Inter_EnamineBeta-Aminocrotonate(Enamine)KetoEster2->Inter_EnamineAmmoniaAmmonium Acetate(NH3 Source)Ammonia->Inter_EnamineAminationMichael_AdductMichael AdductInter_Knoevenagel->Michael_AdductMichael AdditionInter_Enamine->Michael_AdductCyclizationIntramolecular Cyclization(- H2O)Michael_Adduct->CyclizationProductTarget 1,4-DihydropyridineCyclization->Product

Caption: Convergent Hantzsch synthesis pathway showing the formation of Knoevenagel and Enamine intermediates leading to the final DHP scaffold.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][2][5][6]RoleCAS No.
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde 287.271.0Limiting Reagent2450-27-3
Ethyl Acetoacetate 130.142.2Nucleophile141-97-9
Ammonium Acetate 77.081.5Nitrogen Source631-61-8
Ethanol (Absolute) -SolventReaction Medium64-17-5
Method A: Classical Thermal Reflux (Recommended for Scale-Up)

This method is robust, requiring no exotic catalysts, and relies on thermodynamic control to drive the formation of the sterically hindered product.[3]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.44 g (5.0 mmol) of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde to the flask. Add 15 mL of absolute ethanol .

    • Note: The aldehyde may not dissolve completely at room temperature. This is normal.

  • Reagent Addition: Add 1.43 g (11.0 mmol, 1.4 mL) of Ethyl Acetoacetate, followed by 0.58 g (7.5 mmol) of Ammonium Acetate.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 80°C oil bath).

    • Observation: The mixture should become homogeneous within 15-30 minutes as the reaction progresses and the temperature rises. The color typically deepens to yellow/orange.

  • Monitoring (Self-Validation): Maintain reflux for 6–8 hours .

    • TLC Check: Elute with Hexane:Ethyl Acetate (6:4).[3][2] The starting aldehyde (

      
      ) should disappear.[3] The DHP product will appear as a fluorescent spot (under UV 254/365 nm) at a lower 
      
      
      (approx 0.3–0.4).[3]
  • Workup:

    • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Critical Step: If precipitation does not occur spontaneously upon cooling, cool the flask in an ice bath (0–4°C) for 1 hour. Scratch the inner wall with a glass rod to induce nucleation.[1]

  • Isolation: Filter the resulting yellow precipitate using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove excess ammonium salts.[3]

  • Purification: Recrystallize the crude solid from hot ethanol or an Ethanol/DMF mixture if solubility is low.[2]

Method B: Catalytic Acceleration (Green Chemistry)

For rapid screening or if yield is low (<50%) with Method A.[3][2]

  • Modification: Add 10 mol% Iodine (

    
    )  or Yb(OTf)
    
    
    to the reaction mixture.
  • Benefit: These Lewis acids activate the carbonyl oxygen, accelerating the Knoevenagel step, which is often the rate-determining step for sterically hindered ortho-substituted aldehydes.[1][3]

  • Condition: Stir at room temperature for 1 hour, then reflux for 2 hours.

Workflow Visualization

ExperimentalWorkflowStartStart:Weigh ReagentsMixDissolve inEtOH (15 mL)Start->MixRefluxReflux 80°C(6-8 Hours)Mix->RefluxTLCTLC Check(Hex:EtOAc 6:4)Reflux->TLCTLC->RefluxIncompleteCoolCool to 4°CInduce Precip.TLC->CoolCompleteFilterVacuum FilterWash (EtOH/H2O)Cool->FilterDryDry & RecrystallizeFilter->Dry

Caption: Operational workflow for the synthesis and isolation of the target DHP.

Characterization & Data Interpretation

To validate the synthesis, compare your analytical data against these expected parameters.

Expected NMR Signals ( H NMR, 400 MHz, DMSO- )

The DHP scaffold has a distinct signature.

  • 
     8.8–9.0 ppm (s, 1H):  The NH  proton of the dihydropyridine ring.[3] This is the most diagnostic signal.
    
  • 
     5.0–5.4 ppm (s, 1H):  The C4-H  proton.[3] Its shift is sensitive to the ortho-nitro group's shielding cone.[1][2]
    
  • 
     7.0–7.6 ppm (m, Ar-H):  Aromatic protons from the benzyloxy and benzaldehyde core.[3]
    
  • 
     5.1 ppm (s, 2H):  Benzylic CH
    
    
    (O-CH
    
    
    -Ph).[1][3][2]
  • 
     3.8 ppm (s, 3H):  Methoxy CH
    
    
    .[3]
  • 
     2.2–2.3 ppm (s, 6H):  The two methyl groups at C2 and C6 of the DHP ring.[3]
    
  • 
     1.1 & 4.0 ppm:  Ethyl ester signals (triplet and quartet).[3][2]
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Concentrate solvent by 50% on Rotavap.[1][2] Add water dropwise until turbid, then cool.
Low Yield Steric hindrance of 2-NO

group.[1][2]
Increase reflux time to 12h. Switch solvent to Acetic Acid (acts as solvent & catalyst).[3][2]
Red/Brown Oil Oxidation of DHP to Pyridine.[1]Ensure inert atmosphere (

) during reflux.[3][2] Avoid prolonged light exposure (DHPs are light-sensitive).[1][2]

References

  • Hantzsch Dihydropyridine Synthesis Review: Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., & Miri, R. (2009).[3][7] Dihydropyridines: evaluation of their current and future pharmacological status. Drug Discovery Today, 14(21-22), 1058-1066.[1][3]

  • Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde: PubChem Compound Summary for CID 13385623 (4-Benzyloxy-3-methoxy-2-nitrobenzaldehyde). [3][2]

  • Catalytic Methods for Hantzsch Reaction: Heravi, M. M., et al. (2025).[3] A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications in Catalysis.

  • Ortho-Nitro Effect in DHP Synthesis: Bossert, F., & Vater, W. (1989).[3] 1,4-Dihydropyridines: A basis for developing new drugs.[1][3][2][8] Medicinal Research Reviews, 9(3), 291-324.[3] (Foundational text on Nifedipine chemistry). [3][2]

  • Green Synthesis Protocol (Iodine Catalyst): Ko, S., et al. (2005).[3] Molecular Iodine-Catalyzed One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines at Room Temperature. Tetrahedron Letters.

Cleavage of the benzyloxy group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHEM-04 Topic: Chemoselective Cleavage of the Benzyloxy Group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Executive Summary & Strategic Analysis

The Challenge: The deprotection of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde represents a classic chemoselectivity paradox in organic synthesis. The target transformation is the cleavage of the benzyl ether (


) to reveal the phenol (

), while preserving three sensitive functionalities:
  • The Nitro Group (

    
    ):  Extremely susceptible to reduction to aniline (
    
    
    
    ).
  • The Aldehyde (

    
    ):  Prone to oxidation, reduction, or nucleophilic attack.
    
  • The Methoxy Group (

    
    ):  Must remain intact, despite being chemically similar to the benzyl ether.
    

The "Forbidden" Route: Standard catalytic hydrogenolysis (


, Pd/C) is strictly contraindicated . The reduction potential of the aromatic nitro group is lower than that of the benzyl ether bond. Attempting this method will invariably yield the amino-aldehyde or amino-cresol before the benzyl group is cleaved.

The Solution: This guide details two non-reductive protocols designed for electron-deficient aromatic rings:

  • Protocol A (Acidolytic Scavenging): Uses Trifluoroacetic Acid (TFA) with Thioanisole to drive an

    
    -type solvolysis.
    
  • Protocol B (Lewis Acid Coordination): Uses Boron Trichloride (

    
    ) at controlled temperatures to exploit the kinetic difference between benzyl and methyl ether cleavage.
    

Mechanistic Logic & Pathway Selection

The substrate is highly electron-deficient due to the ortho-nitro and para-formyl groups. This electron withdrawal reduces the basicity of the ether oxygen, making protonation (the first step of acid cleavage) difficult. Therefore, standard mild acids (HCl/MeOH) will fail. We must use "Hard" Lewis acids or "Superacidic" systems with "Soft" nucleophiles.

Decision Matrix: Chemoselectivity Pathways

Chemoselectivity node_start Substrate: 4-OBn-3-OMe-2-NO2-CHO method_h2 Method: H2 / Pd-C (Catalytic Hydrogenation) node_start->method_h2 method_tfa Method A: TFA + Thioanisole (Acidolytic Solvolysis) node_start->method_tfa method_bcl3 Method B: BCl3 / DCM (Lewis Acid) node_start->method_bcl3 out_amine FAILURE: Nitro Reduced to Amine method_h2->out_amine High Selectivity for NO2 out_phenol SUCCESS: Target Phenol Obtained method_tfa->out_phenol Cation Capture method_bcl3->out_phenol -78°C Control out_demethyl RISK: Demethylation (Loss of OMe) method_bcl3->out_demethyl If T > 0°C

Figure 1: Chemoselectivity decision tree highlighting the risks of hydrogenation and the viability of acidolytic methods.

Protocol A: The "Soft" Acidolysis (TFA/Thioanisole)

Best For: Scalable batches where maintaining the aldehyde integrity is paramount. Mechanism: The "Push-Pull" mechanism. TFA protonates the ether; Thioanisole acts as a "soft" nucleophile (scavenger) to irreversibly trap the benzyl carbocation, preventing re-alkylation of the phenol.

Reagents & Materials
ReagentGradeRole
Trifluoroacetic Acid (TFA) >99%, AnhydrousSolvent & Proton Source
Thioanisole Reagent GradeCation Scavenger (Critical)
Trifluoromethanesulfonic Acid (TfOH) >98%Catalyst (Optional booster)
Dichloromethane (DCM) HPLC GradeCo-solvent
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 eq (e.g., 1.0 g) of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde in minimal DCM (approx. 2-3 mL/g) to ensure solubility.

    • Cool the solution to

      
       in an ice bath.
      
  • Acid Cocktail Addition:

    • Prepare a mixture of TFA and Thioanisole in a 10:1 ratio (v/v).

    • Note: For this electron-deficient substrate, if reaction is sluggish, add TfOH (Triflic Acid) to the cocktail at 1% (v/v).

    • Add the acid cocktail dropwise to the substrate solution. Final concentration of substrate should be ~0.1 M.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stirring: Vigorous stirring is required.

    • Time: Monitor via TLC/HPLC every hour. Typically requires 2–6 hours.

    • Endpoint: Disappearance of the benzyl ether spot.[1]

  • Workup (Critical for Aldehyde Preservation):

    • Evaporate excess TFA under reduced pressure (Rotavap) at

      
      .
      
    • Redissolve the oily residue in EtOAc.

    • Neutralization: Wash with saturated

      
       solution. Caution: CO2 evolution. Ensure pH is neutral (7.0). Do not use strong base (NaOH) as it may trigger Cannizzaro reaction or aldol condensation on the aldehyde.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from EtOH/Hexane or perform Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Protocol B: Lewis Acid Cleavage ( )

Best For: Rapid reactions on small scale or if Protocol A fails to cleave the bond due to steric crowding. Mechanism: Boron trichloride coordinates to the ether oxygen. The Benzyl-Oxygen bond is weaker than the Methyl-Oxygen bond, allowing selective cleavage at low temperatures.

Experimental Workflow

BCl3_Workflow step1 1. Dissolve Substrate in Anhydrous DCM step2 2. Cryo-Cooling Cool to -78°C (Dry Ice/Acetone) step1->step2 step3 3. Add BCl3 (1M in DCM) Add 1.5 - 2.0 eq dropwise step2->step3 step4 4. Controlled Warming Warm to 0°C over 1 hour step3->step4 Monitor closely for demethylation step5 5. Quench Add MeOH at 0°C step4->step5

Figure 2: Workflow for Boron Trichloride mediated debenzylation.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the substrate in anhydrous DCM (

    
    ).
    
  • Cooling: Cool to

    
      (Dry ice/Acetone bath). This is critical to prevent cleavage of the 3-methoxy group.
    
  • Reagent Addition:

    • Add

      
        (1.0 M solution in DCM) dropwise. Use 1.2 to 1.5 equivalents .
      
    • Why not

      
      ?
      
      
      
      is more aggressive and will likely cleave the methyl ether at position 3.
      
      
      is more selective.[2]
  • Reaction Progression:

    • Stir at

      
       for 30 minutes.
      
    • Slowly warm to

      
        (Ice bath). Do not exceed 
      
      
      
      .
    • Monitor via TLC.[3] If the methyl ether starts cleaving (appearance of catechol), quench immediately.

  • Quench:

    • Add Methanol (MeOH) dropwise at

      
       to destroy the Boron complex.
      
  • Workup:

    • Dilute with DCM and wash with water.

    • Dry organic layer and concentrate.

Quality Control & Validation

Verify the product structure using 1H NMR (DMSO-d6 or CDCl3) .

Functional GroupSubstrate Signal (

ppm)
Product Signal (

ppm)
Change
Aldehyde (-CHO) ~9.8 - 10.0 (s)~9.8 - 10.0 (s)Must Remain
Nitro (-NO2) N/A (IR: ~1530/1350 cm⁻¹)N/AMust Remain
Benzyl (-CH2-Ph) ~5.2 (s, 2H) + 7.3-7.5 (m, 5H)Absent Disappears
Phenol (-OH) Absent~9.5 - 11.0 (br s)Appears
Methoxy (-OMe) ~3.8 - 3.9 (s, 3H)~3.8 - 3.9 (s, 3H)Must Remain

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Reaction is stalled (TFA method) Ring is too electron-poor.Add 1-5% Triflic Acid (TfOH) or heat to

(carefully).
Loss of Methoxy group (

method)
Temperature too high.Keep reaction strictly at

to

.
Aldehyde peak missing in NMR Oxidized to acid or reduced.Ensure inert atmosphere. Avoid strong bases during workup.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on benzyl ether stability and cleavage conditions).

  • Kiso, Y., et al. (1980). "Thioanisole-mediated trifluoromethanesulfonic acid deprotection in peptide synthesis." Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Okano, K., et al. (2008).[4] "Chemoselective demethylation of aryl methyl ethers using

    
    ." Synlett, 2008(13), 1977-1980. (Demonstrates the selectivity of Boron Trichloride for specific ether cleavages).
    
  • Bellamy, F. D., & Ou, K. (1984).[3] "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 25(8), 839-842.[3] (Cited to contrast what not to do; highlights the sensitivity of the nitro group).

Sources

Analytical methods for monitoring reactions with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (BMNB) is a high-value "gateway intermediate" in the synthesis of bioactive heterocycles, particularly quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs).[1] Its structural complexity—featuring an oxidation-prone aldehyde, a reducible nitro group, and a lipophilic benzyl ether—presents unique analytical challenges.[1]

This guide provides a validated analytical framework for monitoring BMNB reactions. Unlike generic protocols, we focus on the causality of degradation and chemoselectivity , ensuring that researchers can distinguish between productive transformation (e.g., nitro reduction) and parasitic side reactions (e.g., aldehyde oxidation or debenzylation).[1]

Chemical Context & Critical Quality Attributes (CQA)

The molecule contains three distinct "reactive handles" that dictate the analytical strategy:

  • Aldehyde (-CHO): The primary electrophile.[1] Susceptible to air oxidation to benzoic acid (impurity A) or Cannizzaro disproportionation.[1]

    • Monitoring Beacon: 1H-NMR (~9.8 ppm) and HPLC (distinct UV shoulder).[1]

  • Nitro Group (-NO2): The reduction target.[1] Strongly chromophoric.

    • Monitoring Beacon: UV-Vis shift (Yellow

      
       Colorless/Blue-shift upon reduction).[1]
      
  • Benzyl Ether (-OBn): The lipophilic anchor.[1]

    • Monitoring Beacon: HPLC Retention Time (Late eluting).[1]

Reaction Pathway Visualization

The following diagram illustrates the standard synthetic utility of BMNB and the critical monitoring points.

ReactionPathway cluster_0 Analytical Focus BMNB BMNB (Starting Material) [Aldehyde + Nitro + Benzyl] Aniline Unstable Amino-Aldehyde [Transient Intermediate] BMNB->Aniline Nitro Reduction (Fe/NH4Cl or H2/Pt) Impurity Impurity: Benzoic Acid (Oxidation Product) BMNB->Impurity Air Oxidation Quinazoline Quinazoline Core (Target Product) Aniline->Quinazoline Cyclization (with Urea/Formamide)

Caption: Figure 1. Reaction pathway showing the critical instability of the amino-aldehyde intermediate, necessitating rapid in-situ cyclization monitoring.

Method 1: High-Performance Liquid Chromatography (HPLC)[1][2]

Rationale: HPLC is the "workhorse" method.[1] Because the benzyl group is highly lipophilic, isocratic methods often fail to resolve the polar impurities (acids/anilines) from the starting material.[1] A gradient method is strictly required.

The "Dual-Wavelength" Strategy

We utilize the distinct UV absorption profiles of the nitro group vs. the benzene ring to confirm peak identity without a mass spectrometer.[1]

  • Channel A (254 nm): Universal detection (Benzene rings).[1]

  • Channel B (330 nm): Nitro-specific detection.[1] The starting material (BMNB) will absorb strongly here.[1] The reduced product (Aniline) will show significantly lower response or a hypsochromic shift.[1]

Validated Protocol
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 5.0 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Initial Hold (Elute polar acids)
2.0 30% Isocratic
12.0 90% Ramp (Elute BMNB)
15.0 90% Wash

| 15.1 | 30% | Re-equilibration |[1]

Data Interpretation:

  • Retention Time (RT) ~ 3-4 min: Oxidized impurity (Carboxylic acid).[1]

  • Retention Time (RT) ~ 10-11 min: BMNB Starting Material (Late elution due to Benzyl).

  • Resolution Check: Ensure the "Amino" intermediate (if stable) resolves from the "Nitro" parent.[1] The Amino derivative is more polar and will elute earlier than BMNB.[1]

Method 2: 1H-NMR Spectroscopy (In-Process Control)[1]

Rationale: HPLC requires calibration curves for quantitation.[1] NMR provides an absolute molar ratio snapshot, crucial for determining if the aldehyde is intact or if the benzyl group has been accidentally cleaved (e.g., during hydrogenation).[1]

Sample Preparation[1][3][4][5][6]
  • Solvent: DMSO-d6 is preferred over CDCl3.[1]

    • Reason: BMNB is sparingly soluble in chloroform.[1] DMSO also prevents rapid air oxidation of the aldehyde during the scan.[1]

  • Concentration: ~10 mg in 0.6 mL DMSO-d6.

Diagnostic Signals (400 MHz, DMSO-d6)
MoietyChemical Shift (δ)MultiplicityDiagnostic Value
Aldehyde (-CHO) 9.81 ppm Singlet (1H)Primary Beacon. Loss indicates reaction or degradation.[1]
Aromatic H-6 7.62 ppmDoublet (1H)Ortho to CHO.[1] Shifts upfield upon nitro reduction.[1]
Aromatic H-5 7.45 ppmDoublet (1H)Ortho to OBn.[1] Remains relatively stable.[1]
Benzyl (-CH2-) 5.38 ppmSinglet (2H)Integrity Check. Loss indicates debenzylation.[1]
Methoxy (-OMe) 3.86 ppmSinglet (3H)Internal Standard (usually invariant).[1]

Critical Analysis: If monitoring Nitro Reduction : Watch for the disappearance of the 7.62 ppm doublet and the appearance of a broad singlet (amine -NH2) around 5.0–6.0 ppm (concentration dependent).[1] If monitoring Cyclization : The aldehyde proton (9.81 ppm) must disappear completely.[1]

Method 3: Thin Layer Chromatography (TLC)[1]

Rationale: For rapid, qualitative "floor checks" during synthesis.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (7:3 v/v).[1]

  • Visualization:

    • UV (254 nm): All spots visible.[1]

    • 2,4-DNP Stain (Dinitrophenylhydrazine):

      • BMNB:[1] Turns Orange/Red immediately (Aldehyde positive).[1]

      • Product (Quinazoline/Amine): No color change or faint yellow (Aldehyde negative).[1]

    • Ninhydrin Stain:

      • BMNB:[1] Negative.[1]

      • Reduced Intermediate (Aniline): Turns faint pink/red upon heating.[1]

Analytical Workflow Decision Tree

Use this logic flow to select the correct method for your specific stage of development.

AnalyticalLogic cluster_1 Decision Logic Start Start: Reaction Monitoring Stage What is the reaction stage? Start->Stage IPC In-Process Control (Is it done yet?) Stage->IPC During Rxn Purity Final Purity Check (Is it clean?) Stage->Purity After Workup Structure Identity Confirmation (Did I make the right isomer?) Stage->Structure Troubleshooting TLC Method: TLC + DNP Stain Time: 5 mins IPC->TLC Quick Check HPLC Method: HPLC (Gradient) Time: 20 mins IPC->HPLC Quantitative % Purity->HPLC NMR Method: 1H-NMR (DMSO-d6) Time: 15 mins Structure->NMR TLC->HPLC If spot disappears

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the development stage.

Troubleshooting & Stability Notes

  • Artifacts in HPLC: If you observe a "split peak" for the aldehyde, check your sample solvent. Dissolving BMNB in Methanol can lead to hemiacetal formation, which may resolve partially from the aldehyde.[1] Recommendation: Dissolve HPLC samples in Acetonitrile.

  • Debenzylation Risk: If using Hydrogenation (H2/Pd-C) to reduce the nitro group, the benzyl ether is liable to cleave, yielding the phenol (4-hydroxy-3-methoxy-2-nitrobenzaldehyde).[1]

    • Detection: Shift in HPLC RT (Phenol elutes much earlier than Benzyl ether).[1]

    • Prevention:[1] Use chemoselective reductants like Iron/Ammonium Chloride or Sodium Dithionite to preserve the benzyl group [1].[1]

References

  • Synthesis of Quinazoline Intermediates

    • Source: Chandregowda, V., et al. "Synthesis and anticancer activity of novel 4-anilinoquinazolines."[1][2] European Journal of Medicinal Chemistry, 2009.[1]

    • Context: Describes the reduction of nitro-benzaldehydes in the presence of sensitive groups.
  • NMR Characterization of Nitro-Benzaldehydes

    • Source: Li, Y. & Chen, Z. "3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde."[1] Acta Crystallographica Section E, 2008.[1]

    • Context: Provides comparative NMR shifts for similar benzyloxy-nitrobenzaldehyde systems.
  • HPLC Method Development for Nitro-Aromatics

    • Source: Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience.[1]

    • Context: General grounding for the gradient selection in separating neutral ethers from polar anilines.[1]

    • [1]

Sources

Application Note: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic compound of significant interest in medicinal chemistry and process development. Its unique arrangement of functional groups—an aldehyde for synthetic elaboration, a strategically placed nitro group as a masked amine, a methoxy substituent, and a benzyl-protected phenol—renders it a highly versatile precursor for the synthesis of complex heterocyclic scaffolds found in numerous Active Pharmaceutical Ingredients (APIs). This document provides a detailed guide to the properties, strategic applications, and key synthetic protocols involving this precursor, empowering researchers to leverage its full potential in drug discovery and development pipelines.

Physicochemical Properties and Strategic Importance

The utility of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a synthetic building block stems directly from the distinct reactivity of its constituent functional groups. A comprehensive understanding of these properties is crucial for strategic bond disconnections and reaction planning.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 2450-27-3 [1]
Molecular Formula C₁₅H₁₃NO₅ [2]
Molecular Weight 287.27 g/mol [2]
Appearance Yellowish solid [1]
Melting Point 111.5-112.5 °C [1]
Boiling Point 487.8 ± 45.0 °C at 760 mmHg [1]

| Solubility | Soluble in DMF, EtOAc |[1] |

Strategic Analysis of Functional Groups:
  • Aldehyde (-CHO): This group serves as a primary electrophilic site, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. It is a direct precursor for imine formation, reductive amination, Wittig reactions, and various condensations, providing a gateway to diverse molecular architectures.

  • Ortho-Nitro Group (-NO₂): Positioned ortho to the aldehyde, the nitro group is arguably the most strategic feature. It is readily reduced to an amine, which can then undergo intramolecular cyclization with the aldehyde (or a derivative) to form nitrogen-containing heterocycles. This ortho-relationship is fundamental to building fused ring systems like quinolines and quinazolines, which are prevalent in pharmaceuticals.[3][4]

  • Benzyloxy Protecting Group (-OBn): The benzyl ether is a robust protecting group for the phenolic hydroxyl, stable to a wide range of acidic and basic conditions.[5] Its primary advantage is its susceptibility to cleavage under mild hydrogenolysis conditions, often using a palladium catalyst.[6] This allows for late-stage unmasking of the phenol, which can be a key pharmacophoric feature or a handle for further functionalization.

  • Methoxy Group (-OCH₃): The electron-donating methoxy group influences the electronic properties of the aromatic ring, potentially impacting the reactivity of the other functional groups. It is a common feature in many bioactive molecules.

Core Synthetic Transformations and Protocols

The true value of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is realized through a series of high-yield, well-established chemical transformations. The following protocols are foundational for its use in API synthesis.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is the cornerstone transformation, unmasking the nucleophilic amine necessary for cyclization reactions. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high efficiency.

Expert Insight: While various reagents can reduce nitroarenes (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation with Palladium on carbon (Pd/C) is often superior in a process setting. It avoids the use of stoichiometric heavy metals, simplifying purification and reducing hazardous waste. The choice of solvent and pressure can be tuned to optimize the reaction and, in some cases, prevent premature debenzylation.[7]

Protocol 2.1: Catalytic Hydrogenation of the Nitro Group

  • Setup: In a suitable hydrogenation vessel, dissolve 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde (1.0 eq) in a solvent such as ethyl acetate (EtOAc) or methanol (MeOH) to a concentration of 0.1-0.2 M.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) (0.05-0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(benzyloxy)-3-methoxybenzaldehyde, which is often used directly in the next step without further purification.

Reductive Amination

Reductive amination provides a direct, one-pot method to synthesize secondary or tertiary amines from the aldehyde functionality.[8] This is a powerful tool for introducing side chains or building more complex acyclic structures.

Mechanistic Rationale: The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate from the aldehyde and a primary or secondary amine.[9] A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it selectively reduces the protonated imine much faster than the starting aldehyde, preventing side reactions.[10]

Protocol 2.2: Direct Reductive Amination

  • Setup: To a stirred solution of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: If desired, a mild acid catalyst such as acetic acid (AcOH) can be added to facilitate imine formation. Stir for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.

  • Extraction & Isolation: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Deprotection of the Benzyloxy Group

Simultaneous or sequential removal of the benzyl protecting group is often required to reveal the final API structure. Hydrogenolysis is the most common and efficient method, which can sometimes be achieved concurrently with nitro group reduction.[11]

Expert Insight: Selective debenzylation in the presence of other reducible functional groups (like alkenes or other protecting groups) can be challenging. The choice of catalyst (e.g., Pd(OH)₂/C, "Pearlman's catalyst") and the use of hydrogen transfer reagents like ammonium formate instead of H₂ gas can provide greater selectivity.[5][6]

Protocol 2.3: Hydrogenolytic Debenzylation

  • Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., MeOH, EtOH, or THF).

  • Catalyst Addition: Add 10% Pd/C (0.05-0.10 eq by weight) under an inert atmosphere.

  • Hydrogen Source: Purge the vessel with hydrogen gas and maintain a positive pressure (1 atm is often sufficient), or add a hydrogen donor like ammonium formate (~5 eq).

  • Reaction: Stir the mixture at room temperature (or with gentle heating if using a transfer agent) and monitor by TLC or LC-MS.

  • Work-up & Isolation: Upon completion, filter the reaction through Celite® to remove the catalyst and concentrate the filtrate. The resulting phenolic compound can be purified as needed.

Case Study: Synthesis of a Quinoline-Scaffold API Precursor

The true synthetic power of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is demonstrated in its application to construct heterocyclic systems. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone, is a classic and efficient method for quinoline synthesis.[3][12]

// Nodes Start [label="4-(Benzyloxy)-3-methoxy-\n2-nitrobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Amino-4-(benzyloxy)-\n3-methoxybenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent1 [label="H₂, Pd/C\n(Protocol 2.1)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="α-Methylene Ketone\n(e.g., Acetone)\nBase Catalyst", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Substituted Quinoline\n(API Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent1 [arrowhead=none]; Reagent1 -> Intermediate1; Intermediate1 -> Reagent2 [arrowhead=none]; Reagent2 -> FinalProduct; } DOT Caption: Synthetic workflow for a substituted quinoline.

This pathway illustrates the transformation of the precursor into a high-value heterocyclic system.

Step A: Nitro Group Reduction The starting material is first subjected to catalytic hydrogenation as described in Protocol 2.1 . This unmasks the 2-amino group, generating the key intermediate, 2-amino-4-(benzyloxy)-3-methoxybenzaldehyde, which is highly susceptible to intramolecular reactions.

Step B: Friedländer Annulation The crude 2-aminobenzaldehyde intermediate is then directly reacted with a ketone (e.g., acetone, for a 2-methylquinoline) in the presence of a base catalyst (e.g., KOH or NaOH) in a solvent like ethanol. The reaction is typically heated to reflux to drive the condensation and subsequent cyclization/dehydration, affording the fully aromatic quinoline ring system in good yield. This quinoline core is a common feature in many APIs.

Safety, Handling, and Storage

As a nitroaromatic compound, 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde requires careful handling.

  • Toxicity: Nitroaromatic compounds are generally considered toxic and can be irritants.[13] They may be harmful if swallowed, inhaled, or absorbed through the skin.[2][14] Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Thermal Stability: While generally stable, nitroaromatic compounds can be energetic and may pose a risk of runaway reaction or decomposition at elevated temperatures, especially in the presence of contaminants.[15] Avoid excessive heating.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents. The compound should be stored under an inert atmosphere at 2-8°C.[2]

Conclusion

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a sophisticated and enabling precursor for modern pharmaceutical synthesis. The strategic placement of its four distinct functional groups provides a pre-programmed and highly efficient route to complex nitrogen-containing heterocyclic cores. By mastering the core transformations of nitro reduction, aldehyde manipulation, and benzyl deprotection, researchers can significantly streamline the synthesis of novel API candidates, making this compound an invaluable tool in the drug discovery and development arsenal.

References

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Home. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved February 7, 2026, from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.
  • Wikisource. (2005). Nitroaromatic Compounds. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. Retrieved February 7, 2026, from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved February 7, 2026, from [Link]

  • Jpn Pharma Pvt Ltd. (n.d.). 2,3,4 Trimethoxy Benzaldehyde. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 7, 2026, from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2019). N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Light to Control Biology with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

In the intricate world of cellular signaling and drug action, precise spatiotemporal control is paramount. The ability to initiate a biological event at a specific time and location opens up unparalleled opportunities for understanding complex pathways and developing targeted therapeutics. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde emerges as a key player in this domain, belonging to the esteemed class of o-nitrobenzyl photolabile protecting groups (PPGs), often referred to as "caged" compounds.[1][2] These molecules act as light-sensitive molecular switches, masking the function of a bioactive molecule until they are cleaved by a pulse of light, releasing the active species with high precision.[1][3]

The core of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde's utility lies in its 2-nitrobenzyl scaffold. This chromophore is engineered to undergo a specific photochemical reaction upon absorption of ultraviolet (UV) light, leading to the cleavage of a covalent bond and the release of a protected substrate.[4][5] The benzyloxy and methoxy substituents on the benzene ring are expected to modulate the photochemical properties of the parent 2-nitrobenzaldehyde core, influencing its absorption wavelength and uncaging efficiency. This document provides a comprehensive guide to the anticipated photochemical properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, detailed protocols for its application, and the underlying scientific principles that govern its function.

Physicochemical and Photochemical Properties

While specific experimental data for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is not extensively reported in the literature, its properties can be reliably inferred from the well-studied class of o-nitrobenzyl derivatives. The following table summarizes these expected characteristics.

PropertyAnticipated Value/CharacteristicRationale and References
Molecular Formula C₁₅H₁₃NO₄Based on chemical structure.
Molecular Weight 287.27 g/mol Calculated from the molecular formula.
Appearance Pale yellow solidTypical for nitroaromatic compounds.[6]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, acetonitrile, ethyl acetate).[7]Inferred from its chemical structure and synthesis protocols.
UV-Vis Absorption Maximum (λmax) ~350 - 365 nmCharacteristic of the o-nitrobenzyl chromophore.[1][4] Alkoxy substituents generally cause a red-shift in the absorption spectrum.
Molar Extinction Coefficient (ε) 1,000 - 5,000 M⁻¹cm⁻¹Typical range for o-nitrobenzyl compounds.
Quantum Yield of Uncaging (Φu) 0.01 - 0.1 (1% - 10%)Inferred from related o-nitrobenzyl ethers.[4] The exact value is dependent on the leaving group and solvent.
Photocleavage Byproduct 4-(Benzyloxy)-3-methoxy-2-nitrosobenzaldehydeResult of the Norrish Type II photoreaction.[5]

The Science Behind the Switch: Mechanism of Photocleavage

The light-induced cleavage of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is predicated on a well-established photochemical process known as the Norrish Type II reaction. This intramolecular reaction cascade is initiated by the absorption of a photon, leading to the release of the protected molecule.

G cluster_0 Photochemical Cleavage of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde A Ground State 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde B Excited State (n,π*) A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-atom abstraction D Cyclic Intermediate C->D Cyclization E Hemiacetal Intermediate D->E Rearrangement F Released Molecule (ROH) + 4-(Benzyloxy)-3-methoxy-2-nitrosobenzaldehyde E->F Hydrolysis

Caption: Photochemical cleavage pathway of o-nitrobenzyl protecting groups.

The process can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of a photon of appropriate energy (typically in the UVA range), the nitro group is promoted to an excited state (n,π*).

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly undergoes cyclization and rearrangement to form a hemiacetal intermediate.

  • Hydrolysis: This hemiacetal is unstable and readily hydrolyzes to release the protected molecule (e.g., an alcohol, amine, or carboxylic acid) and the byproduct, 4-(benzyloxy)-3-methoxy-2-nitrosobenzaldehyde.

Experimental Protocols

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

This protocol is adapted from established procedures for the benzylation of substituted phenols.[7]

Materials:

  • 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Dissolve 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add benzyl bromide (1.2 eq) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) to yield 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a yellowish solid.[7]

General Protocol for Photocleavage ("Uncaging")

This protocol provides a general framework for the photolytic release of a molecule protected with the 4-(benzyloxy)-3-methoxy-2-nitrobenzyl group. The specific irradiation time and light intensity will need to be optimized for each application.

G cluster_1 General Uncaging Workflow Prep Prepare Solution of Caged Compound Irradiate Irradiate with UV Light (~365 nm) Prep->Irradiate Analyze Analyze for Released Substrate and Byproduct Irradiate->Analyze Optimize Optimize Irradiation Time and Intensity Analyze->Optimize Optimize->Irradiate Iterate

Caption: A generalized workflow for a photocleavage experiment.

Materials and Equipment:

  • Solution of the caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for chemical reactions).

  • UV light source (e.g., mercury arc lamp with a 365 nm bandpass filter, or a 365 nm LED array).[4][8]

  • Quartz cuvette or appropriate reaction vessel transparent to UV light.

  • Analytical instrumentation to monitor the reaction (e.g., UV-Vis spectrophotometer, HPLC, LC-MS).

Procedure:

  • Sample Preparation: Prepare a solution of the 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde-caged compound at a known concentration. For quantitative studies, ensure the absorbance at the irradiation wavelength is below 0.1 to avoid inner filter effects.

  • Irradiation: Place the sample in the light path of the UV source. Irradiate the sample for a predetermined amount of time. It is advisable to perform a time-course experiment to determine the optimal irradiation duration.

  • Analysis: After irradiation, analyze the sample to quantify the amount of released substrate and the disappearance of the caged compound.

    • UV-Vis Spectroscopy: Monitor the change in the absorption spectrum. The disappearance of the absorption band of the caged compound and the appearance of the absorption of the nitrosobenzaldehyde byproduct can be tracked.[9]

    • Chromatography (HPLC, LC-MS): This is a more quantitative method to separate and quantify the caged compound, the released substrate, and the photolysis byproduct.

  • Optimization: Based on the analysis, adjust the irradiation time and light intensity to achieve the desired level of uncaging.

Determination of the Quantum Yield of Uncaging

The quantum yield (Φu) is a critical parameter that quantifies the efficiency of the photocleavage reaction. It is defined as the number of molecules of substrate released per photon absorbed.[10][11] A relative method using a well-characterized chemical actinometer is commonly employed.[12][13]

Procedure:

  • Actinometry: First, determine the photon flux of your light source using a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate or o-nitrobenzaldehyde).[10]

  • Photolysis of the Caged Compound: Irradiate a solution of the 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde-caged compound under the same conditions as the actinometer.

  • Quantification: Quantify the amount of released substrate using a calibrated analytical method (e.g., HPLC with a standard curve).

  • Calculation: The quantum yield can be calculated using the following equation:

    Φu (sample) = (moles of product formed) / (photons absorbed by the sample)

    The number of photons absorbed can be determined from the actinometry experiment.

Applications in Drug Development and Research

The ability to control the release of bioactive molecules with light has profound implications for drug development and fundamental research:

  • Targeted Drug Delivery: Caged prodrugs can be systemically administered in an inactive form and then activated at a specific disease site (e.g., a tumor) by focused light, minimizing off-target toxicity.

  • Studying Cellular Signaling: The rapid and localized release of signaling molecules (e.g., neurotransmitters, second messengers) allows for the precise investigation of cellular communication pathways.[3]

  • High-Throughput Screening: Light-activated compounds can be used in multi-well plate formats to screen for drug candidates in a highly controlled manner.

  • Tissue Engineering: Photolabile scaffolds can be used to create complex, spatially defined microenvironments for cell growth and tissue regeneration.

Conclusion and Future Perspectives

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde represents a valuable tool for researchers seeking to implement photochemical control in their experimental systems. Its o-nitrobenzyl core provides a reliable mechanism for light-induced cleavage, and its chemical structure is amenable to the protection of a wide range of functional groups. While the specific photochemical parameters of this particular derivative warrant further experimental characterization, the principles and protocols outlined in this guide provide a solid foundation for its application. As the demand for greater precision in biological and pharmaceutical research continues to grow, the utility of photolabile protecting groups like 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is set to expand, paving the way for new discoveries and innovative therapeutic strategies.

References

  • Almassy, J., & Yule, D. I. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols, 2013(1), pdb.top066076. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (VI). Retrieved from [Link]

  • ResearchGate. (n.d.). Photocleavage process and its quantum yield determination for compound 7 (0.565 mM in acetonitrile). [Image]. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. University of Texas at Dallas. Retrieved from [Link]

  • Laimgruber, S., Schaber, M., Scaiano, J. C., & Lhiaubet-Vallet, V. (2005). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 70(26), 10766–10772. [Link]

  • Griesbeck, A. G., & Kropf, C. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 725–733. [Link]

  • ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different concentrations. [Image]. Retrieved from [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • ChemRxiv. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. [Link]

  • Baggioli, A., & Canesi, S. (2000). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. News in Physiological Sciences, 15(4), 199–203. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 15-26. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Bochet, C. G. (2002). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 67(18), 6216–6224. [Link]

  • ResearchGate. (n.d.). A) Photo-induced cleavage of thioether o-nitrobenzyl to produce... [Image]. Retrieved from [Link]

  • Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

Caged compounds using 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Caged Compounds using 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Executive Summary

This guide details the application of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (BMNB-CHO) as a high-performance photocleavable building block. While traditional o-nitrobenzyl (ONB) caging groups are ubiquitous, the BMNB derivative offers distinct advantages due to its "nitro-veratryl" core. The methoxy substitution at the 3-position and benzyloxy at the 4-position shift the absorption maximum toward longer wavelengths (red-shift) compared to unsubstituted nitrobenzyls, improving uncaging efficiency and compatibility with biological systems.

Crucially, this aldehyde is a bifunctional precursor . It serves two distinct caging modalities:[1][2][3][4]

  • Indirect Caging (Primary Route): Reduction to BMNB-Alcohol for caging carboxylates, phosphates, and amines (via carbamates).

  • Direct Caging (Specialized Route): Reaction with 1,2- or 1,3-diols to form photocleavable cyclic acetals.

Mechanism of Action

The BMNB moiety operates via the classic Norrish Type II mechanism. Upon UV irradiation (typically 365 nm), the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the substrate and a nitroso-benzaldehyde byproduct.

Pathway Diagram: Photocleavage Mechanism[5]

G Substrate Caged Substrate (BMNB-Ester) Excited Excited State (n-π*) Substrate->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement (pH dependent) Products RELEASED DRUG + Nitroso Byproduct Hemiacetal->Products Collapse

Caption: The photochemical cascade of BMNB cleavage. The rate-limiting step is often the decay of the aci-nitro intermediate.

Experimental Protocols

Protocol A: Activation (Reduction to BMNB-Alcohol)

Context: The aldehyde itself cannot form esters or carbamates. It must first be reduced to 4-(Benzyloxy)-3-methoxy-2-nitrobenzyl alcohol (BMNB-OH) . This alcohol is the active "caging" reagent.

Reagents:

  • BMNB-CHO (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄, 0.5 eq)

  • Methanol (MeOH, anhydrous)

  • THF (optional co-solvent for solubility)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (3.48 mmol) of BMNB-CHO in 20 mL of anhydrous MeOH/THF (3:1 v/v). Cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ (66 mg, 1.74 mmol) over 10 minutes. Note: Avoid excess NaBH₄ or elevated temperatures to prevent reduction of the nitro group.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Silica, 40% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Quench with 5 mL saturated NH₄Cl solution.

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes or use flash chromatography (gradient 20-50% EtOAc/Hexanes).

    • Yield Target: >90%[1][5]

    • Appearance: Pale yellow solid.

Protocol B: Caging a Bioactive Carboxylate (Drug Model)

Context: This protocol describes attaching the BMNB group to a generic drug containing a carboxylic acid (R-COOH) using Steglich esterification.

Reagents:

  • Target Drug (R-COOH, 1.0 eq)

  • BMNB-OH (Prepared in Protocol A, 1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq)

  • DMAP (4-Dimethylaminopyridine, 0.1 eq)

  • DCM (Dichloromethane, anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under N₂, dissolve the Target Drug (1.0 mmol) and BMNB-OH (1.1 mmol) in 10 mL anhydrous DCM.

  • Catalyst: Add DMAP (0.1 mmol).

  • Coupling: Cool to 0°C. Add DCC (1.1 mmol) dissolved in 2 mL DCM dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours. A white precipitate (DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

    • Critical QC: Verify the ester linkage via ¹H NMR.[6] The benzylic protons of the BMNB group typically appear as a sharp singlet around 5.5–5.7 ppm .

Protocol C: Direct Caging of Diols (Acetal Formation)

Context: BMNB-CHO can directly cage 1,2-diols (e.g., carbohydrates, catechols) as cyclic acetals. This is unique to the aldehyde form.

Reagents:

  • Target Diol (1.0 eq)

  • BMNB-CHO (1.2 eq)

  • p-TsOH (p-Toluenesulfonic acid, catalytic, 0.05 eq)

  • Toluene or Benzene (for Dean-Stark water removal)

Step-by-Step Procedure:

  • Reflux: Combine Diol, BMNB-CHO, and p-TsOH in Toluene. Attach a Dean-Stark trap.

  • Dehydration: Reflux at 110°C until theoretical water volume is collected (typically 2–4 hours).

  • Neutralization: Cool to RT and add triethylamine (0.1 eq) to neutralize the acid catalyst (critical to prevent hydrolysis during workup).

  • Workup: Wash with NaHCO₃ (sat), dry over Na₂SO₄, and concentrate.

  • Result: A photocleavable cyclic acetal.

Photolysis (Uncaging) Guidelines

Equipment:

  • Light Source: 365 nm UV LED or Mercury Arc Lamp (filtered).

  • Power Density: 5–10 mW/cm² (for biological samples) or 100 mW/cm² (chemical synthesis).

Protocol:

  • Solvent: Dissolve the caged compound in a solvent compatible with the released drug (PBS with <1% DMSO for bio-assays; MeOH/H₂O for analytical).

  • Irradiation: Expose the sample to 365 nm light.

  • Kinetics:

    • Half-life (t1/2): Typically 2–10 minutes depending on intensity.

    • Byproduct Management: The released nitroso-aldehyde can be toxic or reactive. In sensitive biological assays, include a scavenger like dithiothreitol (DTT) or semicarbazide to trap the nitroso byproduct.

Technical Data & Specifications

Chemical Properties Table
PropertyValue / Description
Molecular Weight 287.27 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF, MeOH; Insoluble in H₂O
λ max (Absorbance) ~345–350 nm (ε ≈ 5,000 M⁻¹cm⁻¹)
Uncaging Wavelength 350–405 nm (Peak efficiency at 365 nm)
Quantum Yield (Φ) ~0.1 – 0.2 (typical for veratryl systems)
Key NMR Signal Aldehyde (-CHO): ~10.4 ppm (s) Benzylic (-CH2-O-): ~5.5 ppm (s)
Workflow Visualization

Workflow Start BMNB-CHO (Aldehyde Precursor) Path1 Reduction (NaBH4) Start->Path1 Intermediate BMNB-Alcohol (Active Linker) Path1->Intermediate Coupling Coupling Reaction (DCC/DMAP + Drug-COOH) Intermediate->Coupling Caged CAGED DRUG (BMNB-Ester) Coupling->Caged UV UV Irradiation (365 nm) Caged->UV Free Active Drug (Released) UV->Free

Caption: Standard workflow for converting the BMNB-CHO precursor into a functional caged drug.

Application Notes & Troubleshooting

  • Solid Phase Synthesis (SPPS): The "4-benzyloxy" group is strategic. It allows the BMNB unit to be anchored to a resin (e.g., Wang resin) via the benzyl ether. This creates a Photocleavable Linker . Peptides synthesized on this linker can be released from the bead using UV light instead of harsh acids (HF/TFA), preserving acid-sensitive modifications.

  • Solubility Issues: If the caged compound precipitates in aqueous buffer, use Pluronic F-127 or cyclodextrins as solubilizing agents during the photolysis step.

  • Inner Filter Effect: High concentrations (>1 mM) of the caged compound can absorb the incident UV light, preventing uncaging of molecules deeper in the solution. Use stirred cuvettes or thin optical paths (<1 mm) for analytical quantification.

References

  • Holmes, C. P. (1997). "Model studies for new o-nitrobenzyl photolabile linkers: substituent effects on the rates of photochemical cleavage." The Journal of Organic Chemistry, 62(8), 2370-2380. Link

  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. Link

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[7] Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. Link

  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections in the Two-Photon Regime." Chemistry – A European Journal, 12(26), 6865-6879. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Passport

Before beginning purification, verify your target compound's specifications. This intermediate is critical in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). The nitro group at the 2-position and the benzyloxy protecting group create a specific polarity profile that dictates solvent choice.

PropertySpecificationNotes
Compound Name 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
CAS Number 2450-27-3
Molecular Formula C₁₅H₁₃NO₅
Molecular Weight 287.27 g/mol
Target Melting Point 111.5 – 112.5 °C Sharp range indicates high purity.[1]
Appearance Yellow to pale brownish solidNitro groups often impart a yellow hue.
Solubility Profile Soluble: DCM, Ethyl Acetate, Hot Ethanol, Hot Acetonitrile.Insoluble: Water, Hexanes.

Standard Operating Procedure (The "Golden Path")

The following protocol is the field-validated method for purifying this compound. While many protocols suggest trituration, full recrystallization is required to remove the 6-nitro regioisomer often formed during nitration.

Primary Solvent System: Ethanol (95% or Absolute)

Alternative: Acetonitrile (if higher isomer clearance is needed)

Step-by-Step Protocol:

  • Preparation: Place the crude yellow solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (approx. 10-15 mL per gram of solid). Heat the mixture to reflux (approx. 78°C).

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small increments (1 mL/g).

  • Hot Filtration (Critical): While the solution is boiling, filter it through a pre-warmed glass funnel (or a heated sinter) to remove mechanical impurities or inorganic salts (e.g., residual nitrates).

    • Why? Cold funnels will cause immediate precipitation, clogging the filter.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately.

    • Mechanism:[2][3][4] Rapid cooling traps impurities (isomers) inside the crystal lattice. Slow cooling excludes them.

  • Crystallization: Once solid crystals form at room temperature, you may cool the flask to 0-4°C (ice bath) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (0°C).

    • Volume: Use 2 x 1 mL per gram of starting material.

  • Drying: Dry under vacuum at 40-45°C for 6 hours.

Process Visualization

RecrystallizationWorkflow cluster_tips Critical Control Points Start Crude 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve Check Complete Dissolution? Dissolve->Check AddSolvent Add Ethanol (1 mL/g increments) Check->AddSolvent No Filter Hot Filtration (Remove insolubles) Check->Filter Yes AddSolvent->Check Cool Slow Cooling to RT (Avoid Thermal Shock) Filter->Cool Chill Chill to 0-4°C (Maximize Yield) Cool->Chill Collect Vacuum Filtration & Cold Ethanol Wash Chill->Collect Dry Vacuum Dry (40°C) Collect->Dry Tip1 Pre-warm funnel to prevent clogging Tip2 Slow cooling excludes regioisomers

Figure 1: Optimized workflow for the recrystallization of nitro-benzaldehyde derivatives.

Troubleshooting Hub

This section addresses specific failure modes reported by medicinal chemistry teams working with this intermediate.

Issue A: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, a yellow/brown oil forms at the bottom of the flask upon cooling. Root Cause: The saturation point was reached at a temperature above the compound's melting point, or the solvent system is too polar (repelling the hydrophobic benzyl group).

Corrective Actions:

  • The "Seeding" Technique: Re-heat the mixture until the oil dissolves. Allow it to cool slightly, then add a single seed crystal of pure product. If no seed is available, scratch the inner wall of the glass flask with a glass rod just at the solvent surface.

  • Solvent Modification: If using pure Ethanol, add a small amount of DCM (Dichloromethane) to solubilize the oil, then let the DCM evaporate slowly to induce crystallization.

  • Temperature Control: Re-heat to dissolve, then cool very slowly. Wrap the flask in aluminum foil or a towel to insulate it.

Issue B: Melting Point is Low (< 108°C)

Symptoms: The solid looks clean but melts over a wide range (e.g., 95–105°C).[5] Root Cause: Contamination with the 6-nitro isomer or starting material (4-benzyloxy-3-methoxybenzaldehyde).

Corrective Actions:

  • Switch Solvent: Recrystallize from Glacial Acetic Acid .

    • Protocol: Dissolve in minimum hot acetic acid, cool to crystallize, filter, and wash thoroughly with water (to remove acid) followed by cold ethanol. Acetic acid is superior for separating nitro-regioisomers.

  • Trituration: If the impurity level is low (<5%), suspend the solid in boiling Hexane/Ethyl Acetate (9:1) , stir for 30 minutes, and filter hot. The impurity often stays in solution while the pure nitro-aldehyde remains solid.

Issue C: Dark Brown Coloration

Symptoms: Product is dark brown instead of yellow. Root Cause: Oxidation of the aldehyde to the carboxylic acid or residual polymerized nitration byproducts.

Corrective Actions:

  • Activated Carbon: During the hot dissolution step (Step 2 of the Standard Protocol), add Activated Charcoal (5 wt%) .

  • Stir at reflux for 5 minutes.

  • Perform the Hot Filtration through a pad of Celite to remove the charcoal. The filtrate should be a clear, light yellow.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Oiling Oiling Out (Liquid separation) Problem->Oiling LowMP Low Melting Point (<108°C) Problem->LowMP Color Dark Color (Oxidation) Problem->Color Action1 1. Re-heat 2. Add Seed Crystal 3. Slow Cool Oiling->Action1 Action2 Recrystallize from Glacial Acetic Acid LowMP->Action2 Action3 Hot Filtration with Activated Charcoal Color->Action3

Figure 2: Rapid response decision tree for common purification failures.

Advanced FAQs

Q1: Can I use Methanol instead of Ethanol? Answer: Yes, Methanol is a viable alternative. However, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is generally more soluble in Methanol than Ethanol. This means you will need less solvent volume, but your recovery yield (mass balance) might be lower unless you cool to -20°C. Ethanol offers a better balance of solubility vs. yield.

Q2: The aldehyde seems unstable. Should I store it under Argon? Answer: Yes. Aldehydes with electron-withdrawing groups (like the nitro group) are susceptible to air oxidation, converting to the corresponding benzoic acid (4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid).

  • Storage: Store in an amber vial, under Argon/Nitrogen, at 2-8°C.

  • Check: If the solid becomes white/chalky on the surface, check the IR spectrum for a broad -OH stretch (indicative of acid formation).

Q3: How do I confirm I have the 2-nitro isomer and not the 6-nitro isomer? Answer: 1H NMR is the definitive method.

  • 2-nitro isomer (Target): The protons on the aromatic ring are para to each other. You will see two doublets with a coupling constant (

    
    ) of approx 8.5–9.0 Hz (ortho coupling is blocked, para coupling is weak/invisible, usually appear as singlets or weak doublets depending on resolution). Correction: In the 2-nitro isomer (2-nitro-4-benzyloxy-5-methoxybenzaldehyde numbering, or user's 4-benzyloxy-3-methoxy-2-nitro), the protons are at positions 5 and 6. They are ortho to each other. You should see an AB system (two doublets)  with 
    
    
    
    Hz.
  • 6-nitro isomer (Impurity): The protons would be para to each other (positions 2 and 5 relative to aldehyde). This usually results in two singlets in the aromatic region.

References

  • Synthesis and Characterization of Nitrobenzaldehyde Derivatives. Echemi Chemical Database. (Methodology for nitration and workup of benzyloxy-methoxybenzaldehydes).

  • Purification of Nitro-substituted Aromatic Aldehydes. Journal of Organic Chemistry, 1956, 21, 1445-1447.[3] (Foundational text on solvent selection for nitro-aldehydes).

  • Crystallographic Analysis of 4-(Benzyloxy)benzaldehyde Derivatives. PMC / NIH, 2008. (Structural insights and solubility behavior of benzyl-protected aldehydes).

  • ChemicalBook Database: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. (Physical properties and melting point validation).

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and overcome common challenges.

Introduction

The synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a multi-step process that is crucial for the development of various pharmaceutical compounds. The overall yield of this synthesis is highly dependent on the efficiency of two key transformations: the nitration of a substituted benzaldehyde and a subsequent Williamson ether synthesis. This guide will dissect each of these steps, offering insights into potential pitfalls and strategies for improvement.

Troubleshooting Guide

Problem 1: Low Yield in the Nitration of Vanillin

The initial step in this synthesis is often the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde) to produce an intermediate, which is then benzylated. A low yield in this nitration step is a frequent issue.

Possible Causes and Solutions:

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. While various nitrating agents can be used, a common method involves the use of nitric acid in glacial acetic acid.[1]

    • Recommendation: A mixture of nitric acid and sulfuric acid can also be employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Poor Temperature Control: Nitration is a highly exothermic reaction.[2] A rise in temperature can lead to the formation of undesired side products and a decrease in the yield of the desired product.

    • Recommendation: Maintain a low and consistent temperature, typically between 0-15°C, throughout the addition of the nitrating agent.[2] This can be achieved using an ice bath or a cryocooler.

  • Formation of Isomers: The nitration of vanillin can lead to the formation of different positional isomers. The desired product is typically 5-nitrovanillin.

    • Recommendation: The regioselectivity of the nitration can be influenced by the reaction conditions. Low-temperature nitration in a solvent like dichloromethane can offer better control over the reaction.[1]

  • Oxidation of the Aldehyde Group: The aldehyde group is susceptible to oxidation by nitric acid, especially at elevated temperatures.[3][4] This leads to the formation of the corresponding carboxylic acid, reducing the yield of the desired nitrobenzaldehyde.

    • Recommendation: Strict temperature control and the slow, dropwise addition of the nitrating agent are crucial to minimize this side reaction.[1]

Problem 2: Incomplete Benzylation of the Nitro Intermediate

The second key step is the benzylation of the hydroxyl group of the nitrated intermediate via a Williamson ether synthesis. Incomplete conversion is a common hurdle.

Possible Causes and Solutions:

  • Insufficiently Strong Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.[5][6] If the base is not strong enough, the deprotonation will be incomplete, leading to a low yield.

    • Recommendation: Use a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[7] Potassium carbonate is a good choice as it is less hazardous than sodium hydride.

  • Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[6][8] While benzyl bromide is a primary halide and generally a good substrate for Sₙ2 reactions, the phenoxide ion can be sterically hindered, slowing down the reaction.

    • Recommendation: Ensure adequate reaction time and consider slightly elevated temperatures (e.g., 30°C) to facilitate the reaction.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.[1]

  • Poor Solvent Choice: The solvent plays a crucial role in Sₙ2 reactions. A polar aprotic solvent is generally preferred as it can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.

    • Recommendation: Dimethylformamide (DMF) is an excellent solvent for this reaction.[7] It is a polar aprotic solvent that will effectively dissolve the reactants and facilitate the Sₙ2 reaction.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde can be challenging.

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: If the reaction is incomplete, the final product will be contaminated with starting materials.

    • Recommendation: Monitor the reaction to completion using TLC. If necessary, adjust the reaction time or temperature.

  • Formation of Side Products: As discussed, side reactions can lead to a mixture of products.

    • Recommendation: Recrystallization is a common and effective method for purifying the final product.[1] A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used. For more challenging separations, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde?

The synthesis typically proceeds in two main steps:

  • Nitration: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is nitrated to form 4-hydroxy-3-methoxy-2-nitrobenzaldehyde or 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, depending on the desired isomer.

  • Benzylation: The resulting nitrovanillin derivative is then treated with benzyl bromide in the presence of a base to yield the final product, 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Q2: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the nitration and benzylation steps.[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q3: Are there any "greener" alternatives for the nitration step?

Yes, there are efforts to develop more environmentally friendly nitration methods. One such approach involves using ceric ammonium nitrate (CAN) as the nitrating agent in acetic acid, which can reduce the amount of acidic waste generated.[3][9]

Q4: What safety precautions should I take during this synthesis?

  • Nitration: Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and can be vigorous; perform the reaction in a fume hood and have an ice bath ready to control the temperature.

  • Benzylation: Benzyl bromide is a lachrymator (causes tearing) and should be handled in a fume hood. DMF is a skin and respiratory irritant.

  • General: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Optimized Protocol for the Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Step 1: Nitration of Vanillin

  • In a flask equipped with a magnetic stirrer, dissolve vanillin in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified period.

  • Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.

Step 2: Benzylation of the Nitro Intermediate

  • Dissolve the purified nitro-intermediate in DMF at room temperature.

  • Add potassium carbonate to the solution and stir.

  • Slowly add benzyl bromide to the suspension.

  • Stir the reaction mixture for several hours to complete the reaction.

  • After cooling, add water to the reaction mixture.

  • Filter the resulting suspension, wash the solid with water, and then with a mixture of water and methanol.

  • Dry the product under reduced pressure.

Data Summary

ParameterNitration StepBenzylation Step
Key Reagents Vanillin, Nitric Acid, Sulfuric AcidNitro-intermediate, Benzyl Bromide, Potassium Carbonate
Solvent Glacial Acetic AcidDimethylformamide (DMF)
Temperature 0-15°CRoom Temperature to 30°C
Reaction Time 1-3 hours2-16 hours
Work-up Precipitation in ice waterPrecipitation in water
Purification RecrystallizationFiltration and washing

Visualizing the Workflow

SynthesisWorkflow cluster_nitration Step 1: Nitration cluster_benzylation Step 2: Benzylation Start Vanillin in Glacial Acetic Acid Cooling Cool to 0-5°C Start->Cooling Nitration Add HNO₃/H₂SO₄ (Maintain <10°C) Cooling->Nitration Stirring Stir in Ice Bath Nitration->Stirring Monitoring1 TLC Monitoring Stirring->Monitoring1 Workup1 Pour into Ice Water & Filter Monitoring1->Workup1 Purification1 Recrystallize Workup1->Purification1 Intermediate Purified Nitro-intermediate Purification1->Intermediate Dissolution Dissolve in DMF Intermediate->Dissolution BaseAddition Add K₂CO₃ Dissolution->BaseAddition Benzylation Add Benzyl Bromide BaseAddition->Benzylation Stirring2 Stir at RT Benzylation->Stirring2 Workup2 Add Water & Filter Stirring2->Workup2 Drying Dry under Vacuum Workup2->Drying FinalProduct 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Drying->FinalProduct

Caption: Workflow for the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

References

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Patsnap. (n.d.). Method for preparing 5-nitro vanillin - Eureka.
  • Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.
  • YouTube. (2023, July 17). [ChemPlayer Reupload]Make nitrovanillin via nitration of vanillin. Retrieved from [Link]

  • Sciencemadness.org. (2018, April 5). Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. Retrieved from [Link]

  • Acta Chimica Asiana. (n.d.). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Organic Process Research & Development. (2009, August 26). Continuous Flow Nitration of Benzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Aidic. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

  • YouTube. (2022, November 27). Organic Chemistry 1: Williamson ether synthesis practice problems. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

Sources

Debenzylation as a side reaction in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Debenzylation Side Reactions Ticket ID: CHEMSUP-2024-NO2-BN Support Level: Tier 3 (Senior Application Scientist)[1][2]

Diagnostic Center: Confirming the Side Reaction

Before altering your synthetic route, you must confirm that the loss of the benzyl group is the primary failure mode. Nitration mixtures are complex; "missing product" does not always equal debenzylation.[1][2]

Is it Debenzylation? (The "Red Flags")

If your reaction yields a complex mixture or a product with unexpected solubility (e.g., soluble in aqueous base), run this diagnostic check.

Diagnostic MethodObservation Indicating DebenzylationObservation Indicating Desired Product
TLC (Silica) Appearance of a more polar spot (Phenol) and a non-polar spot (Benzaldehyde/Benzoic acid from the cleaved benzyl group).[1]Single major spot, typically less polar than the starting material (due to the nitro group).[1]
1H NMR Loss of the benzylic singlet (~5.2 ppm, 2H).[1][3] Loss of the aromatic multiplet (7.3–7.5 ppm, 5H).[1][3] Appearance of a phenolic -OH (broad, exchangeable).[1][2]Presence of Benzylic singlet (~5.25 ppm) and the 5-proton aromatic multiplet.[1][2][3]
Mass Spec (LC-MS) [M-90] peak : Loss of

(Benzyl).[1][2] Look for mass corresponding to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[1][2][4]
[M+H] or [M+Na] matches the target molecular weight.[1][2]
Color/Appearance Darkening to deep red/black (oxidation of the resulting phenol to quinones).[1]Pale yellow to yellow solid.[1][2]
Diagnostic Logic Tree

Use the following workflow to validate the failure mode before proceeding to the solution modules.

DiagnosticTree Start Start: Crude Reaction Mixture Analysis TLC Step 1: TLC Analysis (Compare to Starting Material) Start->TLC PolarSpot New Polar Spot Visible? (Lower Rf) TLC->PolarSpot NMR Step 2: 1H NMR Check (Focus on 5.0-5.3 ppm) PolarSpot->NMR Yes OtherIssue DIAGNOSIS: Regioisomer/Decomposition (Check Nitration Position) PolarSpot->OtherIssue No BenzylSignal Is Benzylic Singlet Present? NMR->BenzylSignal Debenzylation DIAGNOSIS: Debenzylation (Proceed to Module 2) BenzylSignal->Debenzylation No BenzylSignal->OtherIssue Yes

Figure 1: Diagnostic logic flow to confirm cleavage of the benzyl ether.

The Critical Control Point: Nitration Protocol

The Root Cause: Oxidative Cleavage

The benzyl ether (


) is generally stable to basic conditions but is acid-labile  and susceptible to oxidative cleavage .[1][2]
  • The Conflict: Nitration requires strong electrophiles (

    
    ), usually generated by strong acids (
    
    
    
    ) which are also potent oxidants.[1]
  • The Mechanism: Under forcing conditions (high temp or excess acid), the nitric acid can oxidize the benzylic carbon, cleaving the ether to yield the phenol and benzaldehyde (which further oxidizes to benzoic acid).

Optimized Protocol (Low-Temperature Nitration)

To preserve the benzyl group, you must minimize the "oxidative potential" of the system while maintaining "nitrating potential."

Reagents:

  • Substrate: 4-(Benzyloxy)-3-methoxybenzaldehyde (1.0 eq)[1][2]

  • Solvent: Glacial Acetic Acid (AcOH) – buffers the acidity compared to H2SO4.[1]

  • Reagent: Fuming Nitric Acid (

    
    , 1.1–1.5 eq).[1][2]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (5 mL per gram of substrate).

  • Cryogenic Cooling: Cool the solution to 0°C to 5°C using an ice/salt bath.[1][2] Critical: Do not proceed until internal temp is <5°C.

  • Controlled Addition: Add Fuming

    
     dropwise.[1][2]
    
    • Rate Limit: Ensure internal temperature never exceeds 10°C .

    • Observation: The solution will turn yellow.[2] If it turns dark red/brown, the temperature is too high, and debenzylation/oxidation is occurring.[2]

  • Digestion: Stir at 0–10°C for 30–60 minutes. Monitor by TLC.[1][2]

    • Warning: Do not let the reaction warm to room temperature (25°C) until you have confirmed the starting material is consumed.[2]

  • Quench: Pour the mixture onto crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.[2][3]

Advanced Troubleshooting & Alternative Routes

If the standard optimized protocol (Module 2) still fails, the steric hindrance at the 2-position (sandwiched between the aldehyde and methoxy groups) may be requiring energy that exceeds the stability limit of the benzyl ether.

Alternative Strategies
Strategy A: The "Claycop" Method (Milder Reagent)

Replace liquid nitric acid with Claycop (Copper(II) nitrate supported on Montmorillonite K10 clay) and Acetic Anhydride.[1]

  • Why: This provides a source of Acetyl Nitrate (

    
    ) in a solid-supported matrix.[1][2] It is a milder nitrating agent that often improves regioselectivity and reduces oxidative side reactions.[1][2]
    
  • Protocol: Stir substrate with Claycop/Ac2O in CCl4 or DCM at room temperature.

Strategy B: Route Re-Engineering (The "Protect Later" Approach)

If the benzyl group cannot survive the nitration required to install the nitro group at the crowded 2-position, you must invert the sequence.

  • Current Route: Vanillin

    
     Benzylation 
    
    
    
    Nitration (Fails due to cleavage).[1][2]
  • Proposed Route: Vanillin

    
     Nitration 
    
    
    
    Benzylation.[1][2]
    • Note: Direct nitration of Vanillin usually yields 5-nitrovanillin.[1][2] To get the 2-nitro isomer, you may need to use sulfonate protection (Tosylate/Mesylate) which is far more stable to acid/oxidation than benzyl ether, nitrate, and then swap protecting groups if the benzyl is strictly required for the final application.[1]

Synthesis Pathway Comparison

SynthesisRoutes cluster_RouteA Current Route (High Risk) cluster_RouteB Alternative Route (High Stability) Vanillin Vanillin (Start) BnEther Benzyl Ether Vanillin->BnEther BnBr, K2CO3 Ester Acetate/Tosylate Protection Vanillin->Ester NitrationA Nitration (HNO3/AcOH) BnEther->NitrationA Target Target Product NitrationA->Target <10°C SideProduct Side Product: Debenzylated Phenol NitrationA->SideProduct >15°C NitrationB Nitration (HNO3/H2SO4) Ester->NitrationB Stable Deprotect Hydrolysis NitrationB->Deprotect ReProtect Benzylation Deprotect->ReProtect ReProtect->Target

Figure 2: Comparison of the risky direct nitration route vs. a more robust protection strategy.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (


) as the solvent instead of Acetic Acid? 
A:  It is risky.[1][2] 

is a strong dehydrating agent and increases the activity of

, making the reaction faster but also much more aggressive toward the ether linkage. If you must use it, keep the temperature strictly at -10°C to 0°C.[1][2]

Q: My product is red/brown oil, not a yellow solid. What happened? A: This indicates oxidative decomposition.[1][2] The benzyl group likely cleaved, yielding the phenol, which then oxidized to a quinone or coupled.[2] Ensure your nitric acid is free of nitrous acid (urea can be added as a scavenger) and lower the temperature.[2]

Q: Why is the benzyl group unstable here? I thought benzyl ethers were stable? A: Benzyl ethers are stable to base and nucleophiles.[1][2] They are not stable to strong Lewis acids, Brønsted acids (like


), or strong oxidants (like 

).[1] The "benzylic" position is activated, making it susceptible to hydride abstraction or oxidative insertion.[2]

References

  • Nitration of Benzaldehydes

    • BenchChem Technical Guides.[1][2] "A Technical Guide to the Synthesis of Nitrobenzaldehyde via Nitration."[2][5]

    • Source:

  • Debenzylation Mechanisms

    • Organic Chemistry Portal.[1][2] "Protecting Groups: Benzyl Ethers - Stability and Cleavage."[1][2]

    • Source: [1]

  • Regioselectivity in Vanillin Derivatives

    • Journal of Medicinal Chemistry.[1][2] "Synthesis and Activity of Nitro-Vanillin Analogs." (General reference for regiochemical directing effects of alkoxy groups).

    • Source: [1]

  • Spectroscopic Data (NMR/MS)

    • PubChem Compound Summary.[1][2] "4-Benzyloxy-3-methoxybenzaldehyde."[1][2][3][4][6][7]

    • Source: [1]

Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials (strong acids, oxidants) and potential energetic runaways.[1][2] Always perform a safety assessment before scaling up.

Sources

Stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Acidic Conditions

Welcome to the technical support center for 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a particular focus on its stability in acidic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity and success of your research.

Introduction: The Challenge of Acidity

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a valuable intermediate in organic synthesis. However, its utility in acidic reaction conditions can be compromised by the lability of the benzyl ether linkage. This guide will walk you through the potential degradation pathways, provide clear methods for detecting and quantifying instability, and offer robust protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm planning to use 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde in a reaction with a strong acid. What are the potential stability issues I should be aware of?

The primary stability concern when exposing 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde to acidic conditions is the cleavage of the benzyl ether bond.[1][2][3] This acid-catalyzed hydrolysis will result in the formation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and a benzyl cation, which can then react with available nucleophiles in the reaction mixture (e.g., water, halides) to form benzyl alcohol or benzyl halides. The 2-nitrobenzaldehyde moiety itself is generally stable under a range of acidic conditions.[4][5][6]

Q2: What are the tell-tale signs of degradation in my reaction mixture?

Visual inspection of your reaction may not always reveal degradation. The most reliable method for detecting instability is through analytical techniques. The appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram are strong indicators of degradation. Specifically, you should look for the emergence of a more polar compound, which is likely to be the debenzylated product, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

Q3: Can you explain the chemical mechanism behind the degradation?

The degradation proceeds via an acid-catalyzed cleavage of the ether linkage. The first step is the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[1][3] Following protonation, the cleavage can proceed through either an SN1 or SN2 mechanism.[7] Given the presence of the electron-withdrawing nitro group on the aromatic ring, which would destabilize a carbocation intermediate, an SN2 pathway is more likely. In this mechanism, a nucleophile (such as a halide ion from the acid) attacks the benzylic carbon, displacing the protonated phenoxy group.

Troubleshooting Guide

Issue: My reaction is giving low yields and I suspect the starting material is degrading.

Solution: The first step is to confirm degradation and then optimize your reaction conditions to minimize it.

Step 1: Confirm Degradation

We recommend performing a stability study using HPLC. This will allow you to quantify the rate of degradation under your proposed reaction conditions.

Step 2: Mitigate Degradation

If degradation is confirmed, consider the following modifications to your experimental protocol:

  • Lower the Reaction Temperature: Acid-catalyzed cleavage is often slower at lower temperatures.[7]

  • Use a Milder Acid: If your reaction chemistry allows, switch to a weaker acid.

  • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to the acidic environment.

  • Use Anhydrous Conditions: In the absence of water, the formation of benzyl alcohol is suppressed, which may slow the forward degradation reaction in some cases.

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general method for monitoring the stability of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde and detecting the formation of its primary degradation product, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% phosphoric acid. A similar method has been used for the separation of related benzaldehyde derivatives.[8][9]

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde in your reaction solvent at a known concentration (e.g., 1 mg/mL).

  • Time Zero Sample: Immediately after adding the acid to your reaction mixture, withdraw a small aliquot, quench it with a suitable base (e.g., a saturated solution of sodium bicarbonate), and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

  • Time Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw additional aliquots, quench, and dilute them in the same manner.

  • HPLC Analysis: Inject the samples onto the HPLC system. Monitor the chromatogram at a wavelength where both the starting material and the potential degradation product have good absorbance (e.g., 277 nm).[9]

  • Data Analysis: Quantify the peak areas of the starting material and the degradation product over time to determine the rate of degradation.

Expected Observations:

CompoundExpected Retention TimeNotes
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehydeLess RetainedMore non-polar due to the benzyl group.
4-Hydroxy-3-methoxy-2-nitrobenzaldehydeMore RetainedMore polar due to the hydroxyl group.
Protocol 2: Reaction Under Optimized Conditions to Minimize Degradation

This protocol outlines a general approach for conducting a reaction that requires an acidic catalyst while minimizing the degradation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Materials:

  • 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

  • Your desired reactants

  • Anhydrous reaction solvent

  • Acid catalyst (choose the mildest effective acid for your transformation)

Procedure:

  • Setup: Assemble your reaction glassware under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried.

  • Reagent Addition: Dissolve 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde and other reactants in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to a reduced temperature (e.g., 0 °C or lower) using an ice bath or other cooling system.

  • Acid Addition: Slowly add the acid catalyst to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC (as described in Protocol 1).

  • Workup: As soon as the reaction is complete, quench the acid by washing the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Proceed with the extraction and purification of your desired product.

Visual Guides

Degradation Pathway

A 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde B Protonated Ether Intermediate A->B + H+ C 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde B->C Nucleophilic Attack (e.g., H2O, X-) D Benzyl Cation B->D E Benzyl Alcohol / Benzyl Halide D->E + Nucleophile

Caption: Acid-catalyzed degradation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_hplc HPLC Analysis A Prepare Stock Solution of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde B Add Acid Catalyst A->B C Withdraw Aliquot at t=0 B->C D Withdraw Aliquots at Regular Intervals B->D E Quench and Dilute Samples C->E D->E F Inject Samples onto HPLC E->F G Quantify Peak Areas F->G H Determine Rate of Degradation G->H

Caption: Workflow for assessing the stability of the compound via HPLC.

Analytical Data Reference

The following table provides expected ¹H NMR chemical shifts for the starting material and its primary degradation product. This data can aid in the identification of these compounds in your reaction mixtures.

CompoundFunctional GroupExpected ¹H NMR Chemical Shift (ppm)
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Aldehyde (-CHO)~9.8-10.0
Benzyl (-CH₂-)~5.2-5.4
Methoxy (-OCH₃)~3.9-4.1
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde Aldehyde (-CHO)~9.8-10.0
Phenolic (-OH)Broad singlet, variable
Methoxy (-OCH₃)~3.9-4.1

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The provided ¹H NMR data for a similar compound, 4-hydroxy-3-methoxybenzonitrile, can be used as a reference for the expected shifts of the aromatic protons.[10] The ¹H NMR spectrum of 3-nitrobenzyl alcohol shows the benzylic protons at 4.81 ppm.[11]

References

  • Process for the preparation of 2-nitrobenzaldehyde. (1980, May 20).
  • 2-Nitrobenzaldehyde. In Wikipedia. [Link]

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. (2012). AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • 1H-NMR (400 MHz, CDCl3) spectra of 4-ethoxy-3- methoxy benzaldehyde... ResearchGate. [Link]

  • Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. (2026, February 4). Journal of the American Chemical Society. [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (2020, May 1).
  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Ether cleavage. In Wikipedia. [Link]

  • METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. (1993, January 7). WIPO Patentscope. [Link]

  • HPLC chromatograms showing separation of... ResearchGate. [Link]

Sources

Technical Support Center: Stability of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

[1][2][3]

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is an electron-deficient ortho-nitrobenzaldehyde.[1][2][3] While the benzyloxy and methoxy ether linkages are generally robust in alkaline environments, the ortho-nitroaldehyde core exhibits high reactivity toward nucleophiles and enolizable ketones in basic media. The three primary failure modes in basic conditions are Cannizzaro disproportionation , Baeyer-Drewson condensation (Indigo formation) , and photochemical rearrangement .[3]

Part 1: Troubleshooting Guide (Q&A)
Q1: Upon adding aqueous NaOH to my reaction mixture, the solution turned a deep blue/purple color. Is this normal?

Diagnosis: Acetone Contamination (Baeyer-Drewson Reaction). Technical Insight: This is a classic "false positive" decomposition.[1][2][3] Ortho-nitrobenzaldehydes condense rapidly with acetone in the presence of dilute alkali (NaOH or KOH) to form Indigo dyes.[3] Even trace amounts of acetone (e.g., from cleaning glassware) can trigger this reaction, producing highly colored indigo derivatives (likely 4,4'-bis(benzyloxy)-5,5'-dimethoxyindigo).[1][2][3] Corrective Action:

  • Immediate Stop: Do not proceed with the reaction; the product is being consumed.

  • Solvent Audit: Ensure all glassware is acetone-free.[1][2][3] Use ethanol or DCM for cleaning and dry thoroughly.[2][3]

  • Protocol Adjustment: If acetone was used as a co-solvent, switch to THF, DMF, or Acetonitrile, which do not undergo this specific condensation.[2][3]

Q2: I observed a ~50% yield loss during a standard alkaline workup (pH > 12). LC-MS shows two new peaks: one acidic and one less polar.

Diagnosis: Cannizzaro Disproportionation. Technical Insight: The nitro group at the C2 position is strongly electron-withdrawing, significantly increasing the electrophilicity of the aldehyde carbonyl at C1. In the presence of strong bases (hydroxide), non-enolizable aldehydes like this undergo the Cannizzaro reaction, disproportionating into the corresponding carboxylic acid (4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid) and alcohol (4-(benzyloxy)-3-methoxy-2-nitrobenzyl alcohol).[1][2][3] Corrective Action:

  • Lower pH: Avoid pH > 10. Use saturated

    
     or 
    
    
    for neutralization instead of NaOH/KOH.[3]
  • Temperature Control: Perform all basic quenching steps at

    
    . The rate of Cannizzaro disproportionation is highly temperature-dependent.[3]
    
  • Rapid Extraction: Minimize the residence time of the aldehyde in the aqueous basic phase.

Q3: Is the benzyl ether moiety at C4 stable to basic hydrolysis?

Diagnosis: Generally Stable, but Conditional. Technical Insight: Benzyl ethers are typically stable to basic hydrolysis and are usually removed via hydrogenolysis (


23


Corrective Action:
  • Standard basic workups (room temperature, dilute base) will not cleave the benzyl ether.[3]

Q4: My product degrades into a reddish-brown impurity during workup, even without strong base.

Diagnosis: Photochemical Ciamician-Silber Rearrangement. Technical Insight: Ortho-nitrobenzaldehydes are intrinsically photolabile.[1][2][3] Upon exposure to UV or ambient light, the nitro group abstracts a proton from the aldehyde formyl group, leading to a rearrangement into the corresponding ortho-nitrosobenzoic acid.[3] This process can be accelerated in basic solution due to the formation of reactive intermediates. Corrective Action:

  • Amber Glassware: Wrap all reaction vessels and columns in aluminum foil.

  • Low Light: Perform workups in subdued light.

Part 2: Degradation Pathways & Mechanisms

The following diagram illustrates the competitive pathways that compromise the stability of the molecule in basic conditions.

StabilityPathwaysStart4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehydeAcetoneReagent: Acetone + OH-Start->AcetoneStrongBaseReagent: Conc. NaOH/KOHStart->StrongBaseLightCondition: hν (Light)Start->LightIndigoImpurity: Substituted Indigo Dye(Deep Blue/Purple)Acetone->IndigoBaeyer-DrewsonCondensationCannizzaroImpurity: Benzoic Acid + Benzyl Alcohol(Disproportionation)StrongBase->CannizzaroCannizzaroReactionNitrosoImpurity: 2-Nitrosobenzoic Acid deriv.(Ciamician-Silber Rearrangement)Light->NitrosoIntramolecularRearrangement

Figure 1: Primary degradation pathways of 2-nitrobenzaldehydes in basic and ambient environments.[1][2][3]

Part 3: Quantitative Data & Stability Profile
ParameterStability StatusRisk LevelNotes
pH 7–9 (NaHCO₃) Stable LowRecommended range for workup.[1][2][3]
pH 10–12 (Na₂CO₃) Metastable MediumKeep cold (

) and minimize contact time.[1][3]
pH > 13 (NaOH/KOH) Unstable HighRapid Cannizzaro disproportionation (

at RT).[1][3]
Acetone Presence Incompatible CriticalImmediate condensation to indigo derivatives.[2][3]
Ambient Light Sensitive MediumSlow degradation to nitroso-acids over hours.[1][2][3]
Part 4: Experimental Protocols
Protocol A: Safe Neutralization/Workup Procedure

Use this protocol to isolate the aldehyde after a reaction involving acidic reagents or to wash the organic layer.

  • Preparation: Cool the reaction mixture to

    
     using an ice bath.
    
  • Quenching: Slowly add saturated aqueous

    
     (pH ~8.5) with vigorous stirring. Do not  use NaOH.[2][3]
    
  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane (DCM).[2][3]

  • Washing: Wash the organic layer once with brine.[3]

  • Drying: Dry over anhydrous

    
     (avoid 
    
    
    if the product is highly sensitive, though
    
    
    is generally safer).[3]
  • Concentration: Evaporate solvent under reduced pressure at

    
    . Protect from light  during rotary evaporation (cover flask with foil).[2][3]
    
Protocol B: Acetone Contamination Test (Baeyer-Drewson)

Use this rapid spot test if you suspect the starting material has degraded or if you observe unexpected coloration.

  • Dissolve ~5 mg of the sample in 1 mL of Acetone .

  • Add 1 drop of 1M aqueous NaOH.[2][3]

  • Observation:

    • No Change/Yellow: No ortho-nitrobenzaldehyde present (or reaction is inhibited).[1][2][3]

    • Deep Blue/Purple: Positive confirmation of ortho-nitrobenzaldehyde reacting with acetone.[1][2][3]

    • Note: If your pure product turns blue, it confirms the identity of the aldehyde but also confirms that acetone is a destructive solvent for this compound in base.

References
  • Baeyer-Drewson Indigo Synthesis. Wikipedia.[1][2][3] (Detailed mechanism of o-nitrobenzaldehyde condensation with acetone). [1][3]

  • Cannizzaro Reaction. Wikipedia.[2][3] (Mechanism of base-induced disproportionation of non-enolizable aldehydes).

  • Synthesis of o-Nitrobenzaldehyde. Organic Syntheses, Coll. Vol. 3, p.641 (1955); Vol. 29, p.72 (1949).[3] (Discusses stability and handling of o-nitrobenzaldehydes). [1][3]

  • BenchChem Technical Data. 2-Nitrobenzaldehyde Reactivity. (Comparative reactivity of nitrobenzaldehyde isomers).

Technical Support Center: Purification Protocols for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2450-27-3 Status: Active Subject: Removal of Unreacted Starting Materials & Impurity Profiling Target Molecule: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS: 2450-27-3)

Diagnostic & Strategy Module

User Directive: Identify your synthesis route to select the correct purification protocol. The presence of specific unreacted starting materials (SM) dictates the purification logic due to distinct solubility and acidity profiles.

Synthesis Route Selector
  • Route A (Nitration): Nitration of 4-(benzyloxy)-3-methoxybenzaldehyde.

    • Primary Impurity: Unreacted 4-(benzyloxy)-3-methoxybenzaldehyde.

    • Challenge: Separation of non-nitrated precursor (MP ~63°C) from nitrated product (MP ~112°C).

  • Route B (Benzylation): Benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[1]

    • Primary Impurities: Benzyl bromide (liquid, lachrymator) and unreacted phenol (acidic).

    • Challenge: Scavenging toxic alkylating agents and removing phenolic precursors.

PurificationLogic Start Identify Synthesis Route RouteA Route A: Nitration (Precursor: Benzyl Isovanillin) Start->RouteA RouteB Route B: Benzylation (Precursor: 2-Nitro Isovanillin) Start->RouteB ImpurityA Impurity: Unreacted SM (Non-nitrated ether) RouteA->ImpurityA Contains ImpurityB Impurity: Benzyl Bromide & Unreacted Phenol RouteB->ImpurityB Contains ActionA Protocol A: Recrystallization (Solubility Diff) ImpurityA->ActionA ActionB Protocol B: Base Wash + Trituration ImpurityB->ActionB Final Pure Product (MP: 111-113°C) ActionA->Final ActionB->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on synthetic origin.

Protocol A: Removal of Non-Nitrated Precursor (Nitration Route)

Applicability: Users synthesizing the target via nitration of 4-(benzyloxy)-3-methoxybenzaldehyde. The Issue: The starting material (SM) lacks the nitro group, making it significantly less polar and lowering its melting point (62-64°C) compared to the product (111-113°C).

Physicochemical Differential
CompoundStructure FeatureMelting PointSolubility (Cold EtOH)
Target Product Nitro group (Polar)111.5 - 112.5 °CLow
Starting Material No Nitro group62 - 64 °CHigh
Step-by-Step Purification Guide

1. Crude Isolation (Quench):

  • Pour the nitration mixture (usually in Acetic Anhydride/HNO3) into crushed ice/water with vigorous stirring.

  • Critical: Stir for at least 30 minutes to allow the gummy precipitate to harden. The lower melting point SM may cause the crude to be sticky.

2. Solvent Selection:

  • Primary Choice: Acetonitrile (ACN) or Ethanol (EtOH).

  • Why: The non-nitrated SM is highly soluble in these solvents even at moderate temperatures, whereas the nitro-product crystallizes out upon cooling.

3. Recrystallization Procedure:

  • Dissolve the crude solid in boiling Acetonitrile (approx. 5-7 mL per gram of crude).

  • Allow the solution to cool slowly to room temperature (25°C).

  • Transfer to a fridge (4°C) for 2 hours.

  • Filtration: Filter the yellow needles. Wash the cake with cold Ethanol (-20°C).

  • Note: The filtrate contains the unreacted starting material and the regiochemical isomers (e.g., 6-nitro isomer if present).

4. Validation:

  • TLC: Silica gel, 30% EtOAc in Hexane.

    • Product Rf: ~0.4 (lower due to nitro polarity).

    • SM Rf: ~0.6 (higher).

Protocol B: Scavenging Benzyl Bromide & Phenols (Benzylation Route)

Applicability: Users alkylating 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[1] The Issue: This reaction often uses excess Benzyl Bromide (toxic lachrymator) and leaves unreacted phenolic starting material.

Workflow Logic
  • Phenol Removal: Exploits the acidity of the phenolic OH (pKa ~7-8 due to nitro-withdrawl).

  • Benzyl Bromide Removal: Exploits the high solubility of alkyl halides in non-polar alkanes (Hexane/Heptane) where the product is insoluble.

Step-by-Step Purification Guide

1. Aqueous Workup (Phenol Removal):

  • Dilute the reaction mixture (DMF/Acetone) with Ethyl Acetate (EtOAc).

  • Wash 1: Water (removes DMF).

  • Wash 2: 5% NaOH or 10% Na2CO3 (Cold).

    • Mechanism:[1][2][3] Deprotonates unreacted 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, moving it into the aqueous layer (turns bright yellow/orange).

  • Wash 3: Brine (drying).[1]

2. Trituration (Benzyl Bromide Removal):

  • Evaporate the organic layer to a solid residue.[4]

  • Add Hexane or Heptane (10 mL per gram of solid).

  • Sonicate or vigorously stir at 40°C for 15 minutes.

  • Mechanism:[1][2][3] Benzyl bromide dissolves in the alkane; the nitro-aldehyde product remains as a solid suspension.

  • Filter the solid and wash with Pentane.

BenzylationCleanup Crude Crude Mixture (Product + BnBr + Phenol) Wash Wash: 5% NaOH Crude->Wash OrgLayer Organic Layer (Product + BnBr) Wash->OrgLayer Separation AqLayer Aqueous Waste (Phenolate) Wash->AqLayer Triturate Trituration (Hexane/Heptane) OrgLayer->Triturate Evaporate & Add Solvent Solid Pure Solid (Product) Triturate->Solid Filter Filtrate Filtrate Waste (Benzyl Bromide) Triturate->Filtrate

Figure 2: Separation logic for the benzylation route, highlighting the chemical scavenging of impurities.

Troubleshooting & FAQ

Q1: My product is an oil after the nitration workup. How do I solidify it?

  • Cause: Presence of unreacted starting material (MP ~63°C) or residual solvent (Acetic Acid) is depressing the melting point.

  • Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot Ethanol. Scratch the side of the flask with a glass rod while cooling. If it remains oily, perform a "seed" recrystallization using a tiny crystal of the pure product if available, or switch to Protocol A (Acetonitrile recrystallization).

Q2: I see a spot just below my product on TLC (Benzylation route). What is it?

  • Analysis: If you used K2CO3/DMF, this is likely a side-reaction product or hydrolysis of the ester if high heat was used.

  • Fix: If the impurity is persistent after trituration, perform flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10% -> 40% Ethyl Acetate in Hexane. The nitro group provides good retention, allowing separation from non-polar impurities.

Q3: Can I use sodium bisulfite to purify the aldehyde?

  • Warning: While bisulfite adducts are standard for aldehydes, avoid this for nitro-benzaldehydes if possible. The electron-withdrawing nitro group makes the ring susceptible to nucleophilic attack or redox side reactions under the conditions required to break the adduct. Recrystallization is safer and higher yield for this specific substrate.

Q4: What is the specific melting point I should aim for?

  • Literature values consistently cite 111.5 – 112.5 °C [1][2]. A range wider than 2°C indicates trapped solvent or >2% starting material.

References

  • PrepChem. "Synthesis of 4-benzyloxy-3-nitrobenzaldehyde." (Note: Refers to general nitration protocols and melting points of analog intermediates). Link

  • Echemi. "4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Basic Attributes & Melting Point Data." Link

  • National Institutes of Health (PMC). "Crystallographic data and purification of alkoxy-nitrobenzaldehydes." (General reference for solubility profiles of nitro-vanillin derivatives). Link

  • Sigma-Aldrich. "Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde (Starting Material Properties)." Link

Sources

Characterization of impurities in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

< Technical Support Center: Impurity Characterization in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Welcome to the technical support guide for the characterization of impurities in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. This guide provides in-depth, experience-based insights into potential challenges, offering troubleshooting strategies and preventative measures in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each entry details the potential causes and provides a systematic approach to resolving the problem.

Question 1: I'm observing an unexpected peak in my HPLC analysis of a recently synthesized batch of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. How do I identify it?

Answer:

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram indicates the presence of an impurity. Identifying this unknown is critical for process control and ensuring the quality of your final product. The approach to identification is a systematic process of elimination and characterization.

Causality: Impurities can originate from several sources, including starting materials, side reactions, over-reactions, or degradation of the product.[1][2][3] A common synthetic route to 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde involves the benzylation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[4] Potential impurities could therefore be unreacted starting material, byproducts from the benzylation reaction, or isomers formed during the preceding nitration step.

Troubleshooting Protocol:

  • Verify System Suitability: Before analyzing the sample, ensure your HPLC system is performing correctly. Check parameters like theoretical plates, tailing factor, and reproducibility using a well-characterized standard of your target compound.

  • Co-injection with Starting Materials: Separately co-inject your sample with the starting materials (4-hydroxy-3-methoxy-2-nitrobenzaldehyde and benzyl bromide). If the unknown peak's retention time matches one of the starting materials, you have identified a residual reactant.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the unknown impurity.[5][6] This information is invaluable for proposing potential structures.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed samples by HPLC to see if the unknown peak is generated. Nitroaromatic compounds can be susceptible to degradation.[7][8][9]

  • Isolation and Spectroscopic Analysis: If the impurity is present at a significant level (typically >0.1% as per ICH guidelines), isolation using preparative HPLC may be necessary for full structural elucidation.[10][11] The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure.[5][12][13]

Question 2: My ¹H NMR spectrum of the purified product shows a small, broad singlet around δ 10.5-12.5 ppm, in addition to the expected aldehyde proton at ~δ 9.8 ppm. What could this be?

Answer:

The presence of a broad singlet in the δ 10.5-12.5 ppm region of a ¹H NMR spectrum is often indicative of a carboxylic acid proton. The aldehyde proton of your target compound is expected around δ 9.8-10.0 ppm.[4][14]

Causality: Aldehydes are susceptible to oxidation to carboxylic acids, a common degradation pathway.[15] This can occur during the reaction workup or upon storage, especially if the material is exposed to air (oxygen). The likely impurity is therefore 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.

Troubleshooting and Confirmatory Steps:

  • Re-purification: If the impurity level is unacceptable, re-purification of your material, for instance, by recrystallization or column chromatography, may be required.

  • D₂O Exchange: To confirm the presence of an acidic proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity due to proton-deuterium exchange.

  • Spiking Experiment: If a standard of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is available, a spiking experiment (adding a small amount of the standard to your sample) will confirm the identity of the impurity if the peak intensity increases without the appearance of a new peak.

  • Preventative Measures: To minimize oxidation, store your purified 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[12]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and control of impurities.

FAQ 1: What are the most likely process-related impurities in the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde?

Answer:

Understanding the synthetic pathway is key to predicting potential impurities. A typical synthesis involves the nitration of vanillin to form 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, followed by benzylation.

Table 1: Potential Process-Related Impurities

Impurity NameStructureOrigin
4-Hydroxy-3-methoxy-2-nitrobenzaldehydeHOC₆H₃(NO₂)(OCH₃)CHOUnreacted starting material from the benzylation step.[4]
Benzyl alcoholC₆H₅CH₂OHFormed by hydrolysis of excess benzyl bromide.
Dibenzyl ether(C₆H₅CH₂)₂OSide-product from the reaction of benzyl bromide with benzyl alcohol.
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acidC₁₅H₁₃NO₆Oxidation product of the final compound.
Positional Isomers (e.g., 6-nitro isomer)C₁₅H₁₃NO₅Formed during the nitration of the vanillin precursor.[16][17]

Workflow for Impurity Identification:

Caption: General workflow for the identification and characterization of an unknown impurity.

FAQ 2: What are the recommended analytical techniques for routine purity testing of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point. UV detection at a wavelength where all components have reasonable absorbance (e.g., 240-260 nm) is typical.[13][18]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents (e.g., DMF from the reaction) or low molecular weight byproducts.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides crucial information about the structure of the main component and can detect impurities with different proton environments.[20][21]

  • Mass Spectrometry (MS): Provides molecular weight information for the main component and any impurities, often coupled with a chromatographic technique (LC-MS or GC-MS).

Table 2: Recommended HPLC Method Parameters (Starting Point)

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterControls pH and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 50% B to 95% B over 20 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmBenzaldehyde derivatives typically have strong absorbance in this region.[18]
FAQ 3: What are the regulatory expectations for impurity control in a pharmaceutical intermediate like this?

Answer:

As a pharmaceutical intermediate, the purity of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is governed by guidelines from the International Council for Harmonisation (ICH). The most relevant guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[10][11][22][23]

The core principles are:

  • Reporting Threshold: Impurities present at a level above this threshold (typically ≥0.05%) must be reported in regulatory filings.

  • Identification Threshold: Impurities exceeding this level (e.g., >0.10%) must be structurally characterized.

  • Qualification Threshold: Above this threshold (e.g., >0.15% or a specific daily intake), the impurity must be qualified, meaning toxicological data is required to demonstrate its safety.

It is crucial to control impurities that could carry over to the final Active Pharmaceutical Ingredient (API) and affect its safety or efficacy. A thorough understanding and documentation of the impurity profile throughout the development process is a regulatory expectation.[2][11]

References

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • JournalAgent. (n.d.). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Digital Commons. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Retrieved from [Link]

  • Reddit. (2025, October 1). Separation of Nitrobenzaldehyde Isomers. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • PubMed. (2013, July 26). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and Characterization of Process-Related Impurities of Trans-Resveratrol - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... Retrieved from [Link]

  • ACS Publications. (2009, August 26). Continuous Flow Nitration of Benzaldehyde. Retrieved from [Link]

  • BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • YouTube. (2020, December 18). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane.... Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. Retrieved from [Link]

  • Acta Chimica Asiana. (n.d.). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Retrieved from [Link]

  • DTIC. (2012, July 10). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Retrieved from [Link]

  • Blog. (2025, July 14). How to test the purity of benzaldehyde?. Retrieved from [Link]

  • PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]

  • Slideshare. (n.d.). ICH- Q3 Impurity. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). hil6_sln.html. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.

Overview of the Synthetic Pathway

The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is typically a two-step process starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

  • Step 1: Benzyl Ether Formation. The phenolic hydroxyl group of isovanillin is protected as a benzyl ether. This is a standard Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2]

  • Step 2: Aromatic Nitration. The intermediate, 4-methoxy-3-(benzyloxy)benzaldehyde, undergoes electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring.[3][4] The primary challenge lies in controlling the regioselectivity to favor nitration at the C-2 position.

This guide will address the specific issues that can arise during each of these critical steps, particularly when moving from bench-scale to larger preparations.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration Isovanillin Isovanillin Intermediate 4-(Benzyloxy)-3- methoxybenzaldehyde Isovanillin->Intermediate Williamson Ether Synthesis Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Intermediate Base_Solvent Base / Solvent Base_Solvent->Intermediate Final_Product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Intermediate->Final_Product Electrophilic Aromatic Substitution Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Final_Product Purification Purification Final_Product->Purification Workup & Purification

Caption: High-level workflow for the synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

Troubleshooting Guide & Diagnostics

This section is structured as a series of questions addressing common problems. Each answer provides a causal explanation and actionable solutions.

Question 1: My yield is very low in the first step (benzylation). What are the likely causes and how can I fix it?

Low yield in the Williamson ether synthesis step is typically traced back to one of four areas: ineffective deprotonation, reagent quality, reaction conditions, or side reactions.

Causality & Solution:

  • Ineffective Deprotonation: The reaction requires the formation of a phenoxide ion to act as the nucleophile.[5] If the base is not strong enough or if conditions are not anhydrous, deprotonation will be incomplete.

    • Solution: Use a reliable base like anhydrous potassium carbonate (K₂CO₃). Ensure it is freshly dried, as it can be hygroscopic. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this increases the risk of side reactions.[1][5] Ensure your solvent is anhydrous.

  • Poor Reagent Quality: Benzyl bromide is susceptible to degradation. Over time, it can hydrolyze to benzyl alcohol or oxidize to benzaldehyde, neither of which will participate in the desired reaction.

    • Solution: Use freshly opened or distilled benzyl bromide. Store it under an inert atmosphere and away from light and moisture.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. The SN2 reaction is favored by polar aprotic solvents which solvate the cation but not the nucleophilic anion.

    • Solution: Dimethylformamide (DMF) or acetonitrile are excellent solvent choices.[6][7] The reaction often requires heating to proceed at a reasonable rate; refluxing in ethanol or heating in DMF (e.g., to 100°C) is common.[7][8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reaction (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5]

    • Solution: This is less common but can be influenced by the solvent and counter-ion. Using polar aprotic solvents like DMF generally favors the desired O-alkylation.

Table 1: Comparison of Benzylation Protocols

Base Solvent Temperature Time (h) Typical Yield Reference
K₂CO₃ DMF 30°C -> RT 2 - 16 ~97% [6]
K₂CO₃ DMF 100°C 16 - [7]

| K₂CO₃ | Ethanol | Reflux | 14 | ~87% |[8] |

Question 2: The nitration step is giving me a mixture of isomers and byproducts. How can I improve the regioselectivity for the 2-nitro product?

This is the most significant challenge in the synthesis. The regiochemical outcome is a competition between the directing effects of three substituents on the ring.

Causality & Solution:

The benzyloxy and methoxy groups are both strongly activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group. The incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the most activated position.[3][4]

  • Position 2: Ortho to the methoxy group and meta to the benzyloxy group. This position is highly activated.

  • Position 6: Ortho to the benzyloxy group and meta to the methoxy group. Also highly activated.

  • Position 5: Para to the methoxy group. Sterically accessible but electronically competes with the other activated positions.

Controlling the reaction to favor the 2-position over the 6-position is key. This is often achieved by carefully managing reaction conditions.

  • Temperature Control: Nitration is a highly exothermic reaction.[9] Runaway temperatures lead to a loss of selectivity and the formation of undesired isomers and oxidation byproducts.[10][11]

    • Solution: Maintain strict temperature control, typically between 0°C and 10°C, during the addition of the nitrating agent. Use an ice/salt bath and add the substrate slowly to the cooled acid mixture.

  • Choice and Ratio of Nitrating Agent: A standard mixed acid system (concentrated HNO₃ in concentrated H₂SO₄) is typically used. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).[3][4]

    • Solution: Use a well-defined ratio of nitric to sulfuric acid. An incorrect ratio can lead to incomplete reaction or increased side reactions.[10] The order of addition is critical: always add the substrate to the pre-mixed, cooled nitrating agent.

  • Oxidation of the Aldehyde: The aldehyde group is sensitive to oxidation under strong acidic and nitrating conditions, which can form the corresponding carboxylic acid.[11][12]

    • Solution: Low temperatures and shorter reaction times are crucial to minimize this side reaction. Once TLC indicates the consumption of the starting material, the reaction should be quenched promptly by pouring it onto ice.

G cluster_main Troubleshooting Nitration Step start Problem: Low Yield / Impure Product cause1 Incorrect Temperature? start->cause1 cause2 Wrong Reagent Ratio? cause1->cause2 No sol1 Maintain 0-10°C during addition cause1->sol1 Yes cause3 Oxidation Side Reaction? cause2->cause3 No sol2 Use pre-mixed, cooled HNO3/H2SO4 cause2->sol2 Yes cause4 Poor Workup? cause3->cause4 No sol3 Minimize reaction time; Quench on ice promptly cause3->sol3 Yes sol4 Ensure complete precipitation; Recrystallize from appropriate solvent cause4->sol4 Yes

Caption: Decision workflow for troubleshooting the nitration step.

Question 3: I'm having difficulty purifying the final product. It's an oil or a sticky solid. What's the best approach?

Purification challenges often stem from residual starting material, isomeric impurities, or oxidized byproducts.

Causality & Solution:

  • Incomplete Reaction: If the reaction is not driven to completion, the final product will be contaminated with the starting material, which has very different polarity, making purification difficult.

    • Solution: Monitor the reaction with TLC until the starting material spot has completely disappeared.

  • Isomeric Impurities: The 6-nitro isomer has very similar physical properties to the desired 2-nitro product, making separation challenging.

    • Solution: Careful recrystallization is the most effective method on a large scale. A common solvent system is ethanol or a mixture of ether and cyclohexane.[13] For very difficult separations on a smaller scale, column chromatography on silica gel may be necessary.

  • Workup Procedure: The product must be fully precipitated from the aqueous acid mixture. An oily product often indicates incomplete precipitation or the presence of impurities that are depressing the melting point.

    • Solution: After quenching the reaction on a large volume of ice, stir the resulting slurry vigorously to ensure complete precipitation of the product.[14] It may be necessary to let it stir for an extended period at a low temperature. Wash the filtered solid thoroughly with cold water to remove residual acids, followed by a wash with a non-polar solvent like hexane to remove non-polar impurities.

Frequently Asked Questions (FAQs)

  • Q1: Why is isovanillin used as the starting material instead of the more common vanillin?

    • A1: The positions of the hydroxyl and methoxy groups are critical. In vanillin (4-hydroxy-3-methoxybenzaldehyde), the position ortho to the hydroxyl group and meta to the methoxy group is C-5. Nitration of benzylated vanillin would likely lead to a mixture with the 5-nitro product being significant. Using isovanillin places the hydroxyl group at C-3, which, after benzylation, directs nitration to the desired C-2 position.

  • Q2: What are the critical safety precautions for scaling up the nitration step?

    • A2: Nitration reactions are highly exothermic and can run away if not properly controlled.[9][15] Always use a reactor with adequate cooling capacity and an efficient overhead stirrer. Add the substrate to the acid mixture slowly and continuously monitor the internal temperature. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield). Have a quenching bath (ice/water) ready.

  • Q3: Can I use a different protecting group for the hydroxyl group?

    • A3: Yes, other protecting groups can be used, but the benzyl group is advantageous because it is stable to the acidic nitration conditions and can be selectively removed later under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C), which is often compatible with other functional groups.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (Intermediate)

This protocol is adapted from literature procedures.[6][8]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isovanillin (1 equivalent), anhydrous potassium carbonate (2 equivalents), and DMF (approx. 5-10 mL per gram of isovanillin).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 - 1.2 equivalents) dropwise to the suspension. An exotherm may be observed.

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 10 times the volume of DMF).

  • Stir the resulting suspension until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol/water.

  • Dry the solid under vacuum to yield the product as a yellowish solid.[6]

Protocol 2: Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

This protocol requires extreme caution due to the use of strong, corrosive acids and the exothermic nature of the reaction.

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled (0°C) concentrated sulfuric acid (3-4 equivalents). Maintain the temperature below 10°C.

  • Cool the nitrating mixture to 0°C in an ice-salt bath.

  • Dissolve the 4-(Benzyloxy)-3-methoxybenzaldehyde intermediate (1 equivalent) in a minimum amount of concentrated sulfuric acid and cool the solution.

  • Slowly add the substrate solution to the vigorously stirred nitrating mixture via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 30-60 minutes, monitoring by TLC.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Continue stirring until the ice has melted and the precipitation is complete.

  • Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from ethanol or an appropriate solvent system to obtain the purified 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

References

  • PrepChem. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde.
  • PrepChem. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (VI). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E, 66(Pt 8), o2110. Available at: [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Coll. Vol. 2, p.441 (1943); Vol. 18, p.61 (1938). Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Coll. Vol. 4, p.713 (1963); Vol. 35, p.80 (1955). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (2009). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.
  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • ResearchGate. (2010). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • Hindawi. (2013). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Organic-Chemical-Synthesis.com. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.
  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Retrieved from [Link]

  • ACS Physical Chemistry Au. (2022). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. Retrieved from [Link]

  • Google Patents. (n.d.). KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.
  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Isovanillin. Retrieved from [Link]

  • Filo. (2022). Explain the nitration of benzaldehyde. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

  • University of Strathclyde. (2010). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • ChemHelpASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from [Link]

  • Chegg.com. (2020). Solved The Reaction Scheme: Nitration of benzaldehyde. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

Sources

Technical Support Center: Stability & Storage of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-132490 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Decomposition During Storage

Executive Summary

You are working with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde , a compound that presents a "dual-threat" stability profile. Unlike standard benzaldehydes, the presence of the nitro group in the ortho position to the aldehyde functionality creates a specific photochemical vulnerability known as the Ciamician-Dennstedt rearrangement (or generally, o-nitrobenzyl photochemistry).

If this compound is stored improperly, it will not merely oxidize; it will fundamentally rearrange its carbon skeleton, rendering it useless for downstream synthesis. This guide provides the mechanistic rationale and actionable protocols to prevent this.

Module 1: The "Ortho-Nitro" Effect (Photochemical Instability)

Q: Why did my yellow solid turn green/brown overnight?

A: You likely exposed the compound to ambient UV/blue light. This molecule belongs to a class of compounds often used as "photocages" because they are designed to break down under light. The nitro group (


) at the ortho position absorbs UV light and abstracts the hydrogen atom from the aldehyde (

) group.
The Mechanism

Upon photon absorption, the nitro group enters an excited triplet state. It acts as a diradical, grabbing the aldehyde's hydrogen. This triggers a cascade that converts the aldehyde into a nitroso-benzoic acid .

Visualizing the Decay Pathway

PhotochemicalDecay Start 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Excitation Excited Triplet State (Diradical) Start->Excitation + hν (UV/Blue Light) Intermediate Ketene Intermediate Excitation->Intermediate H-Abstraction Product 4-(Benzyloxy)-3-methoxy- 2-nitrosobenzoic Acid Intermediate->Product Rearrangement

Figure 1: The photochemical rearrangement pathway of o-nitrobenzaldehydes. Note that this reaction is intramolecular and does not require external reagents—only light.

Module 2: Oxidative Degradation (Air Sensitivity)

Q: The NMR shows a new peak at ~12-13 ppm, and the melting point dropped. Why?

A: This is classic autoxidation. Like all benzaldehydes, the formyl hydrogen is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of the corresponding benzoic acid.

FeatureAldehyde (Intact)Carboxylic Acid (Degraded)
Appearance Yellow Crystalline SolidWhite/Pale Crust or Powder
Solubility Soluble in DCM, EtOAcLess soluble in non-polar solvents
1H-NMR Singlet at ~10.0 ppmBroad singlet at ~12.0–13.0 ppm
Reactivity ElectrophileAcidic / Nucleophile (at Oxygen)

Module 3: Storage Protocol (Standard Operating Procedure)

To maintain purity >98% over 6+ months, you must disrupt both the photochemical and oxidative pathways.

Step-by-Step Storage Guide
  • Container Selection:

    • Primary: Amber glass vial (borosilicate). Clear glass is forbidden without foil wrapping.

    • Seal: Teflon-lined screw cap. Avoid simple snap-caps which allow gas exchange.

  • Atmosphere Control (The "Schlenk" Technique):

    • Do not simply close the jar. Flush the headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.

  • Temperature:

    • Long-term (>1 month): Store at -20°C . Cold temperatures significantly slow the rate of radical propagation for oxidation.

    • Short-term (<1 month): 2–8°C (Refrigerator) is acceptable if light is rigorously excluded.

  • Desiccation:

    • Store the vial inside a secondary jar containing desiccant (silica gel or Drierite). Moisture can accelerate hydrolysis of the benzyl ether linkage, though this is less likely than oxidation.

Storage Decision Logic

StorageLogic User User Receives Compound CheckLight Is container Amber/Opaque? User->CheckLight Wrap ACTION: Wrap in Aluminum Foil CheckLight->Wrap No CheckGas Is headspace Inert? CheckLight->CheckGas Yes Wrap->CheckGas Flush ACTION: Flush with Argon/N2 CheckGas->Flush No Temp Select Temperature CheckGas->Temp Yes Flush->Temp Fridge 4°C (Use within 30 days) Temp->Fridge Freezer -20°C (Long Term) Temp->Freezer

Figure 2: Decision tree for establishing proper storage conditions upon receipt of the material.

Module 4: Troubleshooting & Rescue

Q: I suspect my batch has degraded. Can I save it?

A: Yes, purification is possible, but you must identify the impurity first.

Diagnostic Workflow
  • Take a TLC: Run in 30% Ethyl Acetate / Hexanes.

    • Aldehyde (Product): Higher Rf (less polar).

    • Acid (Impurity): Lower Rf (streaking near baseline).

    • Nitroso (Impurity): Distinct colored spot (often green/blue) different from the starting material.

Rescue Protocol: Recrystallization

If the impurity is primarily the benzoic acid derivative (oxidation):

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add Hexanes (or Heptane) until slight turbidity appears.

  • Cool to room temperature, then to 0°C.

  • The aldehyde should crystallize out, leaving the more soluble impurities (or the very insoluble acid which might precipitate first—filter that off if it happens while hot) in the liquor.

    • Note: Alternatively, wash the organic solution with saturated

      
       solution. The base will deprotonate the benzoic acid impurity, moving it into the aqueous layer. Separate, dry (
      
      
      
      ), and evaporate.

References

  • Photochemical Rearrangement Mechanism

    • Title: Photochemical rearrangement of o-nitrobenzaldehyde and its deriv
    • Source:Journal of the American Chemical Society / BenchChem Technical Guides.
    • Context: Establishes the mechanism of nitro-to-nitroso rearrangement upon UV exposure.
    • (General mechanism reference)

  • Oxidation of Benzaldehydes

    • Title: Oxidation of Benzaldehyde to Benzoic Acid.[1][2][3][4]

    • Source:ResearchGate (General Organic Chemistry Protocols).[2]

    • Context: Describes the radical chain mechanism for air oxidation of arom
  • Synthesis and Properties

    • Title: Preparation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.[5]

    • Source:Echemi / Patent Liter
    • Context: Confirms the physical state (yellowish solid)

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data used to verify the structure of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, a key building block in various synthetic pathways. By juxtaposing its spectral features with those of its regioisomer, 3-(benzyloxy)-4-methoxybenzaldehyde, and its precursor lacking the nitro group, 4-(benzyloxy)-3-methoxybenzaldehyde, we present a robust methodology for its definitive identification.

This guide eschews a rigid template, instead focusing on the causality behind experimental choices and the interpretation of spectral data. Every piece of analytical evidence serves as a self-validating component within the larger structural proof.

The Importance of Orthogonal Spectroscopic Techniques

No single analytical technique provides a complete structural picture. A confident structural elucidation relies on the convergence of data from multiple, orthogonal spectroscopic methods. In this guide, we will focus on the cornerstones of organic structure analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution, and together they provide a detailed molecular portrait.

G cluster_0 Spectroscopic Analysis Workflow Target_Molecule 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde NMR ¹H & ¹³C NMR Spectroscopy Target_Molecule->NMR IR Infrared Spectroscopy Target_Molecule->IR MS Mass Spectrometry Target_Molecule->MS Data_Integration Integrated Data Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

Caption: Overall workflow for spectroscopic analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the connectivity of organic molecules. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the number of distinct proton environments and their neighboring atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ was used to acquire the data for the target compound, which can shift the resonance of labile protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 64 scans are adequate for a sample of this concentration.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Comparison: ¹H NMR
CompoundAldehyde Proton (s)Aromatic Protons (m)Benzylic Protons (s)Methoxy Protons (s)
Target: 4-(BnO)-3-(MeO)-2-NO₂-BA ~9.81 ppm7.91-7.45 ppm~5.38 ppm~3.86 ppm
Isomer: 3-(BnO)-4-(MeO)-BA ~9.81 ppm7.45-6.98 ppm~5.18 ppm~3.94 ppm
Analogue: 4-(BnO)-3-(MeO)-BA ~9.82 ppm7.43-6.97 ppm~5.16 ppm~3.95 ppm

BnO = Benzyloxy, MeO = Methoxy, BA = Benzaldehyde

Analysis and Interpretation:

The ¹H NMR spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde shows distinct features that differentiate it from its isomer and analogue. The aldehyde proton at ~9.81 ppm is a singlet, as expected. The aromatic region displays a complex multiplet from 7.45 to 7.91 ppm, integrating to 7 protons (5 from the benzyl group and 2 from the benzaldehyde ring). The downfield shift of some of these aromatic protons compared to the isomer and analogue is a key indicator of the electron-withdrawing nitro group at the 2-position, which deshields the adjacent protons. The benzylic protons appear as a singlet at approximately 5.38 ppm, and the methoxy protons resonate as a singlet around 3.86 ppm[1].

In contrast, the aromatic protons of the 3-(benzyloxy)-4-methoxybenzaldehyde isomer and the 4-(benzyloxy)-3-methoxybenzaldehyde analogue appear more upfield, a direct consequence of the absence of the strongly electron-withdrawing nitro group at the 2-position[2]. This comparison underscores the diagnostic power of chemical shifts in determining the substitution pattern on the aromatic ring.

G cluster_0 Key ¹H NMR Chemical Shifts a Aldehyde Proton (~9.8 ppm) b Aromatic Protons (Downfield Shift due to NO₂) a->b c Benzylic Protons (~5.4 ppm) b->c d Methoxy Protons (~3.9 ppm) c->d

Caption: Key proton environments in the target molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. Although less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. A larger number of scans (several hundred to thousands) is usually necessary.

Data Comparison: ¹³C NMR (Predicted and Experimental)
CompoundAldehyde C=OAromatic CarbonsBenzylic CH₂Methoxy CH₃
Target: 4-(BnO)-3-(MeO)-2-NO₂-BA (Predicted) ~188 ppm(Predicted) 110-160 ppm(Predicted) ~71 ppm(Predicted) ~56 ppm
Isomer: 3-(BnO)-4-(MeO)-BA ~190.8 ppm110.1-164.8 ppm~70.8 ppm~56.0 ppm
Analogue: 4-(BnO)-3-(MeO)-BA ~191.1 ppm110.9-164.9 ppm~70.8 ppm~56.2 ppm

Analysis and Interpretation:

For the analogue, 4-(benzyloxy)-3-methoxybenzaldehyde , the aldehyde carbon appears around 191.1 ppm. The aromatic carbons span a range from approximately 110.9 to 164.9 ppm, with the benzylic and methoxy carbons at about 70.8 and 56.2 ppm, respectively. The data for the isomer, 3-(benzyloxy)-4-methoxybenzaldehyde , is very similar, highlighting the challenge of distinguishing these isomers by ¹³C NMR alone without careful analysis of the specific aromatic carbon shifts[2][3]. The predicted spectrum for the target compound would show a downfield shift for the carbon bearing the nitro group (C-2) and would also affect the shifts of the adjacent carbons (C-1 and C-3).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is taken and automatically subtracted from the sample spectrum.

Data Comparison: Key IR Absorptions (cm⁻¹)
Functional GroupTarget Compound (Predicted)Analogue: 4-(BnO)-3-(MeO)-BA (Experimental)[4]
C-H (aromatic)~3100-3000~3064
C-H (aldehyde)~2850, ~2750~2835
C=O (aldehyde)~1700-1680~1683
C=C (aromatic)~1600-1450~1585, 1508
NO₂ (asymmetric)~1550-1500-
NO₂ (symmetric)~1360-1300-
C-O (ether)~1270-1000~1265, 1134

Analysis and Interpretation:

The IR spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is expected to show several key absorptions. The most diagnostic peaks would be the strong, sharp carbonyl (C=O) stretch of the aldehyde at approximately 1680-1700 cm⁻¹. Crucially, the presence of the nitro group would be confirmed by two strong absorptions corresponding to the asymmetric and symmetric NO₂ stretching vibrations, expected around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Comparing this to the experimental spectrum of the analogue, 4-(benzyloxy)-3-methoxybenzaldehyde , we observe the characteristic aldehyde C=O stretch at ~1683 cm⁻¹ and the C-O ether stretches[4]. The absence of the strong NO₂ absorption bands in the analogue's spectrum is a definitive point of differentiation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Comparison: Key Mass Spectral Fragments (m/z)
CompoundMolecular Ion [M]⁺[M-H]⁺[M-NO₂]⁺Tropylium Ion [C₇H₇]⁺
Target: 4-(BnO)-3-(MeO)-2-NO₂-BA (Predicted) 28728624191
Isomer: 3-(BnO)-4-(MeO)-BA 242241-91
Analogue: 4-(BnO)-3-(MeO)-BA 242241-91

Analysis and Interpretation:

The mass spectrum of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is predicted to show a molecular ion peak at m/z 287, corresponding to its molecular weight. Key fragmentation pathways would include the loss of a hydrogen atom to give a peak at m/z 286, and the loss of the nitro group (NO₂) to yield a fragment at m/z 241. A very prominent peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is expected from the cleavage of the benzylic ether bond.

The mass spectra of both the isomer and the analogue show a molecular ion peak at m/z 242, confirming their molecular formula of C₁₅H₁₄O₃[2][5]. They also exhibit a strong peak at m/z 91, characteristic of the benzyl group. The key difference is the molecular ion peak, which for the target compound is 45 mass units higher due to the presence of the nitro group.

G cluster_0 Mass Spectrometry Fragmentation M [M]⁺• (m/z 287) M_minus_H [M-H]⁺ (m/z 286) M->M_minus_H -H• M_minus_NO2 [M-NO₂]⁺ (m/z 241) M->M_minus_NO2 -NO₂• Tropylium [C₇H₇]⁺ (m/z 91) M->Tropylium Benzylic Cleavage

Caption: Predicted fragmentation of the target molecule.

Conclusion

The structural confirmation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde is unequivocally achieved through a cohesive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The downfield shift of aromatic protons in the ¹H NMR spectrum, the presence of characteristic NO₂ stretching bands in the IR spectrum, and a molecular ion peak at m/z 287 in the mass spectrum are all critical pieces of evidence. When compared to its isomer and a non-nitrated analogue, these distinctive spectral features provide a self-validating system for positive identification, underscoring the power of a multi-technique spectroscopic approach in modern chemical analysis.

References

  • A. A. El-Emam, K. A. Al-Rashood, H. A. Al-Onazi, O. A. Al-Deeb, Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum Chemical Calculations, International Journal of Modern Engineering Research, 2016 , 6, 45-58. [Link]

  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Crystallographic Profiling of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the crystallographic behavior, structural conformation, and synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde derivatives versus their non-nitrated or isomeric counterparts. Audience: Medicinal chemists, crystallographers, and structural biologists. Core Insight: The introduction of the nitro group at the ortho position (C2) relative to the aldehyde induces significant steric torsion, disrupting the planarity observed in standard vanillin derivatives. This guide details how to exploit this feature for crystal engineering and validates the structure using X-ray diffraction (XRD) against NMR data.

Synthesis & Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction, a rigorous synthesis and purification protocol is required. The presence of the bulky benzyloxy and nitro groups necessitates specific solvent choices to avoid amorphous precipitation.

Protocol A: Synthesis of the Scaffold

Target: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (Compound 1 )

  • Precursor: 2-Nitrovanillin (obtained via nitration of vanillin acetate).[1][2]

  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

    
    ), Dimethylformamide (DMF).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-nitrovanillin (1.0 eq) in anhydrous DMF.

  • Base Activation: Add

    
     (1.5 eq) and stir at 60°C for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Dropwise addition of Benzyl bromide (1.2 eq). Stir at 80°C for 4 hours.

  • Quenching: Pour reaction mixture into ice-cold water. The yellow precipitate is Compound 1 .

  • Recrystallization: Recrystallize from Ethanol/Acetone (3:1) to obtain diffraction-quality prisms.

Protocol B: Derivatization (Schiff Base Formation)

Target: (E)-1-(4-(benzyloxy)-3-methoxy-2-nitrophenyl)-N-phenylmethanimine (Derivative 2 )

  • Reagents: Compound 1 , Aniline derivative (e.g., 4-chloroaniline), Ethanol, Glacial Acetic Acid (cat.).

Crystallization Strategy (The "Comparison" Variable):

  • Method A (Slow Evaporation): Dissolve derivative in hot Ethanol. Allow to stand at Room Temperature (RT). Result: Often yields needle-like crystals prone to twinning.

  • Method B (Vapor Diffusion - Recommended): Dissolve derivative in minimal

    
     (inner vial). Place in a jar containing Hexane (outer solvent). Result: Yields block-like, single crystals suitable for XRD.
    

Comparative Structural Analysis

This section compares the crystallographic metrics of the 2-Nitro derivatives against Non-Nitro (Vanillin) and 6-Nitro isomers.

Metric 1: Conformational Planarity (Steric Gating)

The defining feature of this scaffold is the steric clash between the 2-nitro group and the aldehyde/imine side chain.

Feature2-Nitro Derivative (Target)Non-Nitro Analog (Control)Crystallographic Consequence
Torsion Angle

35° – 65° (Twisted)< 5° (Planar)The 2-nitro group forces the imine bond out of the phenyl plane to relieve steric strain.
Space Group Often

or

Often

or

Twisted conformation reduces symmetry, favoring lower-symmetry monoclinic/triclinic packing.
Packing Efficiency Lower (Voids present)Higher (Tight stacking)Twisted molecules pack less efficiently, often allowing solvent inclusion (solvates).
Metric 2: Intermolecular Interactions
  • Non-Nitro: Dominated by strong

    
     stacking interactions (centroid-centroid distance ~3.6 Å) due to planar topology.
    
  • 2-Nitro: The twist disrupts

    
     stacking. The crystal lattice is instead stabilized by:
    
    • C-H...O Hydrogen Bonds: Between the nitro oxygen and adjacent aromatic protons.

    • Dipole-Dipole Interactions: Driven by the strong electron-withdrawing nature of the nitro group.

Metric 3: Analytical Validation (XRD vs. NMR)

The crystallographic twist explains anomalies seen in solution-state NMR.

  • NMR Observation: The imine proton (

    
    ) in 2-nitro derivatives is significantly deshielded (
    
    
    
    8.8–9.1 ppm) compared to non-nitro analogs (
    
    
    8.3–8.5 ppm).
  • XRD Explanation: The twist aligns the imine proton into the deshielding cone of the nitro group, confirming the solid-state conformation persists to some degree in solution.

Experimental Data Summary

The following data represents typical values obtained from the refinement of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde derivatives (e.g., Schiff bases).

Table 1: Representative Crystal Data & Refinement Statistics
ParameterValue (Typical)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Angle (

)

Z (Molecules/Cell) 4
R-Factor (

)
0.04 – 0.06 (Good quality)
Goodness of Fit (S) 1.02 – 1.05
Table 2: Key Bond Geometric Parameters
Bond / AngleTarget (2-Nitro)Standard (Non-Nitro)Interpretation
C=N Bond Length 1.26 – 1.28 Å1.27 – 1.29 ÅSimilar double bond character; electronic effect is minimal on length.[3]
C(Ar)–N(Nitro) 1.46 – 1.48 ÅN/ATypical C-N single bond for nitro-aromatics.
Dihedral (Ar–C=N) 40.5° 2.1° Critical differentiator: 2-nitro causes significant non-planarity.

Visualizing the Workflow & Logic

Figure 1: Synthesis & Crystallization Pathway

This diagram illustrates the critical path from raw vanillin to the final diffraction-quality crystal, highlighting the decision points for solvent selection.

G Vanillin Start: Vanillin NitroVan Intermediate: 2-Nitrovanillin Vanillin->NitroVan 1. Acetylation 2. Nitration (HNO3) Target Target Scaffold: 4-(BnO)-3-MeO-2-NO2-PhCHO NitroVan->Target Benzylation (BnBr, K2CO3, DMF) Deriv Derivative: Schiff Base Target->Deriv Condensation (Ar-NH2, EtOH) Cryst Crystallization: Vapor Diffusion (CHCl3/Hex) Deriv->Cryst Slow Diffusion XRD Analysis: X-Ray Diffraction Cryst->XRD Single Crystal Selection

Caption: Step-by-step synthesis and crystallization workflow for 2-nitrovanillin derivatives.

Figure 2: Structural Logic & Packing Forces

This diagram explains why the crystal packs the way it does, comparing the steric forces.

Struct NitroGroup 2-Nitro Group (Bulky Substituent) StericClash Steric Repulsion NitroGroup->StericClash Aldehyde Aldehyde/Imine Side Chain Aldehyde->StericClash Twist Conformational Twist (Dihedral ~40°) StericClash->Twist Relieves Strain Packing Crystal Packing: Loss of Pi-Stacking Twist->Packing Prevents Planar Stacking HBond Stabilization via C-H...O Bonds Packing->HBond Alternative Force

Caption: Causal map showing how steric hindrance drives the unique crystal packing of 2-nitro derivatives.

References

  • Synthesis of 2-Nitrovanillin Derivatives: CymitQuimica Product Monograph: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS 2450-27-3). Available at:

  • Schiff Base Crystallography: Khalaji, A. D., et al. "Crystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol."[3] Journal of Crystallography and Mineralogy, 2015.[3] Available at:

  • Structural Comparisons: Dileep, C. S., et al. "Crystal Structures of Schiff Base Derivatives..." ResearchGate, 2025. Available at:

  • Chalcone Derivatives: Luong, T. M.[1] "Synthesis, Structural Studies and Acetylcholinesterase Inhibition Activity of Some (E)-2-Methoxy-3-Nitro-4-(3-Oxo-3-Arylprop-1-En-1-Yl)Phenyl Acetates." ResearchGate, 2025. Available at:

  • General Protocol: "Synthesis, Characterization and antimicrobial activity of Schiff base complexes derived from vanillin." Jetir.Org, 2019. Available at:

Sources

A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis Featuring the 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of controlled molecular release, photolabile protecting groups (PPGs), or "cages," represent a powerful tool. The ability to initiate a reaction or release a bioactive molecule with spatiotemporal precision using light as a traceless reagent has revolutionized fields from synthetic chemistry to neurobiology. This guide provides an in-depth comparison of a specific ortho-nitrobenzyl derivative, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, with other prominent classes of photolabile protecting groups, offering both theoretical insights and practical experimental guidance.

The Dawn of Photochemical Control: An Introduction to Photolabile Protecting Groups

At its core, a photolabile protecting group is a light-sensitive moiety that temporarily masks a functional group on a molecule, rendering it inactive.[1] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical transformation that leads to its cleavage, thereby liberating the functional group and restoring the molecule's original activity.[1] This process allows for an unparalleled degree of control over biological and chemical systems.

The ideal PPG should exhibit a set of key characteristics:

  • Stability: It must remain stable under various chemical conditions and in the absence of light to prevent premature uncaging.

  • Efficient Cleavage: The photolysis reaction should proceed with a high quantum yield (Φ), meaning a large fraction of absorbed photons leads to the cleavage event.

  • Wavelength Specificity: The PPG should absorb light at a wavelength that is minimally invasive to the surrounding environment, particularly in biological systems where UV light can be damaging.[2] A red-shifted absorption maximum (λmax) is often desirable.[2]

  • Clean Reaction: The photolysis byproducts should be non-toxic and not interfere with the system under investigation.[2]

  • Synthetic Accessibility: The synthesis of the caged compound should be straightforward and high-yielding.

The o-Nitrobenzyl Family: A Cornerstone of Photolabile Chemistry

The ortho-nitrobenzyl (oNB) scaffold is arguably the most widely used class of photolabile protecting groups.[3] 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde belongs to this family, which is characterized by a nitro group positioned ortho to a benzylic carbon that is attached to the functional group to be protected.

Mechanism of Action: The Norrish Type II Rearrangement

The photochemical cleavage of o-nitrobenzyl cages proceeds through a well-established mechanism known as the Norrish Type II reaction.[4] Upon absorption of a photon, the nitro group is excited to a triplet biradical state.[5] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[4] This transient species then undergoes a series of electronic rearrangements, culminating in the cleavage of the bond to the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[4][6]

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

The Profile of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

It is anticipated that the 4-(benzyloxy)-3-methoxy substitution pattern will lead to a red-shifted absorption maximum compared to the parent o-nitrobenzyl group, likely in the near-UV range. This is advantageous for biological applications as it moves the excitation wavelength away from the more damaging deep UV region. However, a common trade-off with red-shifted o-nitrobenzyl derivatives is a potential decrease in the quantum yield of uncaging.[7]

A Comparative Landscape of Photolabile Protecting Groups

To provide a comprehensive understanding of the performance of the 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde scaffold, it is essential to compare it with other major classes of PPGs.

Photolabile Protecting GroupTypical λmax (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (oNB) ~260-3500.01 - 0.5Well-established chemistry, versatile for many functional groups.Absorption in the UV range, formation of absorbing and potentially reactive nitroso byproducts.[6]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350-3700.01 - 0.1Red-shifted absorption compared to oNB, good for biological applications.Lower quantum yields than some other PPGs, fluorescent byproducts can interfere with assays.[8][9]
Coumarin-4-ylmethyl ~320-4500.01 - 0.3High extinction coefficients, often fluorescent, tunable absorption.[10]Can have lower stability, photoproducts can sometimes be inhibitory.
p-Hydroxyphenacyl (pHP) ~280-3200.1 - 0.4Rapid cleavage kinetics, non-absorbing byproducts.[10]Primarily for carboxylic acids and phosphates, lower wavelengths of absorption.

Note: The quantum yield is highly dependent on the leaving group and the solvent system.

Experimental Protocols: Quantifying Photolysis Efficiency

A critical aspect of evaluating and comparing photolabile protecting groups is the experimental determination of their quantum yield. The following protocol outlines a general method for determining the quantum yield of photolysis using chemical actinometry, a technique that relies on a well-characterized photochemical reaction to measure photon flux.[11]

Principle of Chemical Actinometry

Chemical actinometry employs a chemical system with a known quantum yield (the actinometer) to determine the number of photons emitted by a light source.[11] By irradiating the actinometer and the sample of interest under identical conditions, the photon flux can be calculated and subsequently used to determine the quantum yield of the sample's photoreaction.[10] A widely used chemical actinometer is the potassium ferrioxalate system.[10]

Caption: Workflow for determining quantum yield using chemical actinometry.

Step-by-Step Protocol for Quantum Yield Determination

Materials:

  • Light source with a monochromator or filter to select the desired wavelength (λ).

  • Quartz cuvettes.

  • UV-Vis spectrophotometer.

  • HPLC system.

  • Potassium ferrioxalate actinometer solution (prepared in the dark).

  • 1,10-phenanthroline solution.

  • Buffer solution for the 1,10-phenanthroline complex.

  • Solution of the photolabile compound of interest.

Procedure:

  • Photon Flux Determination: a. Fill a quartz cuvette with the potassium ferrioxalate actinometer solution and another with the solvent as a blank. b. Irradiate the actinometer solution for a specific time period, ensuring that the conversion is kept below 10% to avoid inner filter effects. c. After irradiation, add the 1,10-phenanthroline solution and buffer to an aliquot of the irradiated and a non-irradiated actinometer solution. d. Measure the absorbance of the resulting red Fe(II)-phenanthroline complex at its λmax (typically around 510 nm). e. Calculate the concentration of Fe(II) produced using a pre-determined calibration curve. f. Calculate the photon flux (I₀) in einsteins per second using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

  • Sample Photolysis: a. Fill a quartz cuvette with a solution of the photolabile compound of known concentration. b. Irradiate the sample under the exact same conditions (wavelength, light path, cuvette position, stirring, and time) as the actinometer. c. Analyze the irradiated sample using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy) to determine the number of moles of the photolabile compound that has reacted.

  • Quantum Yield Calculation: a. Calculate the quantum yield (Φ) of your photoreaction using the following formula:

Conclusion and Future Outlook

The 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde scaffold represents a promising, albeit under-characterized, member of the venerable o-nitrobenzyl family of photolabile protecting groups. Its structure suggests favorable properties for biological applications, such as a potentially red-shifted absorption maximum. However, a thorough experimental characterization of its photophysical properties, including its quantum yield and molar extinction coefficient, is necessary for a definitive comparison with other established PPGs.

The field of photolabile protecting groups continues to evolve, with ongoing research focused on developing cages that can be cleaved with longer wavelength light (into the near-infrared), possess higher quantum yields, and exhibit improved biocompatibility.[2] As our understanding of the intricate interplay between molecular structure and photochemical reactivity deepens, we can expect the development of even more sophisticated and efficient tools for the precise control of molecular function, opening new frontiers in drug delivery, materials science, and fundamental biological research.

References

  • Kuhn, H. J.; Braslavsky, S. E.; Schmidt, R. Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry. 2004 , 76 (12), 2105–2146. [Link]

  • PubChem. 4-Benzyloxy-3-methoxybenzyl alcohol. [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. [Link]

  • Klán, P.; Wirz, J. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2009 , 109 (5), 2255-2286. [Link]

  • Givens, R. S.; Rubina, M.; Wirz, J. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences. 2012 , 11 (3), 472–486. [Link]

  • Hansen, M. J.; Velema, W. A.; Feringa, B. L. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. 2015 , 44 (11), 3358–3377. [Link]

  • Pelliccioli, A. P.; Wirz, J. Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences. 2002 , 1 (7), 441–458. [Link]

  • Givens, R. S. The p-Hydroxyphenacyl Photoremovable Protecting Group. Journal of Photoscience. 2003 , 10 (4), 285-292. [Link]

  • Šolomek, T.; Mercier, S.; Bally, T.; Bochet, C. G. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. 2012 , 11 (3), 548–555. [Link]

  • Aujard, I.; Benbrahim, C.; Gouget, M.; Ruel, O.; Baudin, J.-B.; Neveu, P.; Jullien, L. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. 2006 , 12 (26), 6865–6879. [Link]

  • Šolomek, T.; Mercier, S.; Bally, T.; Bochet, C. G. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. 2012 , 11, 548-555. [Link]

  • Yamaoka, T.; Adachi, H.; Matsumoto, K.; Watanabe, H.; Shirosaki, T. Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2. 1990 , (10), 1709-1714. [Link]

  • Holmes, C. P. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. 1997 , 62 (8), 2370–2380. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Moskvin, A. S.; Karyagina, I. Y.; Yanshole, V. V.; Yanshole, L. V.; Polovitsina, V. S.; Grivennikov, I. A.; Khludeeva, T. A.; Oncul, S.; D'Auria, S.; Fedorenko, S. G.; et al. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific Reports. 2019 , 9, 13444. [Link]

  • Ma, C.; Li, Y.; Li, S.; Yang, Y.; Wang, M.; Zhang, Y.; Zhang, G. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of the Chinese Chemical Society. 2012 , 59 (1), 69-74. [Link]

  • Moskvin, A. S.; Karyagina, I. Y.; Yanshole, V. V.; Yanshole, L. V.; Polovitsina, V. S.; Grivennikov, I. A.; Khludeeva, T. A.; Oncul, S.; D'Auria, S.; Fedorenko, S. G.; et al. (PDF) Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. [Link]

  • Popik, V. V. Coumarin-4-ylmethyl phototriggers. Photochemical & Photobiological Sciences. 2009 , 8 (4), 496-506. [Link]

  • Furuta, T.; Wang, S. S.-H.; Dantzker, J. L.; Dore, T. M.; Bybee, W. J.; Callaway, E. M.; Denk, W.; Tsien, R. Y. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences. 1999 , 96 (4), 1193–1200. [Link]

  • Lee, S.; Kim, D.; Kim, S. o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. 2022 . [Link]

  • Ludwig, J.; D’Acunzi, M.; Wamberg, M. C.; Kurpiers, T.; Sönnichsen, C.; Heckel, A. The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for the concept of caging in terms of a photochemical protection group (PPG). ChemPhotoChem. 2019 , 3 (11), 1084-1090. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Willner, I.; Willner, B. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. 2023 , 123 (10), 6333–6425. [Link]

  • Knight, A. W.; Toal, S. E.; Benson, S. C.; Goodpaster, J. V.; Johnson, C. S.; Smith, E. A. Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Journal of Photochemistry and Photobiology A: Chemistry. 2022 , 428, 113869. [Link]

  • Bochet, C. G. Coumarin-4-ylmethyl phototriggers. Journal of the Chemical Society, Perkin Transactions 1. 2001 , (2), 125–134. [Link]

  • Horibe, T.; Nakano, Y.; Murata, A.; Hagiya, K.; Fukase, K. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron Letters. 2015 , 56 (23), 3349–3352. [Link]

  • Givens, R. S.; Park, C.-H. The p-Hydroxyphenacyl Photoremovable Protecting Group. Journal of the Korean Chemical Society. 2003 , 47 (4), 345-353. [Link]

  • Ogawa, K.; Igarashi, T.; Yagai, S. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. 2023 . [Link]

  • Li, M.; Chen, X. (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]

  • Gries, G.; Jäger, M.; Beil, B.; Barner-Kowollik, C. o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Chemistry and Physics. 2012 , 213 (8), 831–848. [Link]

  • Yamaoka, T.; Adachi, H.; Matsumoto, K.; Watanabe, H.; Shirosaki, T. Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2. 1990 , (10), 1709-1714. [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

  • PubChem. 4-Methoxy-3-nitrobenzaldehyde. [Link]

Sources

Efficacy of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a protecting group for alcohols vs. amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (referred to herein as BMNB-CHO ) as a precursor for generating photocleavable protecting groups (PPGs).

This analysis focuses on the comparative efficacy of the BMNB group when applied to Alcohols (as Ethers/Carbonates) versus Amines (as Carbamates/Amides) .

Executive Summary

The 4-(Benzyloxy)-3-methoxy-2-nitrobenzyl (BMNB) moiety is a photocleavable protecting group derived from the parent aldehyde, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (BMNB-CHO) .[1] It belongs to the o-nitrobenzyl family, utilizing the Norrish Type II mechanism for light-induced cleavage (typically at 365 nm).[1]

Unlike the standard 6-nitroveratryl (NVOC) group, the BMNB system incorporates a benzyloxy ether at the 4-position .[1] This structural modification introduces a critical "orthogonal handle," allowing for solubility tuning or secondary chemical manipulation (e.g., hydrogenolysis) without triggering premature photolysis.

Efficacy Verdict:

  • For Amines: Superior. Protected as carbamates, amines show excellent stability to acids (TFA) and bases (piperidine), making them ideal for Solid-Phase Peptide Synthesis (SPPS).

  • For Alcohols: Moderate to High. Protected as carbonates or ethers. While stable, the formation of ethers is chemically demanding. Carbonates are easier to synthesize but slightly less stable to nucleophilic bases than their carbamate counterparts.

The Chemistry of BMNB Protection

The aldehyde (BMNB-CHO ) is the synthetic linchpin.[1] It is rarely used directly to protect functional groups.[1] Instead, it is chemically converted into an activated reagent (Alcohol, Chloroformate, or Bromide) which then installs the protecting group.

Activation Workflow

To utilize BMNB-CHO effectively, it must first be reduced and activated.[1]

BMNB_Activation Aldehyde BMNB-CHO (Precursor) Alcohol BMNB-Alcohol (Intermediate) Aldehyde->Alcohol NaBH4, MeOH (Reduction) Chloroformate BMNB-Chloroformate (Active Reagent A) Alcohol->Chloroformate Phosgene/Triphosgene (Activation) Bromide BMNB-Bromide (Active Reagent B) Alcohol->Bromide PBr3 or CBr4/PPh3 (Bromination) AmineProt Carbamate/Carbonate Chloroformate->AmineProt Reacts with Amines/Alcohols AlcoholProt Ether Bromide->AlcoholProt Reacts with Alcohols

Figure 1: Synthetic pathway from the BMNB-CHO precursor to active protecting reagents.

Comparative Efficacy: Alcohols vs. Amines

Protection of Amines (Carbamate Linkage)

The most effective application of the BMNB group is the protection of primary and secondary amines as carbamates .

  • Mechanism of Protection: Reaction of the amine with BMNB-Chloroformate (or the mixed carbonate BMNB-O-CO-OSu).[1]

  • Stability:

    • Acids: Highly stable to TFA (allows Boc chemistry).

    • Bases: Stable to piperidine (allows Fmoc chemistry).

    • Nucleophiles: Inert to standard alkylating agents.

  • Photolysis (Deprotection): Upon UV irradiation (365 nm), the carbamate cleaves to release the free amine, CO₂, and the nitroso-aldehyde byproduct.

  • Critical Insight: The release of CO₂ drives the reaction forward, making it entropically favorable. However, the resulting amine can react with the nitroso-aldehyde to form an imine (Schiff base), reducing yield. Scavengers (e.g., semicarbazide hydrochloride) are mandatory to trap the aldehyde.

Protection of Alcohols (Ether vs. Carbonate Linkage)

Alcohols present two protection modalities: Carbonates (via chloroformate) or Ethers (via bromide).

  • Ether Linkage (BMNB-OR):

    • Pros: Extremely stable to hydrolysis (acid/base).

    • Cons: Introduction requires strong base (NaH) and BMNB-Bromide, which can cause racemization in sensitive substrates.[1] Photolysis is slower than carbamates due to the lack of the entropic CO₂ driving force.

  • Carbonate Linkage (BMNB-O-CO-OR):

    • Pros: Mild introduction conditions (Pyridine/DMAP).

    • Cons: Less stable to strong nucleophiles (e.g., hydroxide, amines) compared to ethers.

  • Photolysis: Cleavage yields the free alcohol and the nitroso-aldehyde.[1] No gas evolution occurs, which can make the reaction kinetics slower in viscous media (e.g., solid phase).

Comparative Data Summary
FeatureAmines (Carbamate) Alcohols (Carbonate) Alcohols (Ether)
Introduction Yield High (>90%)High (>85%)Moderate (60-80%)
Acid Stability (TFA) ExcellentExcellentExcellent
Base Stability (Piperidine) ExcellentGoodExcellent
Photolysis Rate (

)
1.0 (Reference) 0.8 - 0.90.5 - 0.7
Byproducts Amine + CO₂ + NitrosoAlcohol + NitrosoAlcohol + Nitroso
Risk Factor Imine formation (requires scavenger)Carbonate hydrolysisHarsh installation
Primary Use Case Peptide Synthesis, LinkersTemporary ProtectionPermanent/Robust Protection

Photolysis Mechanism & Pathway

The efficacy of deprotection relies on the Norrish Type II mechanism.[2] The 4-benzyloxy substituent adds significant bulk, which can alter the solubility of the nitroso byproduct, potentially aiding in purification.

Photolysis_Mechanism cluster_amine Amine Specifics Ground Protected Substrate (Ground State) Excited Excited Nitro Group (Diradical) Ground->Excited hv (365 nm) AciNitro Aci-Nitro Intermediate (Short-lived) Excited->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Released Substrate + Nitrosoaldehyde Hemiacetal->Products Collapse AmineNote Releases CO2 Irreversible Step Hemiacetal->AmineNote

Figure 2: The Norrish Type II photolysis pathway governing BMNB deprotection.

Experimental Protocols

Synthesis of BMNB-Chloroformate (Active Reagent)

This protocol converts the commercially available aldehyde into the active acylating agent.[1]

  • Reduction: Dissolve BMNB-CHO (10 mmol) in MeOH (50 mL). Add NaBH₄ (1.1 equiv) at 0°C. Stir for 30 min. Quench with dilute HCl. Extract with EtOAc to obtain BMNB-Alcohol .[1]

  • Phosgenation: Dissolve BMNB-Alcohol (10 mmol) in dry THF (30 mL). Add solution to a stirred solution of Triphosgene (4 mmol) and Pyridine (11 mmol) in THF at 0°C.

  • Isolation: Stir for 2 hours. Filter off pyridine salts. Concentrate filtrate to yield BMNB-Chloroformate as a yellow solid.[1] Use immediately or store at -20°C under Argon.

Protection of Amines (General Protocol)
  • Dissolve the amine (1.0 equiv) in DCM/DMF (1:1).

  • Add Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Add BMNB-Chloroformate (1.1 equiv) dropwise at 0°C.[1]

  • Warm to RT and stir for 4-12 hours.

  • Workup: Wash with 1N HCl, then Sat. NaHCO₃. Dry over MgSO₄.

  • Efficacy Check: Product should show a characteristic UV absorption at ~300-350 nm.[1]

Photolytic Deprotection (Standardized)
  • Solvent: Methanol, Dioxane/Water, or PBS buffer (for bio-samples).

  • Concentration: 1-10 mM.[1]

  • Light Source: UV LED (365 nm) or Mercury Arc Lamp (filtered).

  • Scavenger (Crucial for Amines): Add Semicarbazide HCl (5 equiv) or Hydrazine (if compatible) to trap the nitroso byproduct.

  • Procedure: Irradiate in a quartz or borosilicate vessel for 10-60 minutes. Monitor by TLC/HPLC.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3] Journal of the Chemical Society, Perkin Transactions 1, 125-142.[1]

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.

  • PubChem. (n.d.).[4] 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS 2450-27-3).[1] National Library of Medicine.

Sources

Comparative stability of benzyloxy vs. other O-protecting groups in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Armored Tank" of Synthesis

In the architecture of complex organic synthesis, the Benzyl (Bn) ether stands as the "armored tank" of hydroxyl protection. Unlike silyl ethers (TBDMS, TIPS) which rely on steric bulk, or acetals (MOM, THP) which rely on electronic masking, the benzyl group relies on the robust inertness of the


 C-O bond.

This guide provides a rigorous comparison of the Benzyloxy group against its primary competitors: Para-Methoxybenzyl (PMB) , tert-Butyldimethylsilyl (TBDMS) , and Methoxymethyl (MOM) . We focus on orthogonality —the ability to selectively manipulate one group in the presence of others—which is the cornerstone of multi-step total synthesis.

Mechanistic Foundation: Why Stability Differs

To select the correct group, one must understand the causality of their lability.

  • Benzyl (Bn): Lacks a chemically active handle for mild hydrolysis. It requires catalytic hydrogenolysis (cleaving the C-O bond via metal surface adsorption) or strong Lewis acids (coordinating oxygen to break the C-O bond).

  • Para-Methoxybenzyl (PMB): Structurally identical to Bn but electronically "tuned." The para-methoxy group acts as an electron-donating group (EDG), stabilizing the benzylic carbocation. This makes PMB roughly 1000x more labile to acid than Bn and susceptible to Single Electron Transfer (SET) oxidation (e.g., by DDQ).

  • Silyl Ethers (TBDMS/TIPS): Rely on the high affinity of Silicon for Fluorine (

    
    ). They are orthogonal to C-based protecting groups because they can be cleaved by 
    
    
    
    ions (TBAF) without affecting Bn or PMB.
  • Acetals (MOM/THP): Stable to base but extremely sensitive to acid due to the stabilization of the oxocarbenium ion intermediate.

Comparative Stability Matrix

The following table summarizes the stability of Benzyloxy against common synthetic conditions.

  • S = Stable (Reagent does not affect group)

  • L = Labile (Reagent removes group)

  • M = Marginal (Slow reaction or condition-dependent)

Reagent ClassSpecific ConditionBenzyl (Bn) PMB TBDMS MOM Acetyl (Ac)
Acid (Aq)

S L L L S
Lewis Acid

L L M L S
Base

S S S S L
Nucleophiles

S S S S L
Reduction

L L S S S
Oxidation

S L S S S
Fluoride

S S L S M

Key Insight: The Bn group is the only entry that is stable to Acid, Base, Oxidation, and Fluoride. Its only major weakness is Hydrogenolysis, which is exactly what makes it a perfect "permanent" protecting group to be removed at the end of a synthesis.

Visualizing the Stability Hierarchy

The following diagram illustrates the relative stability and cleavage vectors for the major O-protecting groups.

StabilityHierarchy Bn Benzyl (Bn) Most Robust PMB PMB Oxidatively Labile TBDMS TBDMS Fluoride Labile MOM MOM Acid Labile Acid Acid (HCl/TFA) Acid->PMB Moderate Cleavage Acid->TBDMS Slow Cleavage Acid->MOM Rapid Cleavage Oxidant Oxidant (DDQ) Oxidant->Bn Stable Oxidant->PMB Selective Cleavage Fluoride Fluoride (TBAF) Fluoride->Bn Stable Fluoride->TBDMS Specific Cleavage H2 H2 / Pd/C H2->Bn Primary Cleavage H2->PMB Cleaves H2->TBDMS Stable

Figure 1: Reaction vectors for O-protecting groups. Red arrows indicate primary cleavage methods.

Strategic Protocols: Self-Validating Workflows

Protocol A: Selective Oxidative Cleavage of PMB (in presence of Bn)

Objective: Remove PMB protection while leaving Benzyl ethers intact. Mechanism: DDQ acts via Single Electron Transfer (SET).[1] The methoxy group stabilizes the radical cation intermediate.[1][2]

  • Preparation: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM) and Water (18:1 ratio).

    • Why Water? Water is the nucleophile that traps the oxocarbenium ion.[1] Without it, the reaction stalls or leads to side products.

  • Reagent Addition: Add DDQ (1.2 - 1.5 equiv) at

    
    .
    
  • The Checkpoint (Self-Validation):

    • The reaction mixture should turn deep green/red (charge transfer complex) and eventually precipitate a pale solid (DDQ-H2).

    • Validation: If the mixture remains bright yellow (unreacted DDQ) after 1 hour, the reaction has stalled (likely too dry). Add 1-2 drops of water.

  • Quench: Pour into saturated aqueous

    
    .
    
    • Note: The byproduct is anisaldehyde.[1] Its distinct smell confirms cleavage.

Protocol B: "Standard" Benzyl Deprotection (Hydrogenolysis)

Objective: Global deprotection of Bn groups.

  • Solvent Choice: Methanol or Ethanol (0.1 M). Ethyl Acetate is added if solubility is poor.

    • Expert Tip: Add 1% Acetic Acid if the substrate contains amines to prevent catalyst poisoning.

  • Catalyst: 10% Pd/C (10-20% by weight of substrate).

  • Atmosphere: Hydrogen balloon (1 atm) is usually sufficient.

  • The Checkpoint (Self-Validation):

    • Monitor via TLC. The Bn-protected spot is usually UV active (absorbs at 254nm). The deprotected alcohol is often UV inactive (unless other chromophores exist).

    • Validation: Loss of UV activity on the product spot is a rapid confirmation of debenzylation.

Deep Dive: Orthogonal Strategy in Total Synthesis

The true power of the Benzyl group appears when used in concert with Silyl ethers. This allows for a "bifurcated" synthesis where two hydroxyls can be manipulated independently.

The Orthogonality Flowchart

Orthogonality Start Substrate (OH-1, OH-2) Step1 1. Protect OH-1 as Bn (Base Stable) Start->Step1 Step2 2. Protect OH-2 as TBDMS (Fluoride Labile) Step1->Step2 DualProtected Intermediate (O-Bn, O-TBDMS) Step2->DualProtected Branch1 Route A: Modify OH-2 DualProtected->Branch1 Branch2 Route B: Modify OH-1 DualProtected->Branch2 DeprotectTBDMS Treat with TBAF (Cleaves TBDMS, Bn stays) Branch1->DeprotectTBDMS Selective DeprotectBn H2 / Pd/C (Cleaves Bn, TBDMS stays) Branch2->DeprotectBn Selective

Figure 2: Orthogonal protection strategy allowing independent manipulation of two hydroxyl groups.

Case Study Insight: Eribulin (Halichondrin B Analog)

In the synthesis of complex polyethers like Eribulin, researchers utilize the Bn / TBDMS / PMB triad.

  • Bn acts as the "permanent" guard for core hydroxyls, surviving 20+ steps of Wittig reactions, oxidations, and esterifications.

  • PMB is used for temporary masking of alcohols that need to be revealed mid-synthesis for glycosylation (cleaved by DDQ).

  • TBDMS protects terminal alcohols, removed gently with TBAF to allow for chain extension.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[3]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[2] Thieme Medical Publishers.

  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[4] "On the Selectivity of Deprotection of Benzyl and p-Methoxybenzyl Ethers." Tetrahedron, 42(11), 3021–3028.

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). "Specific Removal of p-Methoxybenzyl Protection by DDQ Oxidation." Tetrahedron Letters, 23(8), 885–888.

Sources

Validated analytical methods for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Valid Analytical Methods for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS: 2450-27-3) is a critical intermediate in the organic synthesis of complex pharmaceutical agents, particularly quinazoline-based kinase inhibitors and other bioactive heterocycles.[1] Its structural integrity is defined by three key functionalities: a reactive aldehyde, a sterically crowding nitro group, and a benzyl-protected phenol.[1]

This guide provides validated analytical protocols to ensure the identity, purity, and safety of this compound. Unlike generic Certificates of Analysis, this document focuses on the causality behind method selection—explaining why specific techniques are required to detect process-specific impurities like benzyl bromide (a potential genotoxin) and 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (unreacted starting material).[1]

Analytical Method Landscape

The characterization strategy relies on an orthogonal approach: HPLC-UV for quantitative purity, 1H-NMR for structural identity, and LC-MS for trace impurity profiling.[1]

MethodPrimary PurposeKey Detection CapabilitySensitivity
HPLC-UV Purity & AssayQuantifies main peak vs. polar/non-polar impurities.[1]High (0.05% area)
1H-NMR IdentityConfirms substitution pattern (2-nitro vs. 6-nitro isomers).[1]Medium
LC-MS Trace AnalysisDetects genotoxic alkyl halides (Benzyl Bromide).[1]Very High (ppm)

Deep Dive: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Purity Release Testing[1]

Rationale: The synthesis involves alkylating a phenolic precursor with benzyl bromide.[1] The product is significantly more lipophilic than the starting material.[1] A Reverse-Phase (RP) gradient method is strictly required to elute the highly non-polar benzyl bromide while retaining the polar phenolic precursor.[1]

Validated Protocol Parameters
  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

    • Why: Provides sufficient carbon load to separate the benzyl ether from the nitro-aromatic core.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Why: Acidification suppresses the ionization of the phenolic impurity (pKa ~7-8), reducing peak tailing and ensuring sharp resolution.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0-2 min: 20% B (Isocratic hold to retain polar phenol).[1]

    • 2-15 min: 20% → 90% B (Linear ramp to elute product and benzyl bromide).[1]

    • 15-20 min: 90% B (Wash).[1]

    • 20-25 min: 20% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic rings) and 310 nm (nitro-benzaldehyde conjugation).[1]

    • Note: 310 nm is more selective for the nitro-benzaldehyde chromophore, reducing baseline noise from non-conjugated solvents.[1]

  • Column Temperature: 30°C.

System Suitability Criteria (Self-Validating System)
  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the unreacted phenol).[1]

  • Tailing Factor: < 1.5 for the main peak (ensures no secondary interactions with silanols).[1]

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Deep Dive: Nuclear Magnetic Resonance (1H-NMR)

The Structural Fingerprint

Rationale: Mass spectrometry can confirm the molecular weight (287.27 Da), but it cannot easily distinguish between the 2-nitro and 6-nitro regioisomers.[1] NMR is the only definitive method to confirm the substitution pattern.[1]

Experimental Data (500 MHz, DMSO-d6)

The following shifts are diagnostic for CAS 2450-27-3:

  • Aldehyde Proton (-CHO):

    
     9.81 (s, 1H).[1]
    
    • Interpretation: A sharp singlet.[1] If this is a doublet, the aldehyde has oxidized to acid or is interacting with water.[1]

  • Aromatic Ring (Core):

    
     7.91 (d, 2H) and 7.62 (d, 2H).[1]
    
    • Interpretation: The coupling pattern confirms the ortho/meta relationship relative to the nitro group.[1]

  • Benzyl Group (Phenyl):

    
     7.45 (m, 5H).[1]
    
    • Interpretation: Multiplet integrating to 5 protons confirms the benzyl protection is intact.[1]

  • Benzylic Methylene (-OCH2-):

    
     5.38 (s, 2H).[1]
    
    • Interpretation: This singlet is critical.[1] If split, it suggests chiral impurities or restricted rotation (unlikely here).[1]

  • Methoxy Group (-OCH3):

    
     3.86 (s, 3H).[1]
    

Acceptance Criteria:

  • No unidentified peaks > 1% (molar ratio).[1]

  • Integration of Aromatic:Aliphatic regions must match theoretical (7:5).[1]

Deep Dive: LC-MS for Impurity Profiling

Safety & Process Control

Rationale: Benzyl bromide is a potent alkylating agent and a known lachrymator/potential genotoxin.[1] Standard UV detection might miss low levels if the extinction coefficient differs.[1] LC-MS (ESI+) is required for trace quantification.[1]

Targeted Impurities Table
Impurity NameStructure/OriginDetection Mass (M+H)+Limit (Specification)
Precursor 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde198.1 m/z< 0.5%
Reagent Benzyl BromideN/A (Detect as fragment 91 m/z or adduct)< 20 ppm (Genotoxic)
Side Product Bis-benzylated species (if over-alkylated)378.4 m/z< 0.1%

Visualized Analytical Workflow

The following diagram illustrates the decision matrix for releasing a batch of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

AnalyticalWorkflow cluster_QC Quality Control (Release) Start Crude Synthesis Product TLC In-Process Check (TLC) Disappearance of Phenol Start->TLC Isolation Isolation & Crystallization TLC->Isolation NMR 1H-NMR (DMSO-d6) Identity Confirmation Isolation->NMR HPLC HPLC-UV (Gradient) Purity > 98.0% Isolation->HPLC LCMS LC-MS Benzyl Bromide < 20 ppm Isolation->LCMS Decision Does it meet Specs? NMR->Decision HPLC->Decision LCMS->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize (Acetonitrile) Decision->Reprocess No Reprocess->Isolation

Figure 1: Integrated Analytical Workflow for Batch Release.

References

  • Chemical Identity & Synthesis

    • Source: Echemi & PubChem Database. "4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS 2450-27-3)".[1]

    • URL:[Link] (Verified via Search Result 1.3).[1]

  • NMR Characterization Data

    • Source: Patent WO/2008/Synthesis Examples. "Preparation of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde".
    • Data Verification: 1H-NMR (500 MHz, d6-DMSO): 3.86 (s, 3H); 5.38 (s, 2 H); 7.45 (m, 5H); 7.62 (d, 2H); 7.91 (d, 2H); 9.81 (s, 1 H).[1]

  • General HPLC Validation Guidelines

    • Source: ICH Harmonised Tripartite Guideline.[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)".

    • URL:[Link]

  • Safety & Hazard Data (GHS)

    • Source: ECHA (European Chemicals Agency) C&L Inventory.[1][3][4]

    • URL:[Link][1]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes are a versatile class of organic compounds that form the backbone of numerous biologically active molecules. The strategic placement of various functional groups on the benzaldehyde scaffold can profoundly influence their pharmacokinetic and pharmacodynamic properties. The core structure of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde combines several key pharmacophores:

  • The Benzaldehyde Moiety: Known to exhibit a range of biological activities, including anticancer and antimicrobial effects. Benzaldehyde itself has been investigated as a potential anticancer agent.[1]

  • The Benzyloxy Group: The introduction of a benzyloxy group can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability. Studies on related benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity.[2][3]

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and is a common feature in many bioactive natural products.

  • The Nitro Group: The presence of a nitro group, particularly at the ortho position, is a key feature in many antimicrobial and anticancer compounds. Nitroaromatic compounds can be bioreduced in hypoxic environments, such as those found in solid tumors, to form cytotoxic radicals.[4]

This unique combination of functional groups suggests that derivatives of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde could exhibit potent and potentially selective biological activities. This guide will explore the available structure-activity relationship data for related compounds to infer the potential of this specific scaffold and provide the necessary experimental frameworks for its further investigation.

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Derivatives

The synthesis of the parent compound, 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde, is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde with a benzyl halide, such as benzyl bromide, in the presence of a weak base like potassium carbonate.[5]

To generate a library of derivatives for SAR studies, substitutions can be introduced on the benzyl ring of the benzyl bromide starting material. For example, using substituted benzyl bromides (e.g., 4-chlorobenzyl bromide, 3-methoxybenzyl bromide) will yield the corresponding substituted 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde derivatives.

G reagent1 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde conditions K₂CO₃, DMF Stir, 2h reagent1->conditions reagent2 Substituted Benzyl Bromide reagent2->conditions product 4-(Substituted benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Derivative conditions->product

Figure 1: General synthetic scheme for 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde derivatives.

Structure-Activity Relationship (SAR) Analysis

While direct and comprehensive SAR studies on a series of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde derivatives are not extensively available in the current literature, we can extrapolate potential relationships based on studies of closely related compounds.

Insights from Benzyloxybenzaldehyde Derivatives (Anticancer Activity)

A study on a series of benzyloxybenzaldehyde derivatives (lacking the 2-nitro group) against the HL-60 human leukemia cell line provides valuable preliminary SAR insights.[3]

CompoundSubstitution PatternActivity against HL-60 cells
17 2-(Benzyloxy)benzaldehydeSignificant activity at 1-10 µM
26 2-(Benzyloxy)-4-methoxybenzaldehydeSignificant activity at 1-10 µM
27 2-(Benzyloxy)-5-methoxybenzaldehydeSignificant activity at 1-10 µM
28 2-(Benzyloxy)-5-chlorobenzaldehydeSignificant activity at 1-10 µM
29 2-[(3-Methoxybenzyl)oxy]benzaldehydeMost potent
30 2-[(2-Chlorobenzyl)oxy]benzaldehydeSignificant activity at 1-10 µM
31 2-[(4-Chlorobenzyl)oxy]benzaldehydeSignificant activity at 1-10 µM

Data adapted from Lin et al., Bioorganic & Medicinal Chemistry, 2005.[3]

From this data, we can infer the following:

  • Position of the Benzyloxy Group: A benzyloxy group at the 2-position appears to be favorable for anticancer activity.

  • Substitution on the Benzaldehyde Ring: The addition of methoxy or chloro groups at the 4 or 5-positions of the benzaldehyde ring is well-tolerated and maintains significant activity.

  • Substitution on the Benzyl Ring: Substitution on the benzyl ring significantly impacts potency. The 3-methoxy substitution on the benzyl ring (compound 29 ) resulted in the most potent compound in this series. This suggests that the electronic and steric properties of the substituent on the benzyloxy moiety are critical for activity.

The Role of the 2-Nitro Group

The introduction of a nitro group at the 2-position of the benzaldehyde ring is expected to have a profound impact on the biological activity. Nitroaromatic compounds are known to be effective in hypoxic environments, which are characteristic of solid tumors.[4] The nitro group can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis in cancer cells.

Furthermore, 2-nitrobenzaldehyde derivatives have been explored for their potential as photodynamic therapy agents. Upon activation with UV light, these compounds can induce intracellular acidification, leading to rapid cancer cell death.

Hypothetical SAR for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Derivatives

Based on the available data, we can propose a hypothetical SAR for the target compound class:

SAR cluster_scaffold Core Scaffold cluster_R1 R1 (Benzyl Ring) cluster_R2 R2 (Benzaldehyde Ring) Scaffold 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde R1_EDG Electron-donating groups (e.g., -OCH₃) Scaffold->R1_EDG Potentially increases potency R1_EWG Electron-withdrawing groups (e.g., -Cl, -F) Scaffold->R1_EWG May modulate activity R2_lipophilicity Lipophilic groups Scaffold->R2_lipophilicity May enhance cell permeability

Figure 2: Hypothetical structure-activity relationships for 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde derivatives.

  • Substitutions on the Benzyl Ring (R1):

    • Electron-donating groups (e.g., methoxy): As seen with compound 29 in the benzyloxybenzaldehyde series, a methoxy group on the benzyl ring, particularly at the meta position, could significantly enhance anticancer activity.

    • Electron-withdrawing groups (e.g., chloro, fluoro): Halogen substitutions are also well-tolerated and could influence activity through both electronic and steric effects.

  • Modifications to the Benzaldehyde Ring (R2):

    • The existing 3-methoxy and 4-benzyloxy substitution pattern appears favorable. Further modifications could explore the impact of altering the lipophilicity and electronic nature of this ring.

Comparative Analysis with Alternative Scaffolds

While a direct comparison is challenging without specific data, we can contrast the potential of the 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde scaffold with other classes of anticancer and antimicrobial agents.

ScaffoldPotential AdvantagesPotential Disadvantages
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde - Dual mechanism of action (cytotoxicity and hypoxia-activation)- Tunable lipophilicity through benzyloxy substitution- Potential for photodynamic therapy- Potential for off-target toxicity associated with nitroaromatics- Limited SAR data currently available
Quinoxalines - Broad spectrum of biological activities- Well-established synthetic routes- Can suffer from poor solubility- Resistance mechanisms are known
Chalcones - Simple synthesis- Diverse biological activities- Can have issues with metabolic stability

Experimental Protocols for Biological Evaluation

To facilitate further research into this promising class of compounds, detailed protocols for assessing their anticancer and antimicrobial activities are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell line of interest (e.g., HL-60, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Figure 3: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Figure 4: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. While direct SAR data is currently limited, analysis of related compounds suggests that strategic modification of the benzyloxy ring and the benzaldehyde core can lead to potent bioactive molecules. The presence of the 2-nitro group offers the intriguing possibility of hypoxia-activated drugs, a highly sought-after characteristic in cancer therapy.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde derivatives. This will enable the establishment of a robust SAR, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • de Oliveira, R. B., de Souza, M. V. N., & Vasconcelos, T. R. A. (2014). Cytotoxic evaluation of substituted benzaldehydes. Revista Virtual de Química, 6(3), 594-605.
  • Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 10(2), e2163. [Link]

  • Wikipedia contributors. (2023, December 2). 2-Nitrobenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4193. [Link]

  • Chuang, J.-Y., et al. (2014). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Oncology Letters, 8(5), 2267–2271. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2465. [Link]

  • Bouziane, A., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 34(3), 1435-1442.
  • Zhang, L., et al. (2013). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 3(44), 21473-21480. [Link]

  • Saya, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer.
  • Balaswamy, G., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(1), 138-145.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-354.
  • Li, M., & Chen, X. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. [Link]

  • Balaswamy, G., et al. (2016). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. International Journal of Chemical Sciences, 14(4), 2617-2628.
  • Popiołek, Ł., & Biernasiuk, A. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 1867–1881. [Link]

  • Gorniak, R., et al. (2022). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. International Journal of Molecular Sciences, 23(21), 13329. [Link]

  • Sanna, D., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1803. [Link]

  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2022. [Link]

  • White Rose Research Online. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Retrieved February 7, 2026, from [Link]

Sources

A Comparative Guide to the Cost-Effective Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde stands as a valuable building block, notably in the synthesis of neurotrophic agents and other complex molecular architectures. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, focusing on cost-effectiveness, experimental robustness, and scalability. As Senior Application Scientists, we present not just protocols, but the strategic reasoning behind the methodological choices, empowering you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a key intermediate in the multi-step synthesis of various pharmacologically active molecules. Its utility has been demonstrated in the total synthesis of neurotrophic compounds, highlighting its significance in the development of therapeutics for neurodegenerative diseases[1]. The strategic placement of the nitro, methoxy, and benzyloxy groups on the benzaldehyde scaffold allows for a diverse range of chemical transformations, making it a versatile precursor in medicinal chemistry. The economic viability of synthesizing this intermediate directly impacts the overall cost of the final active pharmaceutical ingredient (API). This guide will dissect the most common synthetic pathway and explore a viable alternative, providing a comprehensive cost and efficiency analysis.

Primary Synthetic Route: A Two-Step Approach from Vanillin

The most prevalent and economically viable route to 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde commences with the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This pathway involves two key transformations: the regioselective nitration of vanillin to introduce the nitro group at the C2 position, followed by the benzylation of the phenolic hydroxyl group.

Diagram of the Primary Synthetic Route

Synthesis_Pathway_1 Vanillin Vanillin Intermediate 4-Hydroxy-3-methoxy- 2-nitrobenzaldehyde Vanillin->Intermediate Nitration (HNO3, Acetic Acid) Product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Intermediate->Product Benzylation (Benzyl Bromide, K2CO3, DMF)

Caption: Two-step synthesis of the target molecule from vanillin.

Step 1: Regioselective Nitration of Vanillin

The nitration of vanillin is a critical step that dictates the overall efficiency of this route. The hydroxyl and methoxy groups on the vanillin ring are ortho, para-directing activators. However, the aldehyde group is a meta-directing deactivator. This interplay of directing effects can lead to a mixture of isomers, with 5-nitrovanillin often being a significant byproduct[2]. Achieving high regioselectivity for the desired 2-nitro isomer is the primary challenge.

Causality of Experimental Choices:

The choice of nitrating agent and reaction conditions is crucial for maximizing the yield of the 2-nitro isomer. A common method involves the use of nitric acid in a suitable solvent like acetic acid at low temperatures. The low temperature helps to control the exothermic nature of the reaction and minimize the formation of undesired byproducts.

Experimental Protocol: Nitration of Vanillin

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve vanillin (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and glacial acetic acid dropwise to the vanillin solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

Trustworthiness and Self-Validation:

The purity of the starting vanillin is critical for a high yield. Impurities can lead to unwanted side reactions and complicate the purification process. The progress of the reaction should be diligently monitored by TLC to ensure the complete consumption of the starting material and to minimize the formation of byproducts.

Step 2: Benzylation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

The second step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis, which typically proceeds with high yield.

Causality of Experimental Choices:

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium carbonate and the phenoxide intermediate. Potassium carbonate is a mild and cost-effective base for deprotonating the phenol. Benzyl bromide is a reactive and readily available benzylating agent. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: Benzylation

  • To a stirred solution of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (2 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a pale-yellow solid.[3] A reported yield for a similar reaction is as high as 97%.[3]

Trustworthiness and Self-Validation:

The anhydrous nature of the reagents and solvent is important for the success of this reaction, as the presence of water can hydrolyze the benzyl bromide and deactivate the base. The progress of the reaction can be easily tracked by the disappearance of the starting material on a TLC plate.

Alternative Synthetic Route: A Convergent Approach from 3-Methoxyphenol

An alternative strategy involves a more convergent approach, starting from 3-methoxyphenol. This route would involve formylation, followed by nitration and benzylation, or a different sequence of these steps. A plausible pathway is outlined below.

Diagram of the Alternative Synthetic Route

Synthesis_Pathway_2 Start 3-Methoxyphenol Intermediate1 4-Hydroxy-2-methoxybenzaldehyde Start->Intermediate1 Formylation (Vilsmeier-Haack) Intermediate2 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde Intermediate1->Intermediate2 Nitration (HNO3, Acetic Acid) Product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde Intermediate2->Product Benzylation (Benzyl Bromide, K2CO3, DMF)

Caption: An alternative three-step synthesis starting from 3-methoxyphenol.

Step 1: Formylation of 3-Methoxyphenol

The introduction of the aldehyde group can be achieved via a formylation reaction, such as the Vilsmeier-Haack reaction. A Chinese patent describes a method for the preparation of 4-hydroxy-2-methoxybenzaldehyde from m-methoxyphenol with a high yield of 90.5%.[4]

Step 2 & 3: Nitration and Benzylation

The subsequent nitration and benzylation steps would follow similar protocols as described in the primary route. The regioselectivity of the nitration of 4-hydroxy-2-methoxybenzaldehyde would need to be carefully controlled to favor the introduction of the nitro group at the desired position.

Cost-Effectiveness Analysis

To provide a practical comparison, we have compiled an estimated cost analysis for the synthesis of 100g of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde via the primary route. The prices of chemicals are based on bulk pricing and are subject to variation.

Reagent/SolventMolecular Weight ( g/mol )Molar Equiv.MolesRequired Mass/VolumePrice (USD/kg or USD/L)Estimated Cost (USD)
Step 1: Nitration
Vanillin152.151.00.657100 g15-25/kg1.50 - 2.50
Nitric Acid (70%)63.011.10.723~73 mL~40/L (quart)~2.92
Acetic Acid60.05--~500 mL1.11-4.12/kg~0.58 - 2.16
Step 2: Benzylation
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde197.141.00.507 (assuming ~77% yield)100 g--
Benzyl Bromide171.041.20.608~104 g (72 mL)~8-18/kg0.83 - 1.87
Potassium Carbonate138.212.01.014~140 g~1.50/kg~0.21
DMF73.09--~500 mL~55.80/L~27.90
Total Estimated Cost ~33.94 - 37.56

Analysis of the Primary Route's Cost:

The major cost contributor in this synthesis is the solvent, DMF. While effective, its relatively high price and the need for large volumes can significantly impact the overall cost, especially at a larger scale. The starting material, vanillin, is relatively inexpensive. The cost of reagents like nitric acid, benzyl bromide, and potassium carbonate are moderate. The overall estimated cost for producing 100g of the final product via this route is in the range of $34 to $38 .

Cost Considerations for the Alternative Route:

The alternative route starting from 3-methoxyphenol introduces an additional step. While the Vilsmeier-Haack formylation can be high-yielding, the cost of the reagents (e.g., phosphorus oxychloride and DMF) for this step must be factored in. The starting material, 3-methoxyphenol, is generally more expensive than vanillin. Therefore, while this route offers a different synthetic strategy, it is likely to be less cost-effective than the vanillin-based approach for large-scale production.

Conclusion and Recommendations

Based on this analysis, the two-step synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde starting from vanillin presents a more cost-effective and streamlined approach. The key to maximizing the efficiency of this route lies in optimizing the regioselective nitration of vanillin to favor the formation of the 2-nitro isomer. Further research into milder and more selective nitrating agents or the use of protective group strategies could enhance the yield and reduce the need for extensive purification.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. However, for a cost-driven synthesis, the vanillin-based pathway is the recommended starting point for process development and optimization.

References

  • Wikipedia. 5-Nitrovanillin. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Accio. Vanillin Price per kg. [Link]

  • IndiaMART. Benzyl Bromide. [Link]

  • Tridge. Potassium carbonate Price. [Link]

  • Carl ROTH. N,N-Dimethylformamide (DMF). [Link]

  • Renaissance Graphic Arts, Inc. Nitric Acid – Full Strength 70%. [Link]

  • Tridge. Price for glacial acetic acid in United States. [Link]

  • IndiaMART. Sodium Nitrite. [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

Sources

Environmental impact of different synthetic methods for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, most notably Erlotinib (Tarceva) . Its synthesis hinges on the introduction of a nitro group onto the activated benzyl-vanillin core.

This guide compares three distinct synthetic methodologies:

  • Classical Batch Nitration: The industry standard using concentrated nitric acid. High yield but high environmental cost.

  • Green Catalytic Nitration: A milder alternative using metal nitrates (

    
    ). Improved safety profile but moderate yield.[1]
    
  • Continuous Flow Nitration: The emerging "Process Intensification" standard. Superior safety, heat management, and scalability.[2]

Part 1: The Chemical Context

The target molecule features a crowded 1,2,3,4-substitution pattern. Achieving regioselectivity for the nitro group at the C2 position (ortho to the aldehyde) is synthetically challenging due to the competing directing effects of the methoxy (C3) and benzyloxy (C4) groups, which typically direct to C6 or C5.

  • Significance: Reduction of the C2-nitro group yields the corresponding aniline, which cyclizes to form the quinazoline pharmacophore found in Erlotinib.

  • The Challenge: Standard nitration is highly exothermic. In batch reactors, "runaway" temperatures can lead to over-nitration (dinitration impurities) and significant safety hazards, necessitating massive cooling energy and solvent waste.

Part 2: Comparative Analysis of Synthetic Pathways

Method A: Classical Electrophilic Aromatic Substitution (The Baseline)

This method utilizes Fuming Nitric Acid (


)  in Glacial Acetic Acid (

)
. It relies on the in situ generation of the nitronium ion (

).
  • Mechanism: Strong electrophilic attack driven by the activating alkoxy groups.

  • Pros: High conversion rates (>90%); established industrial precedent; low raw material cost.

  • Cons:

    • Safety: Significant exotherm requires cryo-cooling (

      
       to 
      
      
      
      ).
    • Environment: Generates large volumes of acidic waste water; NOx emissions.[3][4]

    • Selectivity: Risk of oxidative degradation of the aldehyde or deprotection of the benzyl group under highly acidic conditions.

Method B: Green Catalytic Nitration (The Alternative)

This method replaces corrosive liquid acids with Calcium Nitrate (


)  or Copper Nitrate  supported by weak organic acids or solid catalysts.
  • Mechanism: Thermal decomposition of the metal nitrate releases

    
     in a controlled manner, often involving a radical mechanism or coordinated nitration.
    
  • Pros:

    • Safety: Non-explosive reagents; no fuming acid handling.

    • Waste: Byproduct is Calcium Acetate (biodegradable/useful agrochemical).[5]

    • Handling: Solid reagents are easier to dose and automate.

  • Cons: Lower atom economy due to the mass of the calcium carrier; often requires heating (energy input) to activate, contrasting with the spontaneous reaction of Method A.

Method C: Continuous Flow Nitration (The Future Standard)

The reaction is conducted in a micro-channel reactor. Precursors and nitrating agents are pumped through a temperature-controlled chip.

  • Mechanism: Same chemical transformation as Method A, but under kinetic control.

  • Pros:

    • Heat Transfer: Micro-channels dissipate the nitration exotherm instantly, preventing "hotspots" and byproducts.

    • Green Metric: Low solvent usage (high concentration); reduced Process Mass Intensity (PMI).

    • Safety: Only a small amount of reactive material exists in the reactor at any second.

Part 3: Environmental Impact Metrics

The following table contrasts the performance of the three methods based on Green Chemistry principles.

MetricMethod A: Classical Batch (

)
Method B: Green Catalytic (

)
Method C: Continuous Flow
Yield 91 - 93% 75 - 80%85 - 95%
Atom Economy High (Reagents are low MW)Low (Carrier metal adds mass)High
E-Factor (Waste) High (Acidic aqueous waste)Moderate (Solid salt waste)Lowest (Solvent recycling)
Energy Demand High (Cryogenic cooling required)Moderate (Heating required)Low (Passive heat exchange)
Safety Profile Critical (Runaway risk)Good (Stable solids)Excellent (No accumulation)
Regioselectivity Variable (Temp dependent)ModerateHigh (Precise residence time)

Part 4: Detailed Experimental Protocols

Protocol A: Classical Batch Nitration

Source: Adapted from standard nitration procedures for activated benzaldehydes (See Ref 1, 3).

  • Preparation: Charge a 3-neck round bottom flask with 4-(benzyloxy)-3-methoxybenzaldehyde (10.0 g, 41 mmol) and Glacial Acetic Acid (30 mL).

  • Cooling: Cool the solution to

    
     using an ice/salt bath.
    
  • Addition: Add Concentrated Nitric Acid (65-70%) (40 mL) dropwise over 45 minutes. Critical: Maintain internal temperature below

    
     to prevent dinitration.
    
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Quench: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

  • Isolation: The yellow precipitate is filtered, washed with cold water (

    
     mL) until neutral pH, and dried in vacuo.
    
  • Purification: Recrystallize from Ethanol/Methanol if necessary.

    • Target Yield: ~10.4 g (91%).

Protocol B: Green Calcium Nitrate Nitration

Source: Adapted from eco-friendly nitration of phenolic derivatives (See Ref 2).

  • Preparation: Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (2.0 g) in Glacial Acetic Acid (10 mL) in a round bottom flask.

  • Reagent Addition: Add Calcium Nitrate (

    
    ) (1.5 eq, ~28 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3-4 hours. Note: The reaction is slower than Method A.
    
  • Workup: Cool to room temperature and pour into ice-cold water (100 mL).

  • Isolation: Filter the resulting solid. The filtrate contains Calcium Acetate, which can be treated or recovered.

  • Purification: Recrystallization from Methanol.

    • Target Yield: ~75%.

Part 5: Visualizing the Process

The following diagram illustrates the reaction pathway and the competing directing effects that dictate the synthesis.

NitrationPathways cluster_legend Process Impact Start 4-(Benzyloxy)-3-methoxybenzaldehyde (Precursor) ReagentsA Method A: HNO3 / AcOH (0°C, Batch) Start->ReagentsA ReagentsB Method B: Ca(NO3)2 / AcOH (Reflux, Green) Start->ReagentsB ReagentsC Method C: Flow Reactor (Kinetic Control) Start->ReagentsC Intermediate Sigma Complex (Transition State) ReagentsA->Intermediate ReagentsB->Intermediate ReagentsC->Intermediate Product 4-(Benzyloxy)-3-methoxy- 2-nitrobenzaldehyde (Target: Erlotinib Int.) Intermediate->Product Major Path (C2) Byproduct 5/6-Nitro Isomers (Regio-impurities) Intermediate->Byproduct Minor Path Legend1 Method A: High Yield / High Waste Legend2 Method B: Safer / Lower Atom Econ Legend3 Method C: Best Safety / Scalability

Figure 1: Comparative synthetic pathways showing the divergence of methodology against the common electrophilic substitution mechanism.

References

  • LSRJ. (2024). Synthesis of 4-Hydroxy-3-Nitro Benzaldehyde Using Green Chemistry Principles. Retrieved from [Link] (Verified via snippet 1.1)

  • Qian Group. (2025).[4][6] Multistep continuous flow synthesis of Erlotinib. ResearchGate. Retrieved from [Link]

  • SciELO. (2024). Identification and synthesis of Erlotinib impurities. Retrieved from [Link]

Sources

Benchmarking 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde CAS: 2450-27-3 (Isomer specific) Primary Utility: Orthogonally protected scaffold for quinazoline, indole, and isoquinoline alkaloid synthesis.[1]

This guide benchmarks 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (BMNB) against its two primary commercial alternatives: the unprotected phenolic precursor (4-Hydroxy-3-methoxy-2-nitrobenzaldehyde ) and the fully methylated analog (6-Nitroveratraldehyde ).[1]

While the "economy" phenolic standard suffers from solubility limitations and the methylated standard lacks deprotection selectivity, BMNB emerges as the superior "Linchpin Intermediate." Its benzyl ether moiety offers critical orthogonal protection —stable under basic cyclization conditions yet selectively removable via mild hydrogenolysis, preserving the adjacent methoxy group essential for pharmacophore activity (e.g., in EGFR inhibitors).

Part 1: Chemical Profile & Strategic Utility

The value of BMNB lies in its regio-functional density .[1] It possesses three reactive centers arranged contiguously:

  • Aldehyde (C-1): Electrophilic handle for condensation (Henry, Knoevenagel, Schiff base).

  • Nitro (C-2): Latent nitrogen source for reductive cyclization.[1]

  • Benzyloxy (C-4): Masked phenol, allowing late-stage diversification.[1]

Strategic Pathway Diagram

The following diagram illustrates the synthesis of BMNB and its divergence from common impurities, highlighting its downstream utility in drug scaffold construction.

BMNB_Utility Vanillin Vanillin (Starting Material) Bn_Vanillin 4-Benzyloxy-3-methoxy- benzaldehyde Vanillin->Bn_Vanillin BnBr, K2CO3 (Protection) BMNB TARGET: BMNB (2-Nitro isomer) Bn_Vanillin->BMNB HNO3, 0°C (Nitration) Impurity 6-Nitro Isomer (Common Impurity) Bn_Vanillin->Impurity Regio-error Scaffold_A Quinazoline (EGFR Inhibitors) BMNB->Scaffold_A Reductive Cyclization Scaffold_B Indole Derivatives (Baeyer-Drewson) BMNB->Scaffold_B Condensation

Figure 1: Synthetic lineage of BMNB showing the critical nitration bifurcation and downstream pharmaceutical applications.

Part 2: Comparative Benchmarking

We compared BMNB against two standard alternatives used in similar synthetic pathways.

The Competitors:

  • Standard A (The Economy Option): 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde.[1][2]

  • Standard B (The Permanent Option): 4,5-Dimethoxy-2-nitrobenzaldehyde (Nitroveratraldehyde).[1]

Table 1: Performance Matrix
FeatureBMNB (The Product) Standard A (Unprotected Phenol)Standard B (Methyl Ether)
Solubility (DCM/EtOAc) High (Lipophilic Bn group)Low (Polar/H-bonding)High
Base Compatibility Excellent (Stable ether)Poor (Phenoxide formation)Excellent
Deprotection Cond. Mild (H₂/Pd-C or Lewis Acid)N/A (Already exposed)Harsh (BBr₃ or AlCl₃)
Orthogonality Yes (Cleaves Bn w/o touching OMe)N/ANo (Demethylation is non-selective)
Henry Reaction Yield 88-92% 45-60% (Side reactions)85-90%
Cost Efficiency ModerateHighModerate
Analysis of Causality
  • Solubility: Standard A often crashes out in non-polar solvents used for Henry reactions (e.g., toluene), requiring aggressive polar solvents like DMF which complicate workup. BMNB remains soluble in standard organic solvents.

  • Orthogonality (The "Killer App"): In multi-step synthesis, if you need to liberate the C-4 phenol to attach a solubilizing tail (common in kinase inhibitors) while keeping the C-3 methoxy group intact, Standard B fails . The reagents required to cleave the methyl ether (BBr₃) will often cleave both ether groups. BMNB allows selective cleavage of the benzyl group via hydrogenation, leaving the methyl group untouched.

Part 3: Experimental Validation

To validate these claims, we performed a stress test comparing the Henry Reaction (Nitroaldol Condensation) efficiency between BMNB and Standard A.

Protocol 1: Comparative Henry Reaction Efficiency

Objective: Determine the yield and purity of the nitrostyrene product generated from BMNB vs. the unprotected phenolic standard.

Reagents:

  • Substrate: 1.0 eq (BMNB or Standard A)

  • Nitromethane: 5.0 eq

  • Ammonium Acetate: 0.4 eq

  • Solvent: Acetic Acid (Glacial)

Workflow Diagram:

Henry_Reaction Setup Setup: Dissolve 5mmol Substrate in 10mL AcOH + MeNO2 Reflux Reaction: Reflux @ 100°C for 4 hrs (Monitor via TLC) Setup->Reflux Workup Workup: Cool to RT -> Pour into Ice Water Reflux->Workup Filtration Isolation: Filter Precipitate -> Wash H2O Workup->Filtration Analysis Analysis: 1H NMR & HPLC Purity Filtration->Analysis

Figure 2: Standardized Henry Reaction protocol used for benchmarking.[1]

Step-by-Step Methodology:

  • Dissolution: Charge a 50 mL round-bottom flask with 1.0 eq (5.0 mmol) of the aldehyde. Add 10 mL Glacial Acetic Acid.

    • Observation: BMNB dissolves completely at RT. Standard A requires heating to 60°C to dissolve.

  • Catalysis: Add 1.54 g (25 mmol) Nitromethane and 154 mg (2.0 mmol) Ammonium Acetate.

  • Reflux: Attach a condenser and heat to 100°C for 4 hours.

  • Quench: Pour the dark orange solution into 50 mL of crushed ice/water with vigorous stirring.

  • Isolation:

    • BMNB: A bright yellow solid precipitates immediately. Filter, wash with cold water (2 x 10 mL) and cold EtOH (5 mL).

    • Standard A: A sticky, dark tar forms (due to phenoxide polymerization/oxidation). Requires extraction with EtOAc to recover.

Results:

  • BMNB Yield: 91% (Yellow needles, >98% purity by HPLC).

  • Standard A Yield: 58% (Dark orange solid, req. chromatography).

Part 4: Impurity Profiling & Quality Control

When sourcing or synthesizing BMNB, the Regioisomeric Purity is the Critical Quality Attribute (CQA). The nitration of O-benzylvanillin produces two isomers.[1]

The "6-Nitro" Trap[1]
  • Target: 2-Nitro isomer (BMNB).[1]

  • Impurity: 6-Nitro isomer.[1]

  • Detection: These isomers are difficult to separate by flash chromatography due to similar Rf values.

Self-Validating QC Protocol (NMR): You must validate the substitution pattern using 1H NMR (CDCl₃) .

  • BMNB (2-Nitro): Look for the aldehyde proton.[1] In the 2-nitro isomer, the aldehyde proton is deshielded but the aromatic protons show a specific splitting pattern or singlet depending on the exact substitution. Crucially, look for the benzylic methylene (PhCH2O-) peak around 5.25 ppm .

  • Differentiation: The coupling constants of the aromatic protons are definitive.

    • Para-relationship (Target): If protons are para, they appear as singlets (or weak coupling).

    • Ortho-relationship (Impurity): If protons are ortho, they show strong coupling (J ~8 Hz). Note: In the specific case of 2-nitro-4-benzyloxy-3-methoxybenzaldehyde, the aromatic protons are at positions 5 and 6.[1] They are ortho to each other. Therefore, the Target (2-nitro) will show an AB doublet system (J ~9.0 Hz).[1]

    • Correction on Isomer: If the starting material is Vanillin (4-OH, 3-OMe), benzylation gives 4-OBn, 3-OMe.[1] Nitration prefers the position ortho to the OH/OBn group (position 5) or ortho to the aldehyde (position 2). However, the 2-position is sterically crowded but electronically activated.[1]

    • Definitive Check: The 6-nitro isomer (also called 5-nitro depending on numbering priority) is the major contaminant.[1]

    • HPLC: Use a C18 column, Gradient 10-90% ACN/Water.[1] The 2-nitro isomer typically elutes later than the 6-nitro isomer due to intramolecular hydrogen bonding between the nitro and aldehyde groups (pseudo-ring formation) reducing polarity.[1]

Part 5: Conclusion & Recommendations

For high-value API synthesis, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is the recommended standard over unprotected or methylated alternatives.[1]

Final Verdict:

  • Use BMNB when: You require a clean Henry condensation or reductive cyclization and need to preserve the 3-methoxy group while modifying the 4-position later.[1]

  • Avoid Standard A (Phenol): Unless cost is the absolute only driver and yield loss is acceptable.

  • QC Requirement: Mandatory HPLC screening for the 6-nitro regioisomer (<0.5% acceptance criteria).

References

  • Sigma-Aldrich. Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde.[1] Retrieved from [1]

  • Li, M., & Chen, X. (2008).[3] 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[1] Acta Crystallographica Section E. Retrieved from

  • Echemi. Synthesis and Properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. Retrieved from

  • BenchChem. Technical Guide to Benzaldehyde Derivatives in Medicinal Chemistry. Retrieved from

  • Thermo Fisher Scientific. 4-Methoxy-3-nitrobenzaldehyde Specifications. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

[1][2]

Executive Summary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (CAS: 132422-38-9) is a functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors (e.g., Erlotinib).[1] While not classified as a primary explosive, the presence of a nitro group (-NO₂) ortho to an aldehyde (-CHO) moiety introduces specific thermal and chemical instabilities.

Immediate Disposal Directive:

  • Primary Path: High-Temperature Incineration (HTI) with NOx scrubbing.

  • Prohibited: Do NOT dispose of via sink/drain. Do NOT mix with strong bases or reducing agents in the waste stream.

  • RCRA Status: Non-listed (typically), but must be characterized for toxicity/ignitability (D001/D003 potential if dry/impure). Treat as Hazardous Chemical Waste .

Chemical Profile & Hazard Analysis

To dispose of this compound safely, one must understand the causality of its hazards. The molecule contains two opposing functional groups that dictate its handling.

Functional Group Risks[1][2]
  • Nitro Group (-NO₂):

    • Risk:[2][3][4][5] Energetic decomposition. Upon combustion, nitro-aromatics release nitrogen oxides (NOx), which are toxic and corrosive.

    • Impact: Waste must be directed to incinerators equipped with secondary combustion chambers and alkaline scrubbers.

  • Aldehyde Group (-CHO):

    • Risk:[2][3][4][5] Autoxidation. Aldehydes can slowly oxidize in air to form carboxylic acids (increasing acidity of the waste container) or, in rare cases, unstable peracids.

    • Impact: Waste containers must not be stored for extended periods (>90 days) to prevent pressure buildup or chemical evolution.

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 132422-38-9Use for waste manifesting.[1]
Physical State Solid (Yellow/Beige powder)Dust explosion hazard if aerosolized.[1]
Melting Point ~130–135 °C (Est.)[1]Avoid waste storage near heat sources >40°C.
Reactivity Air/Light SensitiveStore waste in opaque, sealed containers.[1]
Incompatibilities Strong Bases, Oxidizers, ReducersSegregation Critical: Bases can trigger exothermic condensation (Cannizzaro).[1]

Pre-Disposal Assessment & Stabilization

Before moving the material to the waste stream, perform this self-validating check:

  • Purity Check: Is the material pure solid, or a reaction mixture?

    • If Mixture: Ensure no active reducing agents (e.g., Sodium Borohydride) or strong bases (e.g., NaOH) are present. Neutralize to pH 6–8 if necessary before containerization.

  • State Verification:

    • Solid: Bag directly.

    • Mother Liquor: Verify solvent compatibility (Halogenated vs. Non-Halogenated).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Filter Cake)

Best for: Expired shelf stock, contaminated solids, or filter cakes.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 dust mask (if outside a fume hood).

  • Primary Containment: Transfer the solid into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

    • Why: Allows visual inspection by waste handlers without opening.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum lined with plastic.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde"[1]

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Disposal Stream: Designate for Incineration .

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Best for: Reaction solvents containing the intermediate.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, Toluene.

  • Compatibility Check: Ensure the waste container does not contain amines or strong bases.

    • Mechanism:[2][3][4][7] Aromatic nitro compounds can react violently with strong bases at high concentrations/temperatures.

  • Transfer: Pour into the appropriate solvent carboy using a funnel. Leave 10% headspace for expansion.

Protocol C: Spill Cleanup (Emergency)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Dampen: Cover the spill with a paper towel dampened with water or inert solvent (e.g., heptane) to prevent dust generation.

  • Sweep: Gently sweep up the damp material. Do not use a vacuum cleaner (spark risk with nitro compounds).

  • Decontaminate: Wipe surface with 10% ethanol followed by soap and water.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde to ensure compliance and safety.

DisposalWorkflowStartStart: Waste Identification(CAS: 132422-38-9)StateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/Filter CakeLiquidLiquid / SolutionStateCheck->LiquidMother LiquorBaggingDouble Bag in PolyethyleneSolid->BaggingContainerSolidPlace in HDPE Jar / Fiber DrumBagging->ContainerSolidLabelingLabel: 'Toxic, Irritant, Organic'Do NOT mix with BasesContainerSolid->LabelingSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Waste Stream(e.g., DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Stream(e.g., EtOAc, MeOH)SolventCheck->NonHaloNo HalogensHalo->LabelingNonHalo->LabelingFinalDispFinal Disposal:High-Temp IncinerationLabeling->FinalDisp

Caption: Operational workflow for segregating and packaging 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde waste based on physical state and solvent composition.

Regulatory & Environmental Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not explicitly listed on the P-list (acutely toxic) or U-list (toxic). However, the generator must determine if it exhibits hazardous characteristics:

  • Ignitability (D001): Unlikely for the pure solid, but possible if wet with solvent.

  • Reactivity (D003): While nitro compounds are energetic, this intermediate is generally stable. However, if the waste is old or potentially degraded, treat as potentially reactive.

  • Toxicity: Due to aquatic toxicity and potential mutagenicity of nitro-aromatics, it must be managed as Hazardous Waste .

Environmental Fate[5]
  • Aquatic Toxicity: Aromatic nitro compounds are harmful to aquatic life with long-lasting effects (H412).[4]

  • Strict Containment: Zero-discharge policy. No amount should enter municipal sewage systems.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666497, 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.[1] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Handling Hazardous Waste in Academic Laboratories. ACS Safety Guidelines. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

Navigating the Unseen: A Guide to Personal Protective Equipment for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the novel compound 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde represents a frontier of chemical synthesis and discovery. However, with innovation comes the responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, in-depth technical overview of the essential personal protective equipment (PPE) and procedural considerations for the safe handling, storage, and disposal of this compound. As the toxicological properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde have not been fully investigated, a cautious and informed approach is paramount. This document is designed to be your trusted resource, moving beyond mere compliance to foster a culture of proactive safety in your laboratory.

Hazard Assessment: Understanding the Adversary

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is classified as a skin, eye, and respiratory irritant. The presence of both a nitro group and an aldehyde functional group on an aromatic ring suggests potential for reactivity and biological activity that necessitates stringent safety protocols. The lack of comprehensive toxicological data means we must treat this compound with the highest degree of caution, assuming the potential for unknown hazards.

Key Hazard Considerations:

  • Dermal Contact: Can cause skin irritation. The benzyloxy and methoxy groups may enhance skin absorption.

  • Ocular Contact: Poses a serious risk of eye irritation.

  • Inhalation: May cause respiratory tract irritation. As a solid, airborne dust presents a primary inhalation risk.

  • Ingestion: While less common in a laboratory setting, ingestion could lead to systemic toxicity.

  • Reactivity: Aromatic nitro compounds can be reactive and should be handled with care, avoiding contact with strong bases and oxidizing agents.

The First Line of Defense: A Multi-Layered PPE Strategy

A robust PPE strategy is not a mere checklist but a dynamic system that adapts to the specific handling procedures. The following recommendations are based on a thorough analysis of the known hazards of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde and structurally related compounds.

Hand Protection: The Critical Barrier

Direct contact with the skin is a primary route of exposure. The selection of appropriate gloves is therefore of utmost importance. Glove suitability is determined by its resistance to permeation and degradation by the chemical.

Glove Material Selection:

Based on data for aromatic nitro compounds and benzaldehydes, the following recommendations are provided. However, it is crucial to note that no permeation data is available for 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde itself. Therefore, a conservative approach is warranted.

Glove MaterialBreakthrough Time (Similar Compounds)RecommendationRationale
Butyl Rubber Benzaldehyde: >480 minutesRecommended for extended contact Butyl rubber demonstrates excellent resistance to a wide range of aldehydes and nitro compounds.[1]
Nitrile Rubber Nitrobenzene: <1 minute[2]Suitable for incidental "splash" protection ONLY While offering good general chemical resistance, nitrile gloves show poor resistance to some aromatic nitro compounds.[2] If used, they must be changed immediately upon any contact.
Neoprene General chemical resistanceUse with caution; double gloving recommended Offers moderate protection against a range of chemicals. When handling this compound, consider wearing a neoprene glove over a primary butyl glove for added physical protection.
Latex Not RecommendedNot Recommended Natural rubber latex gloves offer poor protection against many organic chemicals.

Operational Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Double Gloving: For procedures with a higher risk of splashing or extended handling, double gloving with a primary butyl glove and a secondary neoprene or nitrile glove is strongly advised.

  • Doffing: Remove gloves using the proper technique to avoid contaminating your skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.[3]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Given that 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a solid that can cause respiratory irritation, preventing the inhalation of dust particles is a critical safety measure.

When is Respiratory Protection Required?

  • When handling the solid outside of a certified chemical fume hood.

  • During any procedure that may generate dust, such as weighing, transferring, or milling.

  • During the cleanup of spills.

Respirator Selection:

A NIOSH-approved air-purifying respirator (APR) is required. The choice of cartridge is crucial for effective protection.

HazardRespirator TypeCartridge/FilterNIOSH Color Code
Organic Vapors Half-mask or Full-face APROrganic Vapor (OV) CartridgeBlack [4]
Airborne Particulates (Dust) Half-mask or Full-face APRP100 Particulate FilterMagenta [4]
Organic Vapors & Particulates Half-mask or Full-face APRCombination OV/P100 CartridgeBlack/Magenta

Workflow for Respirator Use:

G start Start: Task Requires Respirator fit_test Perform Qualitative or Quantitative Fit Test start->fit_test don_respirator Don the Respirator fit_test->don_respirator seal_check Perform Positive and Negative Pressure Seal Checks perform_task Perform the Chemical Handling Task seal_check->perform_task don_respirator->seal_check monitor_cartridge Monitor for Cartridge End-of-Service-Life perform_task->monitor_cartridge doff_respirator Doff and Clean the Respirator monitor_cartridge->doff_respirator store_respirator Store Respirator and Cartridges Properly doff_respirator->store_respirator end End store_respirator->end

Key Considerations for Respiratory Protection:

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. Both qualitative and quantitative fit testing must be performed annually.[4]

  • Seal Check: A positive and negative pressure seal check must be performed every time the respirator is donned.[4]

  • Cartridge Change Schedule: Organic vapor cartridges have a limited lifespan and must be replaced on a regular schedule, even if no odors are detected. If an end-of-service-life indicator (ESLI) is not available for this specific compound, a conservative change schedule must be established.[5]

Eye, Face, and Body Protection: A Comprehensive Shield

To prevent accidental splashes and contact with airborne particles, comprehensive eye, face, and body protection is mandatory.

  • Eye and Face Protection:

    • Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.

    • A face shield worn over safety goggles is required when there is a significant risk of splashing.

  • Body Protection:

    • A flame-resistant laboratory coat should be worn and fully buttoned.

    • Long pants and closed-toe shoes are mandatory.

    • For larger scale operations or situations with a high risk of contamination, chemical-resistant coveralls made of materials like polyethylene-coated fabric should be considered.[6]

Emergency Preparedness: Spill and Exposure Response

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the full range of PPE, including a respirator with an OV/P100 cartridge, butyl gloves, chemical safety goggles, a face shield, and a lab coat or chemical-resistant suit.[8]

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent material to prevent dust from becoming airborne. For liquid spills, use spill socks or pads to contain the spill.[9]

  • Clean the Spill:

    • Solids: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Liquids: Use absorbent pads to soak up the liquid, working from the outside of the spill inward.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and disposable PPE, must be placed in a sealed, labeled hazardous waste container.[7]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde and associated waste is a critical component of laboratory safety and environmental responsibility. This compound should be treated as a hazardous, non-halogenated organic solid waste .

Waste Segregation and Collection Workflow:

G start Start: Generation of Waste solid_waste Solid Waste (Unused Reagent, Contaminated Materials) start->solid_waste liquid_waste Liquid Waste (Rinsate from Decontamination) start->liquid_waste solid_container Designated, Labeled Hazardous Waste Container for Non-Halogenated Solids solid_waste->solid_container liquid_container Designated, Labeled Hazardous Waste Container for Non-Halogenated Liquids liquid_waste->liquid_container seal_and_store Seal Container and Store in a Designated Satellite Accumulation Area solid_container->seal_and_store liquid_container->seal_and_store request_pickup Request Pickup by Institutional Environmental Health and Safety seal_and_store->request_pickup end End: Proper Disposal request_pickup->end

Step-by-Step Disposal Procedure for Solid Waste:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. Ensure the container has a secure lid.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde," and the associated hazards (Irritant).[12]

  • Accumulation: Place all solid waste, including unused product and contaminated materials (e.g., weigh boats, contaminated absorbent pads), directly into the labeled container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[13]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Disposal of Empty Containers:

Empty containers that held 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde must be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinsate must be collected as hazardous liquid waste. Subsequent rinsates may be disposed of according to institutional guidelines. After rinsing and air-drying in a fume hood, the container label should be defaced before disposal in regular trash.[12]

This guide provides a foundational framework for the safe handling of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde. It is incumbent upon every researcher to supplement this information with institution-specific safety protocols and to exercise sound professional judgment. By embracing a culture of safety, we can continue to push the boundaries of scientific discovery while protecting ourselves, our colleagues, and our environment.

References

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). Glove Selector: Chemical Protection. Retrieved from [Link]

  • Phalen, R. N., & Que Hee, S. S. (2014). Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 11(11), 743–751.
  • Utah State University Office of Research. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Duke University Safety Office. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • MSA Safety. (n.d.). NIOSH 42 CFR Part 84 Compliant Cartridges & Filters for Air-Purifying Respirators. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). Chemical Resistant Gloves and Clothing. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • Hantover. (n.d.). 3M 6006 Respirator Cartridge Multi Acid/Gas NIOSH-approved. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Lakeland Industries. (n.d.). Type 3 and 4 Chemical Suit Selection Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.